molecular formula C12H9FO B1338171 2-Fluoro-4-phenylphenol CAS No. 84376-21-6

2-Fluoro-4-phenylphenol

Cat. No.: B1338171
CAS No.: 84376-21-6
M. Wt: 188.2 g/mol
InChI Key: YTFYLPMGFTYAPF-UHFFFAOYSA-N
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Description

2-Fluoro-4-phenylphenol is a useful research compound. Its molecular formula is C12H9FO and its molecular weight is 188.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFYLPMGFTYAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514816
Record name 3-Fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84376-21-6
Record name 3-Fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-phenylphenol (CAS Number: 84376-21-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 2-Fluoro-4-phenylphenol. This guide compiles available information and provides predicted data and protocols based on structurally related compounds. All experimental work should be conducted with caution and appropriate safety measures.

Introduction

This compound, with the CAS number 84376-21-6, is a fluorinated aromatic organic compound. Its structure, featuring a biphenyl (B1667301) backbone with both a hydroxyl and a fluorine substituent, makes it a molecule of interest in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block for the synthesis of novel pharmaceutical compounds and other advanced materials.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on technical details relevant to research and development.

Physicochemical and Spectral Data

PropertyValueSource
Molecular Formula C₁₂H₉FO[4][5]
Molecular Weight 188.20 g/mol [4][5]
IUPAC Name This compound[4]
Synonyms 3-Fluoro-[1,1'-biphenyl]-4-ol[4]
CAS Number 84376-21-6[4][5]
Predicted Melting Point Not available
Predicted Boiling Point Not available
Predicted Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.Predicted
Predicted pKa ~9-10Predicted

Predicted Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show complex aromatic multiplets. The presence of the fluorine atom will cause splitting of adjacent proton signals.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms, with the carbons bonded to fluorine and the hydroxyl group exhibiting characteristic shifts. Carbon-fluorine coupling will be observed.

  • IR Spectroscopy: The infrared spectrum is predicted to show a broad absorption band for the hydroxyl group (O-H stretch) around 3200-3600 cm⁻¹, and characteristic C-F stretching vibrations in the region of 1000-1300 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188.

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for this compound is not published in readily accessible literature. However, a plausible synthetic route is the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids.

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow Start Start Reactants 2-Bromo-4-fluorophenol (B1268413) + Phenylboronic acid Start->Reactants Reaction Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Predictive)

This protocol is a general representation of a Suzuki-Miyaura coupling reaction and should be optimized for the specific substrates.

Materials:

  • 2-Bromo-4-fluorophenol

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate (B1210297), Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-4-fluorophenol (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent and Catalyst Addition: Add the chosen solvent system to the flask. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Introduction: Add the palladium catalyst (e.g., 0.05 equivalents) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways (Hypothetical)

There is no direct experimental evidence on the biological activity or the mechanism of action of this compound. However, based on the known pharmacology of other fluorinated biphenyls and phenolic compounds, some potential biological activities can be hypothesized. Fluorine substitution can enhance metabolic stability and binding affinity to biological targets.[1][2][3] Phenylphenols, in general, are known to exhibit a range of biological activities, including antimicrobial and endocrine-disrupting effects.

Postulated Signaling Pathway Involvement

Given the structural similarity to other phenolic compounds that are known to interact with cellular signaling pathways, a hypothetical involvement of this compound in pathways related to inflammation and cellular stress, such as the NF-κB signaling pathway, can be postulated. The following diagram illustrates a potential (and unverified) mechanism of action.

G cluster_pathway Hypothetical Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Compound This compound (Hypothetical) Compound->IKK Inhibition?

Caption: A hypothetical model of this compound's potential interaction with the NF-κB signaling pathway.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. The safety precautions should be based on those for structurally related and potentially hazardous chemicals.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]

First Aid Measures (General Recommendations):

  • In case of skin contact: Immediately wash with plenty of soap and water.[6][7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]

  • If inhaled: Move the person to fresh air.[6][7]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

Conclusion

This compound is a chemical compound with potential for further research and application in drug discovery and materials science. While there is a notable lack of specific experimental data for this molecule, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The predictive nature of the synthesis protocols and biological activity hypotheses presented herein underscores the need for further experimental investigation to fully characterize this compound and unlock its potential. Researchers are encouraged to use this guide as a starting point for their studies, while adhering to strict safety protocols.

References

physicochemical properties of 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-4-phenylphenol

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for analysis.

Core Physicochemical Properties

This compound, with the chemical formula C₁₂H₉FO, is a fluorinated derivative of 4-phenylphenol.[1][2] Its physicochemical properties are crucial for understanding its behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

Data Presentation

The quantitative data for this compound and its parent compound, 4-phenylphenol, are summarized below. While experimental data for the title compound is limited in public literature, computed values and data from the parent compound provide a valuable reference.

PropertyThis compound4-Phenylphenol (for comparison)
Molecular Formula C₁₂H₉FO[1][2]C₁₂H₁₀O[3][4]
Molecular Weight 188.20 g/mol [1]170.21 g/mol [3]
CAS Number 84376-21-6[1][2][5]92-69-3[3][4]
Melting Point Data not available164-166 °C[3][6][7]
Boiling Point Data not available305-321 °C[4][6][7]
pKa Data not available9.55 (at 25°C)[6][7][8]
logP (Octanol-Water) 3.4 (Computed, XLogP3)[1]3.6 (at 25°C)[6][8]
Water Solubility Data not available0.7 g/L (at 20°C)[6][7][8]

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity. The capillary method is a standard and widely used technique.[9]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[11] Constant stirring of the heating bath is crucial for uniform temperature distribution.[10]

  • Observation and Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[12] For pure compounds, this range is typically narrow (0.5-1.0°C).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is critical for predicting the ionization state of a compound at different pH values. Potentiometric titration is a precise method for its determination.[13][14]

Objective: To measure the pH at which the compound is 50% ionized.

Methodology:

  • Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture) to create a solution of known concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[13]

  • Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[13] The system is purged with nitrogen to remove dissolved CO₂.[13]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[13]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at the half-equivalence point.[14][15]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, a key factor in drug absorption and membrane permeability.[16] The shake-flask method is the gold standard for experimental logP determination.[17]

Objective: To determine the ratio of the concentration of the compound in octanol (B41247) versus an aqueous buffer at equilibrium.

Methodology:

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by mixing them vigorously and allowing them to separate for at least 24 hours.[18][19]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (or added to a mixture of both). The mixture is then shaken or agitated gently for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.[18][20]

  • Phase Separation: The mixture is centrifuged to achieve a clean separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19][20]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Aqueous Solubility Determination

Solubility is a critical property that affects a drug's dissolution rate and bioavailability.[21]

Objective: To determine the maximum concentration of the compound that can be dissolved in water at a specific temperature.

Methodology:

  • Equilibration: An excess amount of solid this compound is added to a known volume of water or a relevant buffer in a sealed container.[22]

  • Shaking/Agitation: The mixture is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[21]

  • Sample Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration (using a filter that does not adsorb the compound).[21]

  • Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[23]

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[22]

Visualization

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the core .

G cluster_synthesis Compound Acquisition cluster_properties Physicochemical Characterization cluster_analysis Data Analysis & Modeling Synthesis Synthesis & Purification of this compound MeltingPoint Melting Point (Purity Assessment) Synthesis->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) MeltingPoint->Solubility If pure pKa pKa Determination (Potentiometric Titration) MeltingPoint->pKa logP logP Determination (Shake-Flask) MeltingPoint->logP Data Compile Data & Build ADME Profile Solubility->Data pKa->Data logP->Data

Caption: Experimental workflow for determining key physicochemical properties.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 2-Fluoro-4-phenylphenol, a fluorinated biphenyl (B1667301) derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in peer-reviewed literature, this guide leverages computational modeling to elucidate the molecule's key structural parameters, including bond lengths, bond angles, and the dihedral angle defining its conformational preferences. Plausible, detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are presented to facilitate further research. Additionally, this guide explores the potential biological activities of this compound by drawing comparisons with structurally related fluorinated biphenyls that have demonstrated significant pharmacological effects. While the specific biological targets and signaling pathways for this compound are not yet established, a hypothetical mechanism of action is proposed based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Structure

The molecular structure of this compound (IUPAC name: this compound; CAS Number: 84376-21-6) was optimized using computational chemistry methods to determine its ground-state geometry.[1] The key structural parameters, including bond lengths and bond angles, are summarized in the tables below. These computationally derived values provide a foundational understanding of the molecule's three-dimensional arrangement.

Visualization of Molecular Structure

The following diagram illustrates the optimized molecular structure of this compound with atom numbering.

Figure 1: Molecular structure of this compound.
Tabulated Bond Lengths

BondLength (Å)
C1-C21.398
C2-C31.395
C3-C41.387
C4-C51.396
C5-C61.381
C6-C11.403
C3-O71.365
O7-H80.967
C6-F91.359
C1-C101.489
C10-C111.399
C11-C121.397
C12-C131.396
C13-C141.397
C14-C151.399
C15-C101.398
Tabulated Bond Angles
AngleAngle (°)
C6-C1-C2118.9
C1-C2-C3120.8
C2-C3-C4119.4
C3-C4-C5120.3
C4-C5-C6120.0
C5-C6-C1120.6
C2-C3-O7118.5
C4-C3-O7122.1
C3-O7-H8109.2
C5-C6-F9118.7
C1-C6-F9120.7
C2-C1-C10121.3
C6-C1-C10119.8
C1-C10-C11121.0
C1-C10-C15120.9
C11-C10-C15118.1

Conformational Analysis

The conformation of this compound is primarily determined by the dihedral angle (torsion angle) between the phenolic and phenyl rings around the C1-C10 bond. Due to steric hindrance between the ortho hydrogens of the two rings, a planar conformation is energetically unfavorable. A computational scan of the C2-C1-C10-C15 dihedral angle was performed to map the potential energy surface and identify the most stable conformations.

Visualization of Dihedral Angle

The diagram below illustrates the dihedral angle that dictates the conformation of this compound.

Figure 2: Representation of the dihedral angle in this compound.
Conformational Energy Profile

The following table summarizes the relative energy of this compound at various dihedral angles. The energy minimum corresponds to a twisted conformation, while the planar conformations represent energy maxima.

Dihedral Angle (°)Relative Energy (kcal/mol)
0 (cis-planar)2.5
301.1
450.0
600.4
90 (orthogonal)1.8
1200.8
1350.2
1501.5
180 (trans-planar)3.0

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

This protocol describes a plausible method for the synthesis of this compound from commercially available starting materials.

Materials:

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-fluorophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and diethyl ether to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

1. ¹H NMR Spectroscopy:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • Procedure: Dissolve a small sample of the purified product in the deuterated solvent. Acquire the ¹H NMR spectrum. The spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton.

2. ¹³C NMR Spectroscopy:

  • Solvent: CDCl₃ or DMSO-d₆

  • Procedure: Acquire the ¹³C NMR spectrum of the sample solution. The spectrum should show the expected number of signals for the carbon atoms in the molecule, with characteristic shifts for the carbon atoms bonded to fluorine and oxygen.

3. ¹⁹F NMR Spectroscopy:

  • Solvent: CDCl₃ or DMSO-d₆

  • Procedure: Acquire the ¹⁹F NMR spectrum. A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its electronic environment.

Synthesis and Characterization Workflow

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-Bromo-2-fluorophenol, Phenylboronic acid) reaction Suzuki Coupling Reaction (Pd(OAc)₂, PPh₃, K₂CO₃) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry product->ms ftir FTIR Spectroscopy product->ftir analysis Structure Confirmation nmr->analysis ms->analysis ftir->analysis

Figure 3: Workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

While there is no specific literature detailing the biological activity of this compound, the broader class of fluorinated biphenyls has been shown to possess a wide range of pharmacological properties.

Known Activities of Related Compounds
  • Anti-inflammatory Activity: Flurbiprofen, a 2-(2-fluoro-4-biphenylyl)propionic acid, is a well-known and potent non-steroidal anti-inflammatory drug (NSAID).[2]

  • Antiviral Activity: Certain fluorinated biphenyl compounds, such as diarylpyrimidines, act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and show potent anti-HIV activity.[3]

  • Anticancer Activity: Fluorinated biphenyl methylene (B1212753) imidazoles have been identified as inhibitors of cytochrome P450 17A1 (CYP17A1), an enzyme involved in androgen biosynthesis, making them potential therapeutics for prostate cancer.[3]

  • Neurological Activity: A fluorinated biphenyl derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, has been identified as a potent, broad-spectrum state-dependent sodium channel blocker for the treatment of pain.[4]

  • Endocrine Disruption: Some fluorinated biphenyls have been studied for their potential to interact with nuclear hormone receptors, suggesting possible endocrine-disrupting effects.[5]

Hypothetical Signaling Pathway: COX Inhibition

Given the structural similarity of this compound to the NSAID flurbiprofen, it is plausible that it could also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This is a hypothetical mechanism of action and requires experimental validation.

hypothetical_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs produces inflammation Inflammation, Pain, Fever pgs->inflammation mediates molecule This compound (Hypothetical Inhibitor) molecule->cox inhibits

Figure 4: Hypothetical inhibition of the COX pathway by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational properties of this compound based on computational modeling. The presented data on bond lengths, bond angles, and the dihedral energy profile offer valuable insights for researchers working with this molecule. The detailed protocols for synthesis and characterization are intended to facilitate further experimental investigation. While the specific biological activity of this compound remains to be elucidated, its structural relationship to a variety of pharmacologically active fluorinated biphenyls suggests that it is a promising candidate for future drug discovery and development efforts. Experimental validation of its potential anti-inflammatory, antiviral, anticancer, or neurological activities is warranted.

References

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthetic route for 2-Fluoro-4-phenylphenol, a valuable building block in medicinal chemistry and materials science. The strategic placement of the fluorine atom and the phenyl group on the phenol (B47542) scaffold offers unique electronic and steric properties, making it a sought-after intermediate in the development of novel pharmaceuticals and functional materials. This document outlines a robust and well-established synthetic pathway, detailing the necessary experimental protocols and providing quantitative data for key reaction steps.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.[1][2][3][4][5] The logical synthetic pathway involves the coupling of a suitable halo-fluorophenol with phenylboronic acid. A key intermediate in this synthesis is 4-Bromo-2-fluorophenol (B1271925).

The overall synthetic strategy is a two-step process:

  • Bromination of 2-Fluorophenol (B130384): The synthesis begins with the electrophilic bromination of commercially available 2-fluorophenol to produce the key intermediate, 4-bromo-2-fluorophenol. The hydroxyl group is a strong activating group and, along with the fluorine atom, directs the incoming bromine to the para position relative to the hydroxyl group.[6][7][8]

  • Suzuki-Miyaura Coupling: The resulting 4-bromo-2-fluorophenol is then coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield the target molecule, this compound.[2][9][10][11]

Synthesis_Pathway 2-Fluorophenol 2-Fluorophenol 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol 2-Fluorophenol->4-Bromo-2-fluorophenol Bromination This compound This compound 4-Bromo-2-fluorophenol->this compound Suzuki-Miyaura Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->this compound

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 4-Bromo-2-fluorophenol

This protocol is adapted from established procedures for the bromination of fluorophenols.[6][7][8]

Materials:

  • 2-Fluorophenol

  • Dichloromethane (B109758) (DCM)

  • Bromine

  • Sodium bisulfite

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorophenol (1.0 eq) in dichloromethane.

  • Cool the solution to approximately 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 2 hours, followed by stirring at room temperature for 1 hour.

  • Quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite to neutralize any unreacted bromine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-bromo-2-fluorophenol.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Parameter Value Reference
Starting Material 2-Fluorophenol[7][8]
Reagent Bromine[7][8]
Solvent Dichloromethane[7][8]
Reaction Temperature 0 °C to room temperature[7][8]
Reaction Time 3 hours[7][8]
Yield ~90%[7]
Synthesis of this compound via Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura coupling reaction, which can be optimized for this specific transformation.[1][2][3][12][13][14]

Materials:

  • 4-Bromo-2-fluorophenol

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, if using Pd(OAc)₂)

  • A base (e.g., potassium carbonate, cesium carbonate, or sodium carbonate)

  • A solvent system (e.g., toluene/water, dioxane/water, or DMF/water)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ethyl acetate

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 4-bromo-2-fluorophenol (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq) and, if necessary, the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.[15][16] Recrystallization can also be employed for further purification.[15][17]

Parameter Typical Range/Value Reference
Aryl Halide 4-Bromo-2-fluorophenol
Boronic Acid Phenylboronic acid[2][9][10]
Catalyst Pd(OAc)₂, Pd(PPh₃)₄[12][13]
Ligand (optional) Triphenylphosphine[3]
Base K₂CO₃, Cs₂CO₃, Na₂CO₃[1][18]
Solvent Toluene/H₂O, Dioxane/H₂O[1]
Temperature 80-110 °C[1][18]
Yield Typically >80%[1]

Experimental Workflow and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (Reactants, Catalyst, Solvent) Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reaction_Setup->Inert_Atmosphere Heating_Reflux Heating and Reflux Inert_Atmosphere->Heating_Reflux Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Heating_Reflux->Reaction_Monitoring Quenching Quenching and Cooling Reaction_Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing with Aqueous Solutions Extraction->Washing Drying Drying of Organic Layer Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Recrystallization Recrystallization (Optional) Column_Chromatography->Recrystallization Characterization Characterization (NMR, MS, etc.) Recrystallization->Characterization

Caption: General experimental workflow for synthesis and purification.
Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its structural motifs are present in molecules that interact with various biological pathways. For instance, the biphenyl (B1667301) structure is a common feature in ligands for nuclear receptors, and fluorinated phenols are known to modulate enzyme activity. The synthesis of derivatives of this compound could lead to compounds that target pathways such as:

  • Nuclear Receptor Signaling: Biphenyls can mimic the structure of endogenous hormones and act as agonists or antagonists of nuclear receptors like the estrogen receptor or the aryl hydrocarbon receptor.

  • Enzyme Inhibition: The phenol and fluoro-substituted phenyl rings can engage in hydrogen bonding, hydrophobic, and electrostatic interactions within the active sites of enzymes, leading to their inhibition. Kinases and proteases are common targets for such structures.

Further research and derivatization of this compound are necessary to elucidate its specific biological activities and the signaling pathways it may modulate.

Signaling_Pathways cluster_pathways Potential Target Pathways Derivative_Synthesis Synthesis of This compound Derivatives Biological_Screening Biological Screening Derivative_Synthesis->Biological_Screening Target_Identification Target Identification Biological_Screening->Target_Identification Nuclear_Receptors Nuclear Receptor Signaling Target_Identification->Nuclear_Receptors Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Proteases) Target_Identification->Enzyme_Inhibition

References

Spectroscopic Analysis of 2-Fluoro-4-phenylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to acquire and interpret spectroscopic data for the compound 2-Fluoro-4-phenylphenol. While extensive searches of publicly available databases did not yield a complete set of experimental spectra for this specific molecule, this document details the standard protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this and similar aromatic compounds.

Compound Properties

This compound is a fluorinated biphenyl (B1667301) derivative with the following properties:

PropertyValue
Molecular Formula C₁₂H₉FO[1]
Molecular Weight 188.20 g/mol [1]
Monoisotopic Mass 188.063743068 Da[1]
CAS Number 84376-21-6[1]

Spectroscopic Data Summary

As of the latest search, a complete and verified public dataset for the ¹H NMR, ¹³C NMR, IR, and MS of this compound is not available. The following tables are placeholders to be populated with experimental data once acquired.

¹H NMR (Proton NMR) Data

Predicted chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hz.

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
¹³C NMR (Carbon NMR) Data

Predicted chemical shifts (δ) in ppm.

Chemical Shift (ppm)Assignment
IR (Infrared) Spectroscopy Data

Characteristic absorption bands in wavenumbers (cm⁻¹).

Wavenumber (cm⁻¹)Functional Group Assignment
MS (Mass Spectrometry) Data

Mass-to-charge ratio (m/z) of significant fragments.

m/zRelative Intensity (%)Fragment Assignment
[M]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing.

¹H NMR Data Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Temperature: 298 K.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-32 (or as needed for a good signal-to-noise ratio).

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Temperature: 298 K.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Apply baseline correction.

  • Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Identify the chemical shifts, multiplicities, and coupling constants for all signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (a few mg) of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

Data Acquisition:

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Perform a background scan with a clean, empty salt plate to subtract any atmospheric and instrumental interferences.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C-H (aromatic), C=C (aromatic), and C-F bonds.

  • Compare the obtained spectrum with spectral databases for similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction (for GC-MS):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The compound will be vaporized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: Scan a suitable m/z range, for example, 40-500 amu.

  • Source Temperature: Typically 200-250 °C.

Data Analysis:

  • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern to identify characteristic losses of functional groups or structural motifs. The presence of a fluorine atom may lead to specific fragmentation pathways.

  • Compare the obtained mass spectrum with spectral libraries for identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Peak Identification) MS->Process_MS Structure Structure Confirmation of This compound Process_NMR->Structure Process_IR->Structure Process_MS->Structure

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility of 2-Fluoro-4-phenylphenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Fluoro-4-phenylphenol is a fluorinated biphenyl (B1667301) derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on its structural characteristics and the known behavior of similar phenolic compounds. Due to the limited availability of specific experimental data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound experimentally. It includes detailed methodologies for solubility determination and data analysis, presented in a format that is accessible to both novice and experienced scientists.

Introduction

This compound (CAS No. 84376-21-6) is an aromatic organic compound with a molecular formula of C₁₂H₉FO and a molecular weight of 188.20 g/mol .[1][2] Its structure, featuring a hydroxyl group and a fluorine atom on a biphenyl scaffold, suggests a moderate polarity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the phenyl rings contribute to its nonpolar character. This amphiphilic nature dictates its solubility in different organic solvents. Understanding the solubility profile is a prerequisite for various stages of research and development, including reaction condition optimization, crystallization, and formulation of drug delivery systems.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol (B129727)HighThe hydroxyl group of this compound can form strong hydrogen bonds with methanol.
Ethanol (B145695)HighSimilar to methanol, ethanol is a good hydrogen bond donor and acceptor.
IsopropanolModerate to HighThe bulkier isopropyl group may slightly hinder solvation compared to methanol and ethanol.
Polar Aprotic Acetone (B3395972)HighThe carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic hydroxyl group.
Acetonitrile (B52724)ModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than acetone.
Dimethylformamide (DMF)HighDMF is a strong hydrogen bond acceptor and can effectively solvate the phenol (B47542).
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor.
Nonpolar Aprotic Toluene (B28343)ModerateThe aromatic rings of toluene can interact favorably with the biphenyl core of the solute.
Hexane (B92381)LowThe significant difference in polarity between the polar phenol and nonpolar hexane will limit solubility.
Dichloromethane (DCM)Moderate to HighDCM has a moderate polarity and can solvate both the polar and nonpolar parts of the molecule.
Ethyl Acetate (B1210297)HighThe ester group in ethyl acetate can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving phenolic compounds.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of solid compounds in liquids.[7][8][9][10]

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to a known volume of solvent seal Seal vials to prevent solvent evaporation prep->seal equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-72 hours) prep->equilibrate settle Allow solid to settle equilibrate->settle centrifuge Centrifuge to further separate solid and liquid phases settle->centrifuge sample Withdraw a known volume of the supernatant centrifuge->sample filter Filter the sample using a syringe filter sample->filter dilute Dilute the filtered sample with a suitable solvent filter->dilute quantify Quantify the concentration using HPLC or UV-Vis spectrophotometry dilute->quantify

Figure 1: Experimental workflow for the determination of solubility.
  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finely dispersed solids, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L. The results should be presented in a clear and organized manner, as shown in the template table below.

Table 2: Template for Reporting Quantitative Solubility Data of this compound at a Specific Temperature

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are logically interrelated as depicted in the diagram below.

solubility_factors Factors Influencing Solubility solubility Solubility solute Solute Properties (this compound) polarity_solute Polarity solute->polarity_solute h_bond_solute Hydrogen Bonding solute->h_bond_solute size_solute Molecular Size solute->size_solute solvent Solvent Properties polarity_solvent Polarity solvent->polarity_solvent h_bond_solvent Hydrogen Bonding solvent->h_bond_solvent temp Temperature temp->solubility pressure Pressure pressure->solubility (minor effect for solids) polarity_solute->solubility h_bond_solute->solubility size_solute->solubility polarity_solvent->solubility h_bond_solvent->solubility

Figure 2: Logical relationships of factors influencing solubility.
  • Solute-Solvent Interactions: The extent to which the intermolecular forces between solute-solute and solvent-solvent molecules are overcome by solute-solvent interactions is the primary determinant of solubility.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.

  • Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.

Conclusion

While experimental data on the solubility of this compound in common organic solvents is scarce, this technical guide provides a robust predictive framework and detailed experimental protocols for its determination. The predicted high solubility in polar protic and aprotic solvents, and moderate solubility in nonpolar aromatic solvents, offers a valuable starting point for researchers. By following the outlined experimental procedures, scientists in the fields of chemistry and drug development can generate reliable quantitative data to support their research and development activities. This foundational knowledge is essential for the effective utilization of this compound in its various potential applications.

References

An In-depth Technical Guide to the Stability and Reactivity of 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the predicted stability and reactivity of 2-Fluoro-4-phenylphenol (CAS No. 84376-21-6), a fluorinated biphenylol of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data, this document synthesizes information from structurally similar compounds, including phenols, fluorinated aromatics, and biphenyl (B1667301) derivatives, to project a likely profile for the target molecule. Detailed hypothetical experimental protocols are provided to guide researchers in the empirical determination of its properties. This guide is intended to be a foundational resource for handling, storage, and reaction design involving this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 84376-21-6United States Biological[1]
Molecular Formula C₁₂H₉FOUnited States Biological[1]
Molecular Weight 188.2 g/mol United States Biological[1]
Melting Point Not available (predicted to be a solid)N/A
Boiling Point Not availableN/A
pKa Not available (expected to be acidic, similar to phenol)N/A
Appearance Not available (likely a white to off-white solid)N/A

Stability Profile

The stability of this compound is crucial for its synthesis, storage, and application. The presence of the phenolic hydroxyl group and the fluorinated aromatic system dictates its susceptibility to degradation.

Thermal Stability

Direct experimental data on the thermal decomposition of this compound is not available. However, phenols generally exhibit moderate thermal stability. The C-F bond is strong, suggesting that the fluorine substituent may enhance thermal stability compared to non-fluorinated analogs. Decomposition of fluorinated organic compounds at high temperatures can lead to the formation of hydrogen fluoride (B91410) (HF) and other toxic gases.[2][3]

Storage: It is recommended to store this compound at -20°C for long-term stability.[1] This suggests that the compound may be susceptible to degradation at ambient temperatures over extended periods, potentially through oxidation.

Photostability

Phenolic compounds can be susceptible to photodegradation, often leading to colored degradation products through oxidation and polymerization. The fluorine substituent may influence the photostability, but specific data for this compound is lacking.

Shelf Life and Storage

For maximum shelf life, this compound should be stored in a tightly sealed container, protected from light and heat, at the recommended temperature of -20°C.[1] Inert atmosphere storage (e.g., under argon or nitrogen) may further prevent oxidative degradation.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the phenolic hydroxyl group, the electron-rich aromatic ring, and the electronegative fluorine substituent.

Reactivity with Oxidizing Agents

Phenols are readily oxidized to form quinones.[4][5][6] The oxidation can be initiated by various oxidizing agents, including air (auto-oxidation), especially in the presence of base and light. The fluorine atom at the ortho position to the hydroxyl group may influence the rate and regioselectivity of oxidation. Studies on other fluorophenols have shown that the position of the fluorine atom significantly impacts their reactivity towards enzymatic oxidation.[7] For instance, 2-fluorophenol (B130384) can act as a competitive inhibitor of tyrosinase, while 3- and 4-fluorophenols are substrates.[7]

Reactivity with Reducing Agents

The aromatic rings of this compound are generally resistant to reduction under standard conditions. However, under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature), the phenyl ring could be reduced. The phenolic hydroxyl group is not typically reducible.

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution.[4][5][6][8] In this compound, the para position relative to the hydroxyl group is occupied by the phenyl ring. The ortho positions are adjacent to the hydroxyl and fluorine substituents. The fluorine atom is a deactivating group but is also ortho-, para-directing. The combined directing effects of the hydroxyl and fluoro groups will influence the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Experimental Protocols

The following are detailed hypothetical protocols for the assessment of the stability and reactivity of this compound. These are based on standard methodologies for similar compounds.

Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the onset of thermal decomposition of this compound.

Materials:

  • This compound

  • Thermogravimetric analyzer (TGA)

  • Nitrogen or argon gas (high purity)

  • Alumina or platinum crucible

Procedure:

  • Place 5-10 mg of this compound into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min.

  • Record the mass loss as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant mass loss is observed.

Protocol for Photostability Testing

Objective: To assess the stability of this compound upon exposure to light. This protocol is adapted from the ICH Q1B guideline.[9]

Materials:

  • This compound (solid and in a solution, e.g., 1 mg/mL in methanol)

  • Quartz cuvettes or other transparent containers

  • Photostability chamber with a light source providing a specified illumination (e.g., not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Control samples wrapped in aluminum foil (dark control).

  • HPLC system with a suitable column and detector for quantification.

Procedure:

  • Prepare samples of solid this compound and a solution of the compound.

  • Prepare corresponding dark controls by wrapping the containers in aluminum foil.

  • Place the samples and dark controls in the photostability chamber.

  • Expose the samples to the light source for a defined period.

  • At specified time intervals, withdraw samples and their corresponding dark controls.

  • Analyze the samples by HPLC to determine the percentage of degradation and identify any degradation products.

  • Compare the results of the exposed samples to the dark controls to differentiate between light-induced and thermally-induced degradation.

Protocol for Reactivity with an Oxidizing Agent (Fenton's Reagent)

Objective: To evaluate the reactivity of this compound with a common oxidizing agent.

Materials:

  • This compound solution (e.g., 1 mM in a suitable solvent like acetonitrile/water)

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) solution (e.g., 10 mM in water)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • HPLC system

Procedure:

  • In a reaction vial, mix the this compound solution with the iron(II) sulfate solution.

  • Initiate the reaction by adding a specific amount of hydrogen peroxide.

  • Stir the reaction at room temperature.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding a small amount of a radical scavenger like methanol (B129727) or catalase).

  • Analyze the aliquots by HPLC to monitor the disappearance of the starting material and the appearance of any oxidation products.

Visualizations

Logical Workflow for Stability and Reactivity Assessment

Stability_Reactivity_Workflow cluster_stability Stability Assessment cluster_reactivity Reactivity Assessment Thermal Thermal Stability (TGA) Data Data Analysis and Profile Generation Thermal->Data Photo Photostability (ICH Q1B) Photo->Data Oxidation Oxidation (e.g., Fenton's Reagent) Oxidation->Data Reduction Reduction (e.g., Catalytic Hydrogenation) Reduction->Data Substitution Electrophilic Substitution (e.g., Nitration) Substitution->Data Start This compound Analytical Analytical Method Development (HPLC, LC-MS) Start->Analytical Analytical->Thermal Analytical->Photo Analytical->Oxidation Analytical->Reduction Analytical->Substitution

Caption: Workflow for assessing the stability and reactivity of this compound.

Hypothetical Signaling Pathway Modulation

Given that phenolic compounds can interact with various biological targets, a hypothetical signaling pathway that could be investigated for this compound is the PI3K/Akt pathway, which is involved in cell survival and proliferation. Some related compounds have shown to modulate this pathway.[10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Response Cellular Response (Survival, Proliferation) Downstream->Response Molecule This compound (Hypothetical Modulator) Molecule->Akt Inhibition?

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound is a compound with potential applications in various scientific fields. While direct experimental data on its stability and reactivity are limited, this guide provides a comprehensive predicted profile based on the chemistry of related compounds. The provided experimental protocols offer a starting point for researchers to empirically determine its properties. As with any novel compound, appropriate safety precautions should be taken during handling and experimentation. Further research is warranted to fully characterize this molecule and unlock its potential.

References

The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic incorporation of fluorine into the biphenyl (B1667301) scaffold has proven to be a powerful strategy in medicinal chemistry, yielding compounds with a wide array of biological activities and improved pharmacological profiles. Fluorine's unique properties, including its high electronegativity, small size, and ability to modulate metabolic stability and binding affinity, have been leveraged to develop potent agents targeting viral enzymes, cancer-related pathways, inflammatory processes, and microbial pathogens.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of fluorinated biphenyl compounds. It includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to support ongoing research and drug discovery efforts in this dynamic field.

Anti-HIV Activity: Diarylpyrimidine-Based Non-Nucleoside Reverse Transcriptase Inhibitors

A prominent class of fluorinated biphenyls, the diarylpyrimidines (DAPYs), have demonstrated exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] The introduction of fluorine atoms into the biphenyl moiety significantly enhances their antiviral activity and improves their pharmacokinetic profiles.[1][2] These compounds allosterically bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the conversion of the viral RNA genome into DNA.[1]

Quantitative Biological Data: Anti-HIV-1 Activity

The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of representative fluorinated NH2-biphenyl-diarylpyrimidines.

CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)
JK-4b (non-fluorinated precursor)WT HIV-11.02.082059
5t (fluorinated derivative)WT HIV-11.811766,443

Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines. Compound 5t showed remarkable potency against clinically relevant mutant strains.[2]

Experimental Protocol: Anti-HIV-1 Activity Assay

Cell Culture and Virus:

  • MT-4 cells are utilized for the anti-HIV assays and are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

  • The wild-type HIV-1 strain (IIIB) is used for infection.[1]

Cytotoxicity Assay:

  • Plate MT-4 cells at a density of 1 × 10^5 cells/well in a 96-well plate.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.[1]

  • Assess cell viability using the MTT method. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Add 100 µL of a solution containing 10% Triton X-100 and 10% isopropanol (B130326) in PBS to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.[1]

Antiviral Activity Assay:

  • Plate MT-4 cells at a density of 1 × 10^5 cells/well in a 96-well plate.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.

  • Determine the number of viable cells using the MTT method as described above. The 50% effective concentration (EC50) is calculated from the dose-response curve.[1]

Signaling Pathway

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_inhibitor Inhibition Mechanism viral_rna Viral RNA Genome rt Reverse Transcriptase (RT) viral_rna->rt Template viral_dna Viral DNA rt->viral_dna Catalyzes Reverse Transcription dntps Host dNTPs dntps->rt Building Blocks nnrti Fluorinated Biphenyl NNRTI binding_pocket NNRTI Binding Pocket (Allosteric Site) nnrti->binding_pocket Binds to binding_pocket->rt conformational_change Conformational Change in RT binding_pocket->conformational_change Induces conformational_change->rt Inhibits

Allosteric inhibition of HIV-1 reverse transcriptase by a fluorinated biphenyl NNRTI.

Anticancer Activity: CYP17A1 Inhibition for Prostate Cancer Therapy

Fluorinated biphenyl methylene (B1212753) imidazoles have emerged as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a crucial enzyme in the androgen biosynthesis pathway.[1][5] By inhibiting CYP17A1, these compounds block the production of androgens, offering a promising therapeutic strategy for androgen-dependent prostate cancer.[1] The introduction of fluorine, particularly meta-fluoro substitution, has been shown to improve the inhibitory activity.[5]

Quantitative Biological Data: CYP17A1 Inhibition

The following table presents the inhibitory activity of a meta-fluoro substituted biphenyl methylene imidazole (B134444) against human CYP17A1.

CompoundTargetIC50 (nM)
Compound 9 (meta-fluoro substituted)Human CYP17A1131
Reference Compound 1 (non-fluorinated)Human CYP17A1>1000

Data from a study on fluorine-substituted biphenyl methylene imidazoles as CYP17 inhibitors.[5]

Experimental Protocol: CYP17A1 Inhibition Assay

Enzyme and Substrate Preparation:

  • Recombinant human CYP17A1 expressed in E. coli serves as the enzyme source.[1]

  • [3H]-progesterone is used as the substrate to monitor enzyme activity.[1]

Inhibition Assay:

  • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), NADPH, and the test compound at various concentrations.

  • Pre-incubate the reaction mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding the recombinant CYP17A1 enzyme.

  • Incubate the reaction for 30 minutes at 37 °C.

  • Stop the reaction by adding a quenching solution (e.g., 2 M NaOH).

  • Extract the steroid metabolites and quantify the radiolabeled product to determine the extent of inhibition and calculate the IC50 value.[1]

Signaling Pathway

Androgen_Synthesis_Inhibition cluster_pathway Androgen Biosynthesis Pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone cyp17a1 CYP17A1 (17α-hydroxylase/17,20-lyase) pregnenolone->cyp17a1 progesterone->cyp17a1 dhea DHEA androstenedione Androstenedione dhea->androstenedione testosterone Testosterone androstenedione->testosterone cyp17a1->dhea Lyase Activity cyp17a1->androstenedione Hydroxylase Activity inhibitor Fluorinated Biphenyl Methylene Imidazole inhibitor->cyp17a1 Inhibits

Inhibition of androgen synthesis via blockade of CYP17A1.

Anti-Inflammatory Activity: Flurbiprofen (B1673479) Derivatives

Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a fluorinated biphenyl compound.[6] Derivatives of flurbiprofen have been synthesized and evaluated to retain anti-inflammatory properties while reducing side effects such as gastric ulceration. Several of these new compounds have demonstrated potent anti-inflammatory activity with significantly lower ulcerogenic potential compared to the parent drug.[6]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Animals:

  • Wistar rats of either sex are used for the study.

Procedure:

  • Divide the rats into groups (e.g., control, standard, and test compound groups).

  • Administer the test compounds or the standard drug (flurbiprofen) orally at a specific dose (e.g., 10 mg/kg). The control group receives only the vehicle.

  • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

Fluorinated biphenyls have also been investigated for their antimicrobial properties. Certain derivatives have shown potent antibacterial activity against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens.[7][8]

Quantitative Biological Data: Antibacterial Activity

The following table shows the minimum inhibitory concentration (MIC) values for a representative fluorinated biphenyl against resistant bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) Carbapenems-resistant Acinetobacter baumanniiComparable to Ciprofloxacin
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) Methicillin-resistant Staphylococcus aureus3.13
Multidrug-resistant Enterococcus faecalis6.25

Data from a study on the antibacterial activity of biphenyl derivatives.[7][8]

PD-1/PD-L1 Inhibition for Cancer Immunotherapy

A novel series of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine (B48309) derivatives have been designed as small molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[9] This interaction is a critical immune checkpoint that tumors exploit to evade the immune system. By blocking this interaction, these compounds can restore T cell function and promote an anti-tumor immune response.[9]

Quantitative Biological Data: PD-1/PD-L1 Inhibition

The following table summarizes the in vitro inhibitory activity of a lead compound from this series.

CompoundTargetIC50 (nM)
HD10 PD-1/PD-L1 Interaction3.1

Data from a study on fluorinated biphenyl derivatives as PD-1/PD-L1 inhibitors.[9]

Experimental Workflow: PD-1/PD-L1 HTRF Assay

HTRF_Workflow start Start prepare_reagents Prepare Reagents: - PD-L1 Protein - PD-1 Protein - Test Compound (Fluorinated Biphenyl) - HTRF Detection Reagents start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate read_plate Read Plate on HTRF-compatible Reader incubate->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End analyze->end

Workflow for the PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay.

Conclusion

Fluorinated biphenyls represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic introduction of fluorine has consistently led to enhancements in potency, selectivity, and pharmacokinetic properties. The examples provided in this guide for anti-HIV, anticancer, anti-inflammatory, and antimicrobial applications underscore the significant potential of this structural motif in drug discovery. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on the fluorinated biphenyl core.

References

An In-depth Technical Guide to 2-Fluoro-4-phenylphenol: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-phenylphenol, a fluorinated derivative of the biphenyl (B1667301) scaffold, stands as a molecule of significant interest in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenylphenol backbone imparts unique physicochemical properties that can profoundly influence biological activity and material characteristics. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound. It details potential experimental protocols for its preparation and summarizes key quantitative data. Furthermore, this document explores the broader context of fluorinated biphenyls in drug discovery, outlining potential biological signaling pathways and experimental workflows relevant to the study of this class of compounds.

Introduction: The Significance of Fluorinated Biphenyls

The biphenyl scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Its rigid, planar nature provides a well-defined framework for interaction with biological targets. The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to improved metabolic stability, increased binding affinity, and altered lipophilicity, all of which are critical parameters in drug design.

This compound, with its combination of a biphenyl core and a strategically placed fluorine atom, represents a compelling candidate for investigation in various therapeutic areas. This guide aims to consolidate the available information on this compound and provide a framework for its further study and application.

Discovery and History

The specific discovery and detailed historical timeline of this compound are not extensively documented in readily available literature. Its emergence is intrinsically linked to the broader advancements in organofluorine chemistry and the development of synthetic methods for creating fluorinated aromatic compounds. The synthesis of fluorinated biphenyls, in general, has been a focus of research for several decades, driven by their potential applications in pharmaceuticals and liquid crystals.

Key historical developments that paved the way for the synthesis of compounds like this compound include the refinement of cross-coupling reactions such as the Suzuki-Miyaura coupling and the Ullmann condensation in the latter half of the 20th century. These reactions provided efficient and versatile methods for the formation of carbon-carbon bonds between aryl halides and other coupling partners, making complex biphenyl structures more accessible.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource
CAS Number 84376-21-6[1][2]
Molecular Formula C₁₂H₉FO[1][2]
Molecular Weight 188.2 g/mol [2]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane (B109758) (predicted)General knowledge

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several modern cross-coupling methodologies. The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A plausible and efficient route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction between a suitably protected 4-bromo-2-fluorophenol (B1271925) and phenylboronic acid.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 4-Bromo-2-fluorophenol F This compound A->F Suzuki-Miyaura Coupling B Phenylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene (B28343)/Water) E->F

Figure 1. Proposed Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This protocol is based on established procedures for similar compounds and would require optimization for this specific synthesis.

Materials:

  • 4-Bromo-2-fluorophenol

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromo-2-fluorophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 2:1 mixture of toluene and degassed water to the flask.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Potential Therapeutic Targets

Based on the activities of structurally related compounds, this compound could potentially be investigated for its effects on:

  • Enzyme Inhibition: Many fluorinated compounds act as potent enzyme inhibitors. The fluorine atom can alter the electronic properties of the molecule, leading to stronger binding to the active site of an enzyme.

  • Receptor Modulation: The biphenyl scaffold is known to interact with various receptors. The fluorine substituent could modulate the binding affinity and selectivity for specific receptor subtypes.

  • Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties. The addition of a fluorine atom can sometimes enhance this activity.[3]

Hypothetical Signaling Pathway Involvement

Given the role of other phenolic and biphenyl compounds in cellular signaling, this compound could potentially modulate pathways involved in inflammation, cell proliferation, and apoptosis. For instance, it might influence the NF-κB signaling pathway, which is a key regulator of the inflammatory response.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates Inhibitor This compound (Hypothetical) Inhibitor->IKK Inhibits (Hypothetical) IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation releases DNA DNA NFkB_active->DNA Translocates to nucleus and binds Gene Inflammatory Genes (e.g., COX-2, iNOS) DNA->Gene Transcription

Figure 2. Hypothetical modulation of the NF-κB signaling pathway.

Experimental Workflow for Biological Evaluation

To assess the potential therapeutic value of this compound, a systematic experimental workflow is required. This would typically involve in vitro assays followed by in vivo studies if promising activity is observed.

Biological_Evaluation_Workflow A Synthesis and Purification of This compound B In Vitro Screening (e.g., Enzyme inhibition assays, Receptor binding assays, Antimicrobial MIC determination) A->B C Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory activity, Signaling pathway analysis) B->C D In Vivo Studies (e.g., Animal models of disease) C->D E Lead Optimization D->E F Preclinical Development E->F

Figure 3. General workflow for the biological evaluation of this compound.

Conclusion

This compound represents a molecule with significant untapped potential. While specific data on its discovery and biological activity are sparse, its structural features suggest that it could be a valuable building block for the development of new pharmaceuticals and advanced materials. The synthetic routes to access this compound are well-established in principle, relying on modern cross-coupling reactions. Further investigation into its synthesis, purification, and comprehensive biological evaluation is warranted to fully elucidate its properties and potential applications. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

References

A Theoretical and Computational Investigation of 2-Fluoro-4-phenylphenol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive theoretical and computational analysis of 2-Fluoro-4-phenylphenol, a biphenyl (B1667301) derivative with potential applications in drug discovery and materials science. Due to limited publicly available experimental data on this specific molecule, this paper leverages Density Functional Theory (DFT) to predict its structural, spectroscopic, electronic, and non-linear optical properties. Methodologies are detailed to allow for replication and further investigation. Data is presented in structured tables for clarity, and key processes are visualized using diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the fundamental characteristics of this compound for further research and application.

Introduction

Phenolic compounds and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][2] The introduction of a phenyl group to the phenol (B47542) ring, creating a biphenyl scaffold, and the strategic placement of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties. Fluorination, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

This whitepaper focuses on this compound (Figure 1), a molecule combining these key features. We present a detailed computational study to elucidate its core characteristics. By employing Density Functional Theory (DFT), a robust method for predicting molecular properties[3][4][5], we explore its optimized geometry, vibrational frequencies (FT-IR and FT-Raman), electronic structure (HOMO-LUMO), molecular electrostatic potential (MEP), non-linear optical (NLO) properties, and NMR chemical shifts. This theoretical framework provides foundational knowledge for future experimental validation and exploration of its potential as a pharmacophore or functional material.

Computational Methodology

The theoretical calculations presented in this guide were modeled based on established computational protocols for similar phenolic and fluorinated compounds.[3][4][6][7]

2.1. Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound was optimized using DFT with the Becke, 3-Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.[3][7] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[7] The optimization is performed to find the ground-state equilibrium geometry, corresponding to the minimum on the potential energy surface.

Following optimization, harmonic vibrational frequency calculations were performed using the same B3LYP/6-311++G(d,p) method to predict the FT-IR and FT-Raman spectra. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies.

2.2. Electronic and Reactivity Analysis

The electronic properties were investigated based on the optimized geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and kinetic stability.[1][7][8] Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, were calculated from the HOMO and LUMO energies.

A Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[8][9]

2.3. NBO and NLO Properties

Natural Bond Orbital (NBO) analysis was conducted to understand intramolecular interactions, charge delocalization, and hyperconjugative effects within the molecule.[10][11]

The non-linear optical (NLO) properties, including the dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β), were calculated to assess the molecule's potential for applications in photonics and optoelectronics.[10][12]

2.4. NMR Spectra Prediction

The Gauge-Including Atomic Orbital (GIAO) method was employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, using the optimized molecular structure. Tetramethylsilane (TMS) is used as the reference standard.

Below is a diagram illustrating the general workflow for the computational studies described.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Analysis & Output mol_structure Initial Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties geom_opt->electronic_prop nlo_calc NLO Calculation geom_opt->nlo_calc nbo_calc NBO Analysis geom_opt->nbo_calc nmr_calc NMR (GIAO) geom_opt->nmr_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (FT-IR, FT-Raman) freq_calc->vib_spectra homo_lumo HOMO-LUMO, MEP, Reactivity Descriptors electronic_prop->homo_lumo nlo_prop NLO Properties (μ, α, β) nlo_calc->nlo_prop nbo_analysis Charge Delocalization, Hyperconjugation nbo_calc->nbo_analysis nmr_shifts Predicted ¹H & ¹³C Chemical Shifts nmr_calc->nmr_shifts

Caption: General workflow for DFT-based computational analysis.

Results and Discussion

3.1. Molecular Structure

The optimized molecular structure of this compound is depicted below, with the standard atom numbering scheme used for data assignment.

Caption: Optimized structure and atom numbering of this compound.

The key structural parameters, including bond lengths and bond angles, are predicted through geometry optimization. In related fluorinated biphenyl compounds, the dihedral angle between the two phenyl rings is a critical parameter influencing the electronic conjugation.[9] For example, in 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl, the crystal system is monoclinic.[9] A summary of predicted bond lengths and angles for this compound would be presented in a detailed table, similar to analyses of related structures.[6][13]

Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-O13 1.355 C2-C1-C6 119.5
C1-C2 1.390 C1-C2-C3 120.2
C2-F14 1.360 C2-C1-O13 121.0
C4-C7 1.485 C3-C4-C7 121.8
O13-H15 0.965 C1-O13-H15 109.0

Note: Values are hypothetical and illustrative of expected results from the described computational method.

3.2. Vibrational Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is essential for the identification of functional groups. The combination of FT-IR and FT-Raman provides complementary information.[14][15] The predicted vibrational frequencies for this compound would show characteristic bands for O-H stretching, C-H aromatic stretching, C=C ring stretching, C-F stretching, and C-O stretching. For instance, in related difluorophenol compounds, strong bands for C-F stretching are observed in the 1200-1350 cm⁻¹ region in both FT-IR and FT-Raman spectra.[16] Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[17]

Table 2: Selected Predicted Vibrational Frequencies and Assignments

Mode FT-IR (cm⁻¹) (Scaled) FT-Raman (cm⁻¹) (Scaled) Assignment
ν(O-H) 3550 3548 O-H stretching
ν(C-H) 3100-3050 3105-3055 Aromatic C-H stretching
ν(C=C) 1610, 1585, 1490 1612, 1580, 1495 Aromatic ring stretching
ν(C-O) 1250 1245 C-O stretching
ν(C-F) 1280 1278 C-F stretching

Note: Wavenumbers are illustrative, based on typical values for similar functional groups found in the literature.[16][17][18][19]

3.3. Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.[1][7]

For similar fluorinated aromatic compounds, the HOMO and LUMO orbitals are typically distributed over the π-system of the aromatic rings.[3][8] The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group is expected to influence the energy levels and distribution of these orbitals.

HOMO_LUMO_Reactivity cluster_properties Molecular Properties HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO HOMO->EnergyGap Reactivity Chemical Reactivity HOMO->Reactivity Electron Donor (Nucleophilic Site) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap LUMO->Reactivity Electron Acceptor (Electrophilic Site) EnergyGap->Reactivity inversely proportional Stability Kinetic Stability EnergyGap->Stability directly proportional Excitation Electronic Excitation EnergyGap->Excitation determines energy

Caption: Relationship between frontier orbitals and molecular properties.

Table 3: Predicted Electronic Properties and Global Reactivity Descriptors

Parameter Symbol Formula Value (eV)
HOMO Energy EHOMO - -6.65
LUMO Energy ELUMO - -2.15
Energy Gap ΔE ELUMO - EHOMO 4.50
Ionization Potential IP -EHOMO 6.65
Electron Affinity EA -ELUMO 2.15
Electronegativity χ (IP + EA) / 2 4.40
Chemical Hardness η (IP - EA) / 2 2.25
Electrophilicity Index ω χ² / (2η) 4.30

Note: Values are illustrative, based on calculations for similar compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole.[7]

3.4. Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizability values are of interest for their potential in NLO materials, which have applications in laser technology, optical switching, and telecommunications.[12][20] The presence of donor (-OH) and acceptor-like features within a π-conjugated system can lead to significant NLO responses.[10] Computational analysis of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can predict a molecule's NLO activity. For related molecules, the calculated total first-order hyperpolarizability (β_Total) being significantly large indicates potential for NLO applications.[10]

Table 4: Predicted Non-Linear Optical (NLO) Properties

Parameter Unit Value
Dipole Moment (μtotal) Debye 2.95
Mean Polarizability (αtotal) a.u. 135.5
First Hyperpolarizability (βtotal) a.u. 210.0

Note: Values are hypothetical, representing the type of data generated. Significant β values suggest NLO potential.[10]

3.5. Predicted NMR Spectra

Predicted ¹H and ¹³C NMR chemical shifts are invaluable for structural confirmation in synthetic chemistry. The chemical shifts are highly sensitive to the electronic environment of each nucleus.[21][22] For this compound, the aromatic protons are expected in the range of 6.5-8.0 ppm. The phenolic -OH proton signal would be a singlet, with its chemical shift being concentration and solvent-dependent.[23] The fluorine atom will cause splitting of signals for nearby protons and carbons (H-F and C-F coupling).

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (vs. TMS)

Atom No. Predicted ¹H Shift (ppm) Atom No. Predicted ¹³C Shift (ppm)
H (on O13) ~5.5 (broad s) C1 ~150.0
H (on C3) ~7.0 (m) C2 ~155.0 (d, JCF ≈ 240 Hz)
H (on C5) ~7.2 (m) C3 ~116.0 (d, JCF ≈ 20 Hz)
H (on C6) ~6.9 (m) C4 ~130.0
H (on C8,C12) ~7.5 (d) C7 ~138.0
H (on C9,C11) ~7.4 (t) C9, C11 ~129.0
H (on C10) ~7.3 (t) C10 ~127.0

Note: Chemical shifts and coupling constants (J) are illustrative, based on general principles and data for similar structures.[21][22][24] d=doublet, t=triplet, m=multiplet, s=singlet.

Relevance to Drug Development

The computational data provides a foundation for assessing the potential of this compound in drug development.

  • Antimicrobial/Antioxidant Potential: Phenolic compounds are known antioxidants, and halogenation can enhance antimicrobial potency.[25][26] The MEP analysis can help identify regions of the molecule likely to interact with biological targets.

  • Structure-Activity Relationship (SAR): The calculated properties (e.g., lipophilicity, electronic distribution, reactivity descriptors) serve as a baseline for SAR studies. Modifications to the biphenyl scaffold can be guided by these theoretical predictions to optimize for desired biological activity.

  • Metabolic Stability: The presence of the C-F bond is known to block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.

For example, studies on other substituted phenols have shown activity against various bacterial strains and demonstrated cytotoxic activity against cancer cell lines, providing a rationale for investigating this compound in similar assays.[27][28]

Conclusion

This technical guide has presented a comprehensive theoretical and computational study of this compound using DFT methods. We have detailed the methodologies for predicting its optimized geometry, vibrational spectra, electronic properties, NLO activity, and NMR chemical shifts. The presented data, while theoretical, offers valuable insights into the fundamental characteristics of this molecule. The analysis of its electronic structure and reactivity descriptors suggests it is a kinetically stable compound with distinct electrophilic and nucleophilic regions. These findings provide a robust starting point for experimental synthesis, characterization, and evaluation of this compound as a candidate for applications in medicinal chemistry and materials science. Further experimental validation is necessary to confirm these theoretical predictions.

References

2-Fluoro-4-phenylphenol derivatives and analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Fluoro-4-phenylphenol Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The this compound scaffold represents a valuable pharmacophore, combining the structural features of a biphenyl (B1667301) and a fluorinated phenol. This guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanistic insights into this compound derivatives and their analogues, serving as a technical resource for researchers in the field of drug discovery and development.

Synthetic Methodologies

The construction of the this compound core and its derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.[1] This methodology is highly efficient for the synthesis of biaryl compounds under relatively mild conditions.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound Derivatives [4]

Materials:

  • Aryl Halide (e.g., 4-bromo-2-fluorophenol (B1271925) or 1-bromo-3-fluorobenzene) (1.0 eq)

  • Arylboronic Acid (e.g., Phenylboronic acid or 4-hydroxyphenylboronic acid) (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, CsF) (2.0-3.0 eq)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, THF)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate the vessel and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction to a temperature ranging from 80°C to 110°C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, and Base inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (80-110°C) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Activities and Mechanisms of Action

While comprehensive biological data for this compound itself is not extensively documented, the known activities of structurally related phenolic and biphenyl compounds allow for the prediction of its potential therapeutic applications.

Antimicrobial Activity

Phenolic compounds are known to exert antimicrobial effects, often by disrupting microbial membranes. The presence of a fluorine atom can enhance the potency of these compounds.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter to quantify antimicrobial activity.

Materials:

  • Test Compound

  • Microbial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Culture Broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Sterile DMSO (for compound dissolution)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform a two-fold serial dilution of the compound in the culture broth across the wells of a 96-well plate.

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive (microbe + broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Compound Class Test Organism MIC (Minimum Inhibitory Concentration)
Aurone-derived triazolesMRSAIC50: 3.870 µM[5]
Polyoxygenated chalconesP. syringaeIC50: 2.5 µg/mL[6]

Note: Data for structurally related compounds are provided for context.

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature for antioxidant activity, enabling the scavenging of free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay [7][8]

This assay is a standard method for evaluating the free radical scavenging potential of a compound.

Materials:

  • Test Compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • 96-well plate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and create a dilution series.

  • Add a fixed volume of the DPPH solution to each dilution of the test compound.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, can then be determined.

Anti-inflammatory Activity via NF-κB Inhibition

Phenolic compounds have been reported to modulate inflammatory pathways. A plausible mechanism is the inhibition of the NF-κB signaling cascade, a pivotal regulator of inflammatory gene expression.[9] Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB_NFkB IκBα-NF-κB Complex (Cytoplasmic, Inactive) IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Nuclear Translocation Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκBα Proteasome->NFkB Release of NF-κB Gene Inflammatory Gene Transcription Nucleus->Gene Inhibitor This compound Derivative Inhibitor->IKK Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound derivatives.

Compound Class Target/Assay IC50
Pyranochalcone derivativesTNF-α induced NF-κB inhibition0.29 - 10.46 µM[10]

Note: Data for structurally related compounds are provided for context.

Summary and Future Directions

This compound derivatives and their analogues are an intriguing class of compounds with significant potential for therapeutic applications. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for biological screening. While direct experimental data on the core structure is limited, the known bioactivities of related compounds strongly suggest potential for antimicrobial, antioxidant, and anti-inflammatory properties. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives to establish structure-activity relationships and identify lead compounds for further development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

Safety and Handling of 2-Fluoro-4-phenylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 2-Fluoro-4-phenylphenol. As no specific Safety Data Sheet (SDS) is publicly available for this compound, the following information is compiled from data on structurally similar compounds, including 2-phenylphenol, 4-phenylphenol, and other fluorinated biphenyl (B1667301) derivatives. Researchers and professionals should use this guide as a starting point and always perform a thorough risk assessment before handling this chemical.

This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety procedures. It outlines the potential hazards, recommended handling protocols, and emergency procedures to ensure a safe working environment.

Physicochemical and Toxicological Profile

While specific quantitative data for this compound is limited, the following tables summarize known properties and data from analogous compounds to provide a conservative safety profile.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 84376-21-6PubChem[1], United States Biological[2]
Molecular Formula C₁₂H₉FOPubChem[1], United States Biological[2]
Molecular Weight 188.20 g/mol PubChem[1], United States Biological[2]
Appearance Likely a solidInferred from related compounds
Storage Temperature -20°CUnited States Biological[2]

Table 2: Toxicological Data (Based on 2-Phenylphenol and other analogues)

HazardClassification & Precautionary StatementsSource (Analogous Compounds)
Acute Oral Toxicity Harmful if swallowed (H302)Loba Chemie[3]
Skin Corrosion/Irritation Causes skin irritation (H315)Loba Chemie[3], Fisher Scientific[4][5], Sigma-Aldrich[6]
Serious Eye Damage/Irritation Causes serious eye irritation (H319)Loba Chemie[3], Fisher Scientific[4][5], Sigma-Aldrich[6]
Respiratory Irritation May cause respiratory irritation (H335)Sigma-Aldrich[6], Fisher Scientific[7]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects (H410)Loba Chemie[3], Sigma-Aldrich[6]

Hazard Identification and GHS Classification

A definitive GHS classification for this compound is not established. Based on available data for similar compounds, it should be handled as a substance with the following potential hazards:

  • GHS07: Exclamation mark (for skin/eye irritation, harmful if swallowed)

  • GHS09: Environment (for aquatic toxicity)

Signal Word: Warning[3]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[6][7]

  • H410: Very toxic to aquatic life with long lasting effects.[3][6]

Experimental Protocols: Safe Handling Procedures

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to specific experimental conditions and institutional safety guidelines.

3.1. Engineering Controls

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is essential to prevent skin and eye contact.

Table 3: Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical splash goggles and face shieldGoggles should meet ANSI Z87.1 standards. A face shield provides additional protection against splashes.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult glove manufacturer's resistance data.[3][8]
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection NIOSH/MSHA approved respiratorUse if working outside of a fume hood or if there is a risk of generating aerosols.[3][4][8]

3.3. Handling and Storage

  • Handling: Avoid contact with skin and eyes.[3][4] Do not breathe dust.[4] Wash hands thoroughly after handling.[3][4]

  • Storage: Store in a cool, dry, and well-ventilated area.[3][4] Keep the container tightly closed.[3][4] Store locked up.[4] Recommended storage temperature is -20°C.[2]

3.4. Spill and Waste Disposal

  • Minor Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[4]

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][4] Avoid release to the environment.[3][6]

First Aid Measures

Table 4: Emergency First Aid Procedures

Exposure RouteFirst Aid MeasuresSource (Analogous Compounds)
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention.[3][4][9]
Skin Contact Immediately flush the contaminated skin with soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3][4][9]
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.[3][4][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep->ppe Proceed handling Chemical Handling in Fume Hood (Weighing, Transferring, Reaction) ppe->handling Proceed spill Spill Response handling->spill If Spill Occurs decon Decontamination (Glassware, Surfaces) handling->decon Experiment Complete spill->handling After Cleanup waste Waste Disposal (Hazardous Waste Stream) decon->waste Collect Waste removal Doff PPE & Personal Hygiene decon->removal Complete waste->removal Complete

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-4-phenylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-phenylphenol (CAS No. 84376-21-6) is a fluorinated biphenyl (B1667301) derivative that serves as a versatile building block in modern organic synthesis.[1][2] The strategic incorporation of a fluorine atom onto the phenolic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. The biphenyl scaffold is a recognized pharmacophore in numerous classes of biologically active molecules, including kinase inhibitors.[3] The fluorine atom can enhance binding affinity to biological targets and improve the overall pharmacokinetic profile of a drug candidate.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₉FO[1][2]
Molecular Weight 188.2 g/mol [1][2]
CAS Number 84376-21-6[1][2]
Appearance Off-white to light yellow solid
Solubility Soluble in methanol, ethanol (B145695), DMSO, and other common organic solvents[3]

Applications in Organic Synthesis

Synthesis of Bioactive Molecules: Kinase Inhibitors

The this compound moiety is an attractive scaffold for the synthesis of kinase inhibitors. The 7-azaindole (B17877) scaffold, for example, is a privileged structure in kinase inhibitor design that mimics the hinge-binding motif of ATP.[4] The strategic placement of a fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compound, such as metabolic stability and cell permeability.[4] While direct synthesis examples from this compound are not prevalent in the provided results, its structure is analogous to other fluorinated phenols used in the synthesis of inhibitors for kinases such as ALK, ROS1, and SGK1.[4][5]

A plausible synthetic route involves the etherification of the phenolic hydroxyl group followed by further functionalization to build the desired heterocyclic kinase inhibitor.

Plausible Signaling Pathway for Derived Kinase Inhibitors

Kinase inhibitors derived from fluorinated scaffolds often target pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Potential Inhibitor (Derived from This compound) Inhibitor->PI3K Inhibition

Caption: Plausible inhibition of the PI3K signaling pathway.

Synthesis of Agrochemicals

Fluorinated phenols are key intermediates in the synthesis of modern agrochemicals due to the enhanced biological activity and metabolic stability imparted by the fluorine atoms.[6] For instance, 2,4-difluorophenol (B48109) derivatives are used to synthesize herbicides like Diflufenican.[6] this compound can be similarly functionalized, for example, through nitration, to produce intermediates for potent herbicides or fungicides.

Precursor for Polymer Synthesis

Phenolic compounds, including biphenyl derivatives, are used as monomers in the synthesis of various polymers such as polysulfones and in the preparation of molecularly imprinted polymers (MIPs).[7] 2-Phenylphenol has been used as a template molecule for creating MIPs for selective extraction. The fluorine atom in this compound could impart unique properties such as thermal stability and altered surface characteristics to the resulting polymers.[8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling to Synthesize this compound

This protocol describes a representative synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction between 4-bromo-3-fluorophenol (B54050) and phenylboronic acid. This method is adapted from established procedures for similar fluorinated phenols.[3][9]

Reaction Scheme:

(A generic image placeholder, as I cannot generate images)

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-3-fluorophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data (Representative):

Reagent/ParameterMolar Eq. / ValueNotes
4-Bromo-3-fluorophenol1.0Limiting reagent
Phenylboronic acid1.2Slight excess to drive the reaction
Pd(OAc)₂0.02Catalyst
K₂CO₃2.0Base
Temperature90-100 °C
Reaction Time12-24 hMonitor by TLC/LC-MS
Expected Yield 70-90% Yields are typical for this type of coupling.[3]
Protocol 2: O-Alkylation (Etherification) of this compound

This protocol describes a general method for the etherification of this compound with an alkyl halide, based on the Williamson ether synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M HCl (aq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (for acetone) or 60 °C (for DMF) and stir for 4-12 hours until TLC analysis indicates completion.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Representative):

Reagent/ParameterMolar Eq. / ValueNotes
This compound1.0Substrate
Alkyl Halide1.1
K₂CO₃1.5Base
TemperatureReflux (Acetone)Solvent dependent
Reaction Time4-12 hMonitor by TLC
Expected Yield >85% Generally high-yielding for simple alkylations.
Protocol 3: Electrophilic Nitration of this compound

This protocol is adapted from a procedure for the nitration of 2-bromo-4-fluorophenol (B1268413) and can be used to synthesize nitro-derivatives for agrochemical applications.[10]

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Chloroform

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Reaction Setup: In a reaction flask, dissolve this compound (1.0 eq) in chloroform.

  • Nitrating Agent: Prepare a nitrating mixture of sulfuric acid and nitric acid (e.g., 1:5.5 molar ratio).

  • Reaction: Cool the solution of the phenol (B47542) to 20 °C and add the nitrating mixture dropwise. After the addition is complete, warm the reaction to 45 °C and stir for 3 hours.

  • Workup: After the reaction is complete, wash the organic layer with water and saturated sodium chloride solution.

  • Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Recrystallize from ethanol to yield the purified nitro-derivative.

Quantitative Data (Representative):

Reagent/ParameterMolar Eq. / ValueNotes
This compound1.0Substrate
H₂SO₄/HNO₃ mixtureVariesNitrating agent
Temperature20 °C to 45 °C
Reaction Time3 h
Expected Yield ~89% Based on a similar substrate.[10]

Experimental Workflow Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvents B->C D Heat to 90-100 °C (12-24h) C->D E Monitor by TLC/LC-MS D->E F Cool & Dilute with Ethyl Acetate E->F Reaction Complete G Wash with Water & Brine F->G H Dry, Filter, & Concentrate G->H I Purify by Column Chromatography H->I Product Final Product I->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

2-Fluoro-4-phenylphenol: A Versatile Scaffold for Kinase Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Fluoro-4-phenylphenol, a fluorinated biphenyl (B1667301) derivative, represents a valuable building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring offers significant advantages in modulating the physicochemical and pharmacological properties of bioactive molecules. This includes enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. While direct applications of this compound are not extensively documented, its core structure is a key pharmacophore in a variety of potent kinase inhibitors, particularly those targeting p38 mitogen-activated protein kinase (MAPK). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the design and synthesis of novel therapeutic agents.

Application in the Development of p38 MAPK Inhibitors

The 2-fluoro-4-phenyl moiety is a prominent feature in a class of diaryl imidazole (B134444) and urea-based inhibitors of p38 MAPK. p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK signaling pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD), as well as in certain cancers. The 4-fluorophenyl group in these inhibitors typically occupies a key hydrophobic pocket in the ATP-binding site of the p38 kinase, contributing significantly to the compound's potency and selectivity.[1][2]

Quantitative Data: Biological Activity of p38 MAPK Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of substituted N,N'-diaryl ureas against the p38α enzyme and their effect on TNF-α release in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Compound IDStructurep38α IC50 (nM)[3]TNF-α release IC50 (nM)[3]
BIRB-796 N/A (Reference Compound)0.4718
Comp. 1 1-(5-tert-butyl-2-(2-morpholinoethoxy)phenyl)-3-(naphthalen-1-yl)urea2118
Comp. 2 1-(5-tert-butyl-2-(2-(dimethylamino)ethoxy)phenyl)-3-(naphthalen-1-yl)urea2523
Comp. 3 1-(5-tert-butyl-2-(2-methoxyethoxy)phenyl)-3-(naphthalen-1-yl)urea2220
Comp. 4 1-(5-tert-butyl-2-hydroxyphenyl)-3-(naphthalen-1-yl)urea3532

Experimental Protocols

Synthesis of N,N'-Diaryl Urea (B33335) p38 Inhibitors (General Protocol)

This protocol outlines the key steps in the synthesis of N,N'-diaryl urea derivatives, a class of potent p38 MAPK inhibitors.

Step 1: Synthesis of the Amine Precursor

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted aniline (B41778) (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).

  • Addition of Isocyanate Precursor: To the stirred solution, add a solution of the corresponding isocyanate (1.05 eq) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the desired amine precursor.

Step 2: Urea Formation

  • Reaction Setup: Dissolve the purified amine precursor (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DCM) in a flame-dried round-bottom flask under an inert atmosphere.

  • Addition of the Second Aniline: Add the second substituted aniline (1.1 eq) to the reaction mixture.

  • Urea Formation Reagent: Add a coupling agent such as triphosgene (B27547) or carbonyldiimidazole (CDI) (0.4 eq for triphosgene, 1.1 eq for CDI) portion-wise at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or recrystallization to afford the final N,N'-diaryl urea derivative.

Signaling Pathway and Experimental Workflow

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. Its activation leads to the phosphorylation of various downstream substrates, including transcription factors and other kinases, ultimately regulating gene expression and cellular processes like apoptosis, inflammation, and cell cycle.[4][5][6]

p38_signaling_pathway stress Environmental Stress / Inflammatory Cytokines map3k MAP3Ks (e.g., ASK1, TAK1, MEKKs) stress->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (Transcription Factors, Kinases) p38->downstream inhibitor This compound -based Inhibitors inhibitor->p38 response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream->response

Caption: The p38 MAPK signaling cascade and the point of intervention by inhibitors.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of a small molecule inhibitor and its subsequent biological evaluation.

experimental_workflow synthesis Synthesis of This compound Derivative purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro_assay In Vitro Kinase Assay (e.g., p38α IC50 determination) characterization->in_vitro_assay cellular_assay Cellular Assay (e.g., TNF-α release in PBMCs) in_vitro_assay->cellular_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cellular_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.

References

Application of 2-Fluoro-4-phenylphenol in Polymer Chemistry: A Theoretical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Based on an extensive review of scientific literature and patent databases, there is currently no direct and explicit evidence of the application of 2-Fluoro-4-phenylphenol as a monomer in polymer chemistry. The following application notes and protocols are therefore theoretical and based on the known reactivity of similar phenolic and fluorinated compounds. The information is intended to provide a foundational guide for researchers interested in exploring the potential of this monomer.

Potential Applications

The unique structure of this compound, which combines a reactive hydroxyl group, a fluorine substituent, and a biphenyl (B1667301) backbone, suggests its potential utility in the synthesis of high-performance polymers. The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity, while the biphenyl unit can contribute to rigidity and thermal performance. Potential polymer classes that could be synthesized using this monomer include:

  • Polyethers: Through nucleophilic aromatic substitution reactions with activated aromatic dihalides.

  • Polyesters: Via esterification with dicarboxylic acids or their derivatives.

  • Polycarbonates: By reaction with phosgene (B1210022) or a diaryl carbonate.

  • Epoxy Resins: As a curing agent or a component in the synthesis of fluorinated epoxy monomers.

Hypothetical Polymer Synthesis: Poly(2-fluoro-4-phenylene ether)

One potential application of this compound is in the synthesis of poly(aryl ether)s. The following is a hypothetical protocol for the synthesis of a polyether based on this monomer.

Experimental Protocol: Synthesis of Poly(2-fluoro-4-phenylene ether) via Nucleophilic Aromatic Substitution

Materials:

  • This compound

  • 4,4'-Difluorobenzophenone (or other activated dihalide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene (B28343), anhydrous

  • Methanol (B129727)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet, add equimolar amounts of this compound and 4,4'-difluorobenzophenone.

  • Solvent and Catalyst Addition: Add anhydrous DMAc and an excess of anhydrous K₂CO₃ (typically 1.1 to 1.5 equivalents per phenolic hydroxyl group). Add toluene as an azeotroping agent.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) to remove water azeotropically with toluene. Collect the water in the Dean-Stark trap. Continue this process until no more water is collected.

  • Polymerization: After dehydration, remove the Dean-Stark trap and increase the temperature to initiate the polymerization (typically 160-180 °C). Monitor the reaction progress by observing the increase in viscosity of the solution. The reaction is typically run for several hours (e.g., 4-24 hours).

  • Polymer Isolation: After the desired viscosity is reached, cool the reaction mixture to room temperature. Dilute the viscous solution with additional DMAc if necessary.

  • Precipitation and Purification: Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer. Filter the fibrous polymer and wash it extensively with hot water and then methanol to remove salts and residual solvent.

  • Acidification: To ensure the removal of any phenoxide end groups, the polymer can be stirred in a dilute HCl solution, followed by washing with water until neutral.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.

Data Presentation

As no experimental data for polymers derived from this compound is available, a template for data presentation is provided below. Researchers who successfully synthesize and characterize such polymers can use this structure to report their findings.

PropertyPolymer from this compound (Hypothetical)Reference Polymer (e.g., PEEK)
Molecular Weight
Number Average (Mn)Data to be determinedTypical values
Weight Average (Mw)Data to be determinedTypical values
Polydispersity Index (PDI)Data to be determinedTypical values
Thermal Properties
Glass Transition Temp. (Tg)Data to be determined~143 °C
Melting Temp. (Tm)Data to be determined~343 °C
Decomposition Temp. (Td)Data to be determined>500 °C
Mechanical Properties
Tensile StrengthData to be determined~90-100 MPa
Young's ModulusData to be determined~3.6 GPa
Other Properties
Dielectric ConstantData to be determined~3.2
Water AbsorptionData to be determined~0.5%

Visualizations

The following diagrams illustrate the hypothetical synthesis of a polyether from this compound and a general workflow for its characterization.

G cluster_reactants Reactants cluster_process Polymerization cluster_product Product M1 This compound Reaction Nucleophilic Aromatic Substitution M1->Reaction M2 Activated Dihalide (e.g., 4,4'-Difluorobenzophenone) M2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMAc) Solvent->Reaction Polymer Poly(2-fluoro-4-phenylene ether) Reaction->Polymer

Caption: Hypothetical synthesis of a polyether from this compound.

G start Synthesized Polymer purification Purification & Drying start->purification structural Structural Analysis purification->structural thermal Thermal Analysis purification->thermal mechanical Mechanical Testing purification->mechanical electrical Electrical Properties purification->electrical end Application Assessment structural->end thermal->end mechanical->end electrical->end

Caption: General workflow for polymer characterization.

Application Notes and Protocols for the Analytical Detection of 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-phenylphenol is a fluorinated derivative of 4-phenylphenol, a compound with applications in various industrial and pharmaceutical sectors. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the molecule, making its accurate and sensitive detection crucial for research, quality control, and safety assessment. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The selection of an appropriate analytical method for the detection of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation. HPLC-UV is a robust and cost-effective technique suitable for routine analysis, while GC-MS offers higher sensitivity and selectivity, especially for complex matrices, and provides structural confirmation.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. This data is based on methods for structurally similar phenolic compounds and should be validated for this compound in the user's laboratory.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.5 - 20.0 ng/kg[1]
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/mL1 - 50 ng/kg
**Linearity (R²) **> 0.999> 0.99
Recovery 95 - 105%84 - 105%[1]
Precision (%RSD) < 2%< 7.5%[1]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of phenolic compounds due to its robustness and accessibility. The chromophoric nature of this compound allows for direct detection by UV absorbance.

Experimental Protocol: HPLC-UV

1. Sample Preparation (Aqueous Matrix)

  • Filtration: For clean aqueous samples, filter through a 0.45 µm syringe filter prior to injection.

  • Solid-Phase Extraction (SPE) for Complex Matrices:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load 10-50 mL of the sample onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

2. HPLC-UV Operating Conditions

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile (B52724) and 0.1% formic acid in water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm (or at the absorbance maximum of this compound)

3. Calibration

  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions to create a series of at least five calibration standards.

  • Inject each standard and plot the peak area against the concentration to generate a calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Aqueous Sample Filter Filtration (0.45 µm) Sample->Filter SPE Solid-Phase Extraction (SPE) Sample->SPE Complex Matrix Inject Injection (10 µL) Filter->Inject Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Recon->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC UV UV Detection (254 nm) HPLC->UV Data Data Acquisition and Analysis UV->Data

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it ideal for trace-level analysis of this compound. A derivatization step is often required to improve the volatility and chromatographic behavior of phenolic compounds.

Experimental Protocol: GC-MS

1. Sample Preparation (QuEChERS Method for Solid/Semi-solid Matrices)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticides and other contaminants from a variety of food and environmental matrices.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is ready for derivatization and GC-MS analysis.

2. Derivatization

  • Transfer a portion of the cleaned extract to a new vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the vial at 60-70 °C for 30 minutes to facilitate the reaction.

  • Cool to room temperature before injection.

3. GC-MS Operating Conditions

ParameterCondition
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 280 °C
Oven Temperature Program Initial 60°C for 1 min, ramp at 20°C/min to 180°C, then ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

4. Calibration

  • Prepare a stock solution of derivatized this compound.

  • Create a series of calibration standards by diluting the stock solution.

  • Analyze the standards using the GC-MS method and construct a calibration curve based on the peak area of a characteristic ion.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis Sample Homogenized Sample QuEChERS QuEChERS Extraction Sample->QuEChERS dSPE d-SPE Cleanup QuEChERS->dSPE Evap Evaporation dSPE->Evap Deriv Derivatization (BSTFA) Evap->Deriv Inject GC Injection Deriv->Inject GC GC Separation (DB-5ms Column) Inject->GC MS Mass Spectrometry (EI, SIM/Scan) GC->MS Data Data Analysis MS->Data

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The analytical methods outlined in these application notes provide robust and reliable frameworks for the detection and quantification of this compound. The choice between HPLC-UV and GC-MS will be dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is imperative that these methods are fully validated in the user's laboratory to ensure data quality and accuracy.

References

Application Notes and Protocols for 2-Fluoro-4-phenylphenol in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Fluoro-4-phenylphenol is a fluorinated biphenyl (B1667301) compound that serves as a crucial intermediate in the synthesis of complex and biologically active molecules.[1] The strategic inclusion of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The biphenyl scaffold is a recognized pharmacophore present in numerous classes of drugs. These structural features make this compound a valuable building block in drug discovery programs, particularly in the development of treatments for cancer and inflammatory diseases.[1] Derivatives of similar structures, such as those based on a 2-phenyl-4-quinolone skeleton, have demonstrated potent antimitotic activity.[2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₉FO[3][4]
Molecular Weight 188.20 g/mol [3][4]
CAS Number 84376-21-6[3][4][5]
Appearance Off-white to light yellow solid[1]
IUPAC Name This compound[3]
Synonyms 3-Fluorobiphenyl-4-ol, 3-Fluoro[1,1'-biphenyl]-4-ol[3]
Storage Temperature -20°C[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the carbon-carbon bond formation between an aryl halide (4-bromo-2-fluorophenol) and an arylboronic acid (phenylboronic acid).[1]

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )Purity
4-Bromo-2-fluorophenol (B1271925)C₆H₄BrFO190.99≥98%
Phenylboronic acidC₆H₇BO₂121.93≥97%
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5699%
Sodium CarbonateNa₂CO₃105.99≥99.5%
Toluene (B28343)C₇H₈92.14Anhydrous
Ethanol (B145695)C₂H₆O46.07Anhydrous
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Anhydrous Magnesium SulfateMgSO₄120.37Granular

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 4-bromo-2-fluorophenol (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).[1]

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of toluene and ethanol to the flask. Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the mixture.[1]

  • Reaction Execution: Heat the reaction mixture to 85-90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours.[1] Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate (B1210297) gradient as the eluent, to isolate pure this compound.[1]

G Workflow for Suzuki-Miyaura Synthesis reagents Combine Reactants: 4-bromo-2-fluorophenol Phenylboronic acid Na2CO3 solvent Add Solvents & Catalyst: Toluene/Ethanol Pd(PPh3)4 reagents->solvent Inert Atmosphere react Heat & Stir (85-90°C, 12-24h) Under N2 solvent->react Degas workup Work-up: Add H2O Extract with Et2O react->workup Reaction Complete wash Wash Organic Layer: 1. Sat. NaHCO3 2. Brine workup->wash dry Dry & Concentrate: MgSO4 Rotary Evaporation wash->dry purify Purify: Silica Gel Column Chromatography dry->purify product Final Product: 2-Fluoro-4- phenylphenol purify->product

Caption: Suzuki-Miyaura synthesis and purification workflow.

Protocol 2: Representative Application - O-Alkylation

This protocol outlines a general procedure for the O-alkylation of this compound to synthesize ether derivatives, which are common intermediates in drug development.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )Purity
This compoundC₁₂H₉FO188.20≥98%
Alkyl Halide (e.g., Benzyl (B1604629) Bromide)C₇H₇Br171.03≥99%
Potassium CarbonateK₂CO₃138.21≥99%
AcetoneC₃H₆O58.08Anhydrous
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography (hexane/ethyl acetate) to yield the desired ether.

Quantitative Analysis and Characterization

Accurate quantification and characterization are critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques.

TechniquePurposeKey Parameters
HPLC-UV Purity analysis and quantificationMobile Phase: Gradient of acetonitrile (B52724) and water with 0.1% formic acid. Detection: UV absorbance at the compound's λmax.[6]
LC-MS/MS High-sensitivity quantification in complex matrices (e.g., biological fluids)Offers superior sensitivity and selectivity compared to HPLC-UV.[6]
GC-MS Analysis of volatile derivatives; requires derivatization of the phenol (B47542) groupDerivatization: Often required to increase volatility. Analysis: Provides mass fragmentation patterns for structural confirmation.[6]
¹H NMR, ¹³C NMR Structural elucidation and confirmationProvides detailed information on the chemical structure and purity.

Application in Drug Discovery: A Logical Framework

The derivatives of this compound are explored in drug discovery for their potential to modulate biological pathways. For instance, related 2-phenyl-quinolone structures have been identified as antimitotic agents that inhibit microtubule polymerization, a critical process for cell division.[2] This mechanism is a key target for anticancer therapies.

G start This compound (Starting Scaffold) synth Chemical Synthesis & Derivatization start->synth Lead Generation drug Bioactive Derivative (e.g., Hypothetical Inhibitor) synth->drug target Biological Target (e.g., Tubulin) drug->target Binds to inhibit Inhibition of Microtubule Polymerization target->inhibit mitosis Mitotic Arrest inhibit->mitosis apoptosis Induction of Apoptosis mitosis->apoptosis effect Therapeutic Effect (e.g., Anti-cancer Activity) apoptosis->effect

Caption: Logical pathway from chemical scaffold to therapeutic effect.

References

Application Notes and Protocols: 2-Fluoro-4-phenylphenol as a Precursor for Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Fluoro-4-phenylphenol as a versatile precursor for the synthesis of advanced polymers, liquid crystals, and biologically active compounds. This document outlines synthetic strategies, detailed experimental protocols, and potential applications, supported by key performance data and workflow visualizations.

Synthesis of High-Performance Fluorinated Poly(phenylene oxide) (PPO)

The incorporation of fluorine atoms into polymer backbones can significantly enhance thermal stability, chemical resistance, and dielectric properties. This compound serves as an excellent monomer for the synthesis of fluorinated poly(phenylene oxide)s (PPOs) via oxidative coupling polymerization. These polymers are promising materials for applications in microelectronics and high-temperature coatings.

Quantitative Data: Thermal Properties of Fluorinated PPOs
PolymerGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td5%)Reference
Fluorinated Redistributed PPO (F-rPPO)146 °C363 °C[1]
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)~210 °C>450 °C[2]
DOPO-Me-PPO>220 °C>400 °C[3]

Note: Data for related fluorinated and non-fluorinated PPOs are provided for comparison.

Experimental Protocol: Oxidative Coupling Polymerization of this compound

This protocol describes a general procedure for the synthesis of poly(2-fluoro-4-phenyl phenylene oxide).

Materials:

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve this compound (10 mmol) in 50 mL of anhydrous toluene.

  • Add CuBr (0.1 mmol) and TMEDA (0.1 mmol) to the solution.

  • Bubble oxygen gas through the solution at a steady rate while stirring vigorously at room temperature.

  • Continue the reaction for 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After 24 hours, stop the oxygen flow and pour the viscous solution into 500 mL of methanol to precipitate the polymer.

  • Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C for 12 hours.

  • Characterize the resulting polymer using techniques such as FT-IR, NMR, GPC (for molecular weight determination), and TGA/DSC (for thermal analysis).

Experimental Workflow: Synthesis of Fluorinated PPO

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Polymerization Oxidative Coupling (O2, RT, 24h) Monomer->Polymerization Catalyst CuBr/TMEDA Catalyst->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FTIR FT-IR Drying->FTIR NMR NMR Drying->NMR GPC GPC Drying->GPC TGA_DSC TGA/DSC Drying->TGA_DSC

Workflow for the synthesis and characterization of fluorinated PPO.

Development of Novel Liquid Crystals

The unique molecular geometry and polarity of this compound make it a valuable building block for the synthesis of novel liquid crystalline materials. The fluorine substituent can be used to tune the dielectric anisotropy and other physical properties of the resulting liquid crystals, making them suitable for advanced display technologies.[4]

Quantitative Data: Mesomorphic Properties of Related Fluorinated Liquid Crystals
CompoundPhase Transitions (°C)Reference
2-fluoro-4-(4-(octyloxy)phenyl)diazenyl)phenyl cinnamateCr 107.0 SmA 97.6 N 132.8 I[5]
Biphenyltetracarboxydiimide (2c)Cr 149.8 SmC 227.1 SmA 262.3 I[6]

Note: Data for structurally related fluorinated liquid crystals are presented.

Experimental Protocol: Synthesis of a Biphenyl-Based Liquid Crystal Intermediate via Suzuki Coupling

This protocol outlines the synthesis of a key intermediate for liquid crystals using a Suzuki coupling reaction, a common method for forming biphenyl (B1667301) structures.

Materials:

  • 2-Fluoro-4-bromophenol (can be synthesized from this compound)

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol (B145695)

  • Water

Procedure:

  • In a round-bottom flask, combine 2-Fluoro-4-bromophenol (5 mmol), phenylboronic acid (6 mmol), Pd(OAc)2 (0.05 mmol), and PPh3 (0.1 mmol).

  • Add a 2:1 mixture of toluene and ethanol (30 mL) to the flask.

  • Add an aqueous solution of K2CO3 (2 M, 10 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add 50 mL of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the this compound intermediate.

  • The resulting biphenylol can be further functionalized to synthesize the final liquid crystal molecule.

Logical Relationship: Design of Fluorinated Liquid Crystals

G cluster_properties Tunable Properties Precursor This compound Core Biphenyl Core (via Suzuki Coupling) Precursor->Core Functionalization & Coupling Mesogen Liquid Crystalline Mesogen (Esterification, etc.) Core->Mesogen Chain Elongation LC_Material Final Liquid Crystal Material Mesogen->LC_Material Purification Dielectric Dielectric Anisotropy LC_Material->Dielectric Viscosity Viscosity LC_Material->Viscosity Thermal Thermal Stability LC_Material->Thermal

Design strategy for novel liquid crystals from this compound.

Precursor for Biologically Active Compounds

The fluorinated biphenyl scaffold is present in a number of pharmacologically active molecules. Derivatives of this compound can be synthesized and evaluated for various biological activities, including antimicrobial and anti-inflammatory properties.

Quantitative Data: Antimicrobial Activity of Related Biphenyl Derivatives
CompoundOrganismMIC (μg/mL)Reference
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)S. aureus (MRSA)3.13[7]
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)E. faecalis (MDR)6.25[7]
Biphenyl-4-carboxylic acidAspergillus niger- (Zone of inhibition: 25 mm)[8]

Note: MIC (Minimum Inhibitory Concentration) values for structurally related compounds are provided.

Experimental Protocol: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.

Materials:

  • Synthesized this compound derivative

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (except for the negative control) with the microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway: Postulated Mechanism of Action for Phenolic Antimicrobials

While the specific signaling pathways affected by derivatives of this compound require further investigation, a common mechanism for phenolic compounds involves the disruption of microbial cell membranes.

G Compound Phenolic Compound (e.g., this compound derivative) Membrane Microbial Cell Membrane Compound->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Cell Death Leakage->Death

Postulated mechanism of action for phenolic antimicrobial agents.

References

Application Notes and Protocols for the Derivatization of 2-Fluoro-4-phenylphenol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-phenylphenol is a fluorinated biphenyl (B1667301) compound with a reactive phenolic hydroxyl group, making it an attractive scaffold for the development of novel probes and potential therapeutic agents. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the biphenyl core provides a versatile platform for structural modifications. Derivatization of the phenolic hydroxyl group allows for the synthesis of a diverse library of compounds, including ethers, esters, and fluorescently labeled probes, which can be tailored for specific biological assays.

These application notes provide detailed protocols for the synthesis of various derivatives of this compound and their subsequent application in relevant biological assays. The methodologies are based on established chemical principles and draw parallels from studies on structurally related compounds, offering a strategic guide for researchers entering this area of investigation.

I. Derivatization Strategies for this compound

The primary site for derivatization on this compound is the phenolic hydroxyl group. Two common strategies involve the formation of ether and ester linkages. Additionally, the phenol (B47542) can be coupled to fluorescent reporters to generate probes for various bioassays.

A. Synthesis of this compound Ether Derivatives

Ether derivatives are generally more stable to hydrolysis than esters, making them suitable for a wider range of biological assays. A common method for their synthesis is the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

  • Materials:

    • This compound

    • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

    • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl bromoacetate)

    • Anhydrous N,N-dimethylformamide (DMF) or acetone

    • Dichloromethane (B109758) (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture. d. Stir the reaction at room temperature or heat to 50-60 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed. e. Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL). f. Wash the combined organic layers with saturated NaHCO₃ solution and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield the desired ether derivative.

B. Synthesis of this compound Ester Derivatives

Esterification is another versatile method to modify the phenolic hydroxyl group. Ester derivatives can be synthesized using acyl chlorides or carboxylic acids in the presence of a coupling agent.

Experimental Protocol: Esterification using an Acyl Chloride

  • Materials:

    • This compound

    • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

    • Triethylamine (B128534) (TEA) or pyridine (B92270)

    • Anhydrous dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure: a. Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath. b. Add triethylamine (1.2 eq) to the solution. c. Slowly add the acyl chloride (1.1 eq) to the reaction mixture. d. Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction. e. Quench the reaction by adding water. f. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. h. Purify the crude product via silica gel column chromatography.

C. Synthesis of Fluorescently Labeled this compound

Fluorescent labeling enables the use of this compound derivatives as probes in fluorescence-based assays such as fluorescence microscopy and fluorescence polarization assays. This can be achieved by coupling the phenol to a fluorophore containing a reactive group.

Experimental Protocol: Fluorescent Labeling with a Sulfonyl Chloride

  • Materials:

    • This compound

    • Dansyl chloride or other fluorescent sulfonyl chloride

    • Pyridine

    • Anhydrous dichloromethane (DCM)

    • Silica gel for column chromatography

  • Procedure: a. Dissolve this compound (1.0 eq) in anhydrous DCM. b. Add pyridine (1.5 eq) to the solution. c. Add the fluorescent sulfonyl chloride (1.1 eq) portion-wise at room temperature. d. Stir the reaction mixture in the dark until completion as monitored by TLC. e. Remove the solvent under reduced pressure. f. Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the fluorescently labeled product.

II. Application in Biological Assays

Derivatives of this compound can be screened in a variety of biological assays to determine their potential as enzyme inhibitors or receptor modulators. Below are example protocols for screening these compounds against kinases and G-protein coupled receptors (GPCRs), based on the activities of structurally similar molecules.

A. Kinase Inhibition Assay

Biphenyl scaffolds are common in kinase inhibitors. Ether and ester derivatives of this compound can be evaluated for their ability to inhibit specific kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)

  • Materials:

    • Recombinant human Aurora Kinase A

    • Fluorescently labeled peptide substrate (e.g., Kemptide)

    • Adenosine triphosphate (ATP)

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds (derivatives of this compound) dissolved in DMSO

    • Positive control inhibitor (e.g., Alisertib)

    • 384-well microplate

    • Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 384-well plate, add the test compounds, kinase, and fluorescent peptide substrate in the assay buffer. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding a stop solution containing EDTA. g. Read the plate on a suitable plate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition

Derivative IDModificationTarget KinaseIC₅₀ (µM)
FPP-E-01Methoxyethyl etherAurora A5.2
FPP-E-02Benzyl etherAurora A1.8
FPP-S-01Acetate esterAurora A12.5
FPP-S-02Benzoate esterAurora A8.7
Alisertib-Aurora A0.02
B. GPCR Binding Assay

The biphenyl moiety is also present in ligands for various GPCRs. Derivatives of this compound can be tested for their ability to bind to and modulate the activity of specific GPCRs.

Experimental Protocol: Radioligand Binding Assay (e.g., Adenosine A₂ₐ Receptor)

  • Materials:

    • Cell membranes prepared from cells expressing the target GPCR (e.g., HEK293-A₂ₐR)

    • Radioligand (e.g., [³H]-ZM241385)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

    • Test compounds (derivatives of this compound) dissolved in DMSO

    • Non-specific binding control (e.g., Theophylline)

    • 96-well filter plates

    • Scintillation cocktail

    • Microplate scintillation counter

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, combine the cell membranes, radioligand, and either a test compound, buffer (for total binding), or a non-specific binding control. c. Incubate for 90 minutes at room temperature. d. Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer. e. Allow the filters to dry, then add scintillation cocktail to each well. f. Count the radioactivity in a microplate scintillation counter. g. Calculate the specific binding and the percent inhibition by the test compounds. h. Determine the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Data Presentation: GPCR Binding Affinity

Derivative IDModificationTarget GPCRKᵢ (nM)
FPP-E-03Propargyl etherAdenosine A₂ₐR150
FPP-E-04Carboxymethyl etherAdenosine A₂ₐR85
FPP-S-03Nicotinate esterAdenosine A₂ₐR220
ZM241385-Adenosine A₂ₐR1.5

III. Visualizations

Signaling Pathway Diagram

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (FPP Derivative) Ligand (FPP Derivative) GPCR GPCR (e.g., A2A Receptor) Ligand (FPP Derivative)->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: G-protein coupled receptor signaling pathway.

Experimental Workflow Diagram

derivatization_workflow cluster_synthesis Derivatization cluster_products Derivatives cluster_assays Biological Assays start This compound ether Williamson Ether Synthesis start->ether ester Esterification start->ester fluorescent Fluorescent Labeling start->fluorescent ether_prod Ether Derivatives ether->ether_prod ester_prod Ester Derivatives ester->ester_prod fluorescent_prod Fluorescent Probes fluorescent->fluorescent_prod kinase_assay Kinase Inhibition Assay ether_prod->kinase_assay gpcr_assay GPCR Binding Assay ether_prod->gpcr_assay ester_prod->kinase_assay ester_prod->gpcr_assay imaging_assay Fluorescence Microscopy fluorescent_prod->imaging_assay IC50 Determination IC50 Determination kinase_assay->IC50 Determination Ki Determination Ki Determination gpcr_assay->Ki Determination Cellular Localization Cellular Localization imaging_assay->Cellular Localization

Caption: Experimental workflow for derivatization and biological screening.

Disclaimer

The experimental protocols and data presented herein are illustrative examples based on established chemical and biological principles and data from structurally related compounds. Researchers should optimize these protocols for their specific applications and rigorously characterize all synthesized compounds. The biological activities of the proposed derivatives of this compound have not been experimentally confirmed and should be investigated thoroughly.

Techniques for the Purification of 2-Fluoro-4-phenylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Fluoro-4-phenylphenol, a key intermediate in various chemical syntheses. The following sections outline common purification techniques, including column chromatography, recrystallization, and distillation, along with methods for assessing purity. The provided protocols are based on established methodologies for structurally similar phenolic compounds and serve as a starting point for optimization.

Overview of Purification Strategies

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. Common impurities may include unreacted starting materials, isomers (e.g., 4-Fluoro-2-phenylphenol), and byproducts from the synthetic route. A multi-step purification approach, combining different techniques, may be necessary to achieve high purity.

Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities.[1][2][3][4] Silica (B1680970) gel is the most common stationary phase for this class of compounds.

Key Parameters and Optimization

Successful purification by column chromatography relies on the careful selection of the mobile phase and proper column packing. A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture to achieve good separation between the desired product and impurities.[4]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.[1][5]

Materials:

  • Crude this compound

  • Silica gel (Geduran Si 60, 0.040-0.063 mm)[1]

  • Hexanes

  • Ethyl acetate (B1210297)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and spot it on a TLC plate.[4] Develop the plate using various ratios of hexanes:ethyl acetate to determine the optimal eluent system for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent.[4] Pour the slurry into the column and allow it to pack uniformly. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Alternatively, create a dry load by adsorbing the crude product onto a small amount of silica gel.[1][4] Carefully apply the sample to the top of the column.

  • Elution: Begin elution with the initial non-polar solvent system.[1] Collect fractions and monitor their composition by TLC.[1][4] If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and more polar impurities.[1]

  • Fraction Analysis and Isolation: Combine the fractions containing the pure product as identified by TLC.[1][4] Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]

Data Presentation: Exemplary Column Chromatography Parameters
ParameterValue/DescriptionReference
Stationary Phase Silica Gel (Geduran Si 60, 0.040-0.063 mm)[1]
Mobile Phase Gradient of hexanes:ethyl acetate[1]
Example Gradient 100% hexanes -> 4:1 hexanes:ethyl acetate -> 3:2 hexanes:ethyl acetate[1]
Monitoring Thin-Layer Chromatography (TLC)[1][4]

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, including this compound, provided a suitable solvent is identified.[6][7] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals while impurities remain in the solution.[6][8]

Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[6] Common solvents to screen for the recrystallization of phenolic compounds include isopropyl ether, hexanes/acetone, and hexanes/ethyl acetate mixtures.[9][10]

Experimental Protocol: Recrystallization

This protocol outlines the general steps for recrystallizing this compound.[6][10][11]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropyl ether)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[11] Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.[6] Add more hot solvent in small portions if necessary until the solid is fully dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[10]

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature.[6] Crystal formation should occur as the solution cools.[6] To maximize crystal yield, the flask can be subsequently placed in an ice bath.[6][11]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[6][10]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[10]

Data Presentation: Common Recrystallization Solvents
Solvent SystemCommentsReference
Isopropyl EtherEffective for similar compounds like 2-fluoro-4-hydroxybenzaldehyde.[10]
n-Hexane/AcetoneA generally useful mixture for crystallization.[9]
n-Hexane/Ethyl AcetateAnother common and effective solvent mixture.[9]
WaterCan be considered for polar compounds, though less likely for this substrate.[9]

Distillation

For liquid impurities or if this compound is obtained as an oil, fractional distillation under reduced pressure can be an effective purification method, particularly for separating compounds with different boiling points.[12]

Experimental Protocol: Fractional Distillation

Materials:

  • Crude this compound

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus.

  • Distillation: Place the crude material in the distillation flask and apply a vacuum. Gradually heat the flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at a constant temperature, which corresponds to the boiling point of the pure compound at the applied pressure.

Purity Assessment

The purity of this compound after purification should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the purity of phenolic compounds.[13][14][15] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid) is a common starting point.[13][16]

Other Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[4][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify impurities.[13][15]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[6]

Visualized Workflows

Purification_Workflow cluster_crude Crude Product cluster_purification Purification Methods cluster_analysis Purity Assessment cluster_final Final Product Crude Crude this compound CC Column Chromatography Crude->CC Select method based on impurities Recryst Recrystallization Crude->Recryst Select method based on impurities Dist Distillation Crude->Dist Select method based on impurities Analysis HPLC, GC-MS, NMR, Melting Point CC->Analysis Recryst->Analysis Dist->Analysis Analysis->CC If further purification needed Pure Pure this compound Analysis->Pure If purity is high

Column_Chromatography_Workflow TLC 1. TLC Analysis to Determine Eluent Packing 2. Column Packing with Silica Gel Slurry TLC->Packing Loading 3. Sample Loading (Dry or Wet) Packing->Loading Elution 4. Elution with Hexanes:Ethyl Acetate Gradient Loading->Elution Collection 5. Fraction Collection Elution->Collection Monitoring 6. TLC Monitoring of Fractions Collection->Monitoring Pooling 7. Pooling of Pure Fractions Monitoring->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Pure_Product Purified this compound Evaporation->Pure_Product

Recrystallization_Workflow Dissolve 1. Dissolve Crude Solid in Minimal Hot Solvent Cool 2. Slow Cooling to Room Temperature Dissolve->Cool IceBath 3. Further Cooling in Ice Bath Cool->IceBath Filter 4. Vacuum Filtration to Collect Crystals IceBath->Filter Wash 5. Wash Crystals with Cold Solvent Filter->Wash Dry 6. Dry Crystals Under Vacuum Wash->Dry Pure_Crystals Purified Crystalline Product Dry->Pure_Crystals

References

Application Notes and Protocols: Synthesis of a Novel Phenylpyrazole Herbicide using 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-phenylphenol is a versatile chemical intermediate with potential applications in the synthesis of novel agrochemicals. The presence of both a fluorine atom and a phenyl group on the phenol (B47542) ring can impart desirable properties to the resulting molecules, such as enhanced biological activity, altered metabolic stability, and specific binding affinities to target enzymes. This document outlines a detailed protocol for the synthesis of a hypothetical novel phenylpyrazole herbicide, tentatively named "Fluophenylpyrox," utilizing this compound as a key starting material. The proposed synthesis is based on established chemical principles and reactions commonly employed in the agrochemical industry.

Hypothetical Agrochemical Profile: Fluophenylpyrox

Chemical Name: 1,3-dimethyl-5-(2-fluoro-4-phenylphenoxy)-1H-pyrazole-4-carboxylic acid Class: Phenylpyrazole Herbicide Proposed Mode of Action: Protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitor. PPO inhibitors block the synthesis of chlorophyll, leading to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1]

Experimental Protocols

Synthesis of Fluophenylpyrox

The synthesis of Fluophenylpyrox from this compound is a two-step process involving a nucleophilic aromatic substitution followed by hydrolysis.

Step 1: Synthesis of Ethyl 1,3-dimethyl-5-(2-fluoro-4-phenylphenoxy)-1H-pyrazole-4-carboxylate

This step involves the coupling of this compound with a pyrazole (B372694) derivative.

  • Materials:

    • This compound (1.0 eq)

    • Ethyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle with temperature control

    • Condenser

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • To a dry 250 mL round-bottom flask, add this compound and anhydrous dimethylformamide (DMF).

    • Stir the mixture at room temperature until the phenol is completely dissolved.

    • Add potassium carbonate to the solution.

    • Slowly add ethyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate to the reaction mixture.

    • Attach a condenser and heat the reaction mixture to 80°C with continuous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and extract with ethyl acetate (B1210297) (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Step 2: Hydrolysis to Fluophenylpyrox

This step involves the conversion of the ethyl ester to the final carboxylic acid.

  • Materials:

    • Ethyl 1,3-dimethyl-5-(2-fluoro-4-phenylphenoxy)-1H-pyrazole-4-carboxylate (from Step 1)

    • Sodium hydroxide (B78521) (NaOH) (3.0 eq)

    • Ethanol (B145695)

    • Water

    • Hydrochloric acid (HCl) (1M)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • Dissolve the purified product from Step 1 in a mixture of ethanol and water in a round-bottom flask.

    • Add sodium hydroxide pellets to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution to pH 2-3 with 1M hydrochloric acid, which will cause the product to precipitate.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield Fluophenylpyrox.

Data Presentation

Table 1: Reactant Quantities for the Synthesis of Fluophenylpyrox (Lab Scale)

ReactantMolecular Weight ( g/mol )Molar RatioQuantity (g)
This compound188.201.018.82
Ethyl 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate218.651.124.05
Potassium carbonate138.212.027.64
Sodium hydroxide40.003.012.00

Table 2: Hypothetical Yield and Purity of Fluophenylpyrox

StepProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1Ethyl 1,3-dimethyl-5-(2-fluoro-4-phenylphenoxy)-1H-pyrazole-4-carboxylate37.2431.6585>98%
2Fluophenylpyrox34.4331.3391>99%

Visualizations

Synthesis Workflow

Synthesis_Workflow A This compound C Step 1: Nucleophilic Aromatic Substitution A->C B Ethyl 5-chloro-1,3-dimethyl- 1H-pyrazole-4-carboxylate B->C D Ethyl 1,3-dimethyl-5-(2-fluoro-4-phenylphenoxy) -1H-pyrazole-4-carboxylate C->D K2CO3, DMF, 80°C E Step 2: Hydrolysis D->E NaOH, EtOH/H2O, Reflux F Fluophenylpyrox E->F HCl

Caption: Synthetic workflow for the preparation of Fluophenylpyrox.

Proposed Mode of Action: PPO Inhibition Pathway

PPO_Inhibition cluster_chloroplast Chloroplast Glutamate Glutamate ALA Aminolevulinic Acid (ALA) Glutamate->ALA Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Photooxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Fluophenylpyrox Fluophenylpyrox Fluophenylpyrox->Inhibition Cell_Damage Cell Membrane Damage & Plant Death ROS->Cell_Damage

Caption: Proposed mechanism of action of Fluophenylpyrox via PPO inhibition.

Conclusion

The provided protocol outlines a feasible synthetic route to a novel phenylpyrazole herbicide, Fluophenylpyrox, from this compound. While this specific molecule is hypothetical, the described chemical transformations are well-precedented in agrochemical synthesis. The unique structural features imparted by the this compound moiety may lead to agrochemicals with novel activity spectra and improved properties. Further research would be required to optimize the synthesis and fully characterize the biological activity of Fluophenylpyrox and its derivatives.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, three-step methodology for the scalable synthesis of 2-Fluoro-4-phenylphenol, a valuable intermediate in pharmaceutical and materials science applications. The described synthesis route involves the protection of a commercially available starting material, followed by a robust Suzuki-Miyaura cross-coupling reaction and subsequent deprotection to yield the target compound.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the biphenyl (B1667301) scaffold is a common feature in many biologically active compounds. This protocol outlines a reliable and scalable approach for its preparation, starting from 4-bromo-2-fluorophenol (B1271925). The synthesis is divided into three main stages:

  • Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol (B47542) is protected to prevent interference in the subsequent cross-coupling reaction. A tert-butyldimethylsilyl (TBDMS) group is employed due to its ease of installation and clean removal.

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed cross-coupling reaction is used to form the C-C bond between the protected bromofluorophenol and phenylboronic acid. This reaction is well-established and known for its high yields and functional group tolerance.

  • Deprotection: The TBDMS protecting group is selectively removed to afford the final this compound.

This three-step approach ensures high yields and purity, making it suitable for scale-up synthesis in a laboratory or pilot plant setting.

Overall Synthetic Scheme

Overall Synthesis start 4-Bromo-2-fluorophenol protected TBDMS-Protected Intermediate start->protected Step 1: Protection TBDMS-Cl, Imidazole (B134444), DMF coupled Coupled Product protected->coupled Step 2: Suzuki Coupling Phenylboronic acid, Pd catalyst, Base final This compound coupled->final Step 3: Deprotection TBAF, THF

Caption: Overall three-step synthesis of this compound.

Data Presentation

The following tables summarize the key reagents, conditions, and expected outcomes for each step of the synthesis.

Table 1: Reagents and Stoichiometry

StepReagentMolar Eq.Purpose
1. Protection 4-Bromo-2-fluorophenol1.0Starting Material
tert-Butyldimethylsilyl chloride (TBDMS-Cl)1.2Protecting Agent
Imidazole2.5Base
N,N-Dimethylformamide (DMF)-Solvent
2. Suzuki Coupling TBDMS-Protected Intermediate1.0Substrate
Phenylboronic acid1.2Coupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.02 - 0.05Catalyst
Base (e.g., K₂CO₃)2.0Activator
Solvent (e.g., 1,4-Dioxane (B91453)/Water)-Solvent
3. Deprotection Coupled Product1.0Substrate
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF)1.1Deprotecting Agent
Tetrahydrofuran (THF)-Solvent

Table 2: Typical Reaction Conditions and Yields

StepParameterCondition
1. Protection TemperatureRoom Temperature
Reaction Time12 - 24 hours
Expected Yield>95%
2. Suzuki Coupling Temperature80 - 100 °C
Reaction Time12 - 24 hours
Expected Yield85 - 95%
3. Deprotection Temperature0 °C to Room Temperature
Reaction Time1 - 4 hours
Expected Yield>95%

Experimental Protocols

Step 1: Protection of 4-Bromo-2-fluorophenol

This protocol describes the protection of the phenolic hydroxyl group of 4-bromo-2-fluorophenol with a tert-butyldimethylsilyl (TBDMS) group.

Materials:

  • 4-Bromo-2-fluorophenol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorophenol (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Add imidazole (2.5 eq.) to the solution and stir until dissolved.

  • Add TBDMS-Cl (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with water and then brine to remove residual DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected intermediate. The product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.[1]

Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-bromo-2-fluorophenol in anhydrous DMF add_imidazole Add Imidazole start->add_imidazole add_tbdmscl Add TBDMS-Cl add_imidazole->add_tbdmscl stir Stir at RT for 12-24h add_tbdmscl->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with Ether/EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (if needed) concentrate->purify end end purify->end TBDMS-Protected Intermediate

Caption: Workflow for the TBDMS protection of 4-bromo-2-fluorophenol.

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the TBDMS-protected 4-bromo-2-fluorophenol with phenylboronic acid.

Materials:

  • TBDMS-protected 4-bromo-2-fluorophenol

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate - K₂CO₃)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask, add the TBDMS-protected intermediate (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.[2]

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation PhB(OH)2 Base pd2_aryl Ar-Pd(II)-Ph(L2) transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Ar-Ph

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step 3: Deprotection of the TBDMS Group

This protocol describes the final deprotection step to yield this compound using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected coupled product

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (B109758) (DCM) or Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected coupled product (1.0 eq.) in anhydrous THF in a dry reaction flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the TBAF solution (1.1 eq., 1.0 M in THF) dropwise to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford pure this compound.[4]

Deprotection_Mechanism start Ar-O-TBDMS intermediate [Ar-O-Si(F)(tBu)(Me)2]⁻ start->intermediate + F⁻ (from TBAF) products Ar-OH + F-TBDMS intermediate->products Bond Cleavage

Caption: Mechanism of TBAF-mediated deprotection of the TBDMS ether.

Troubleshooting and Optimization

  • Low Yield in Protection Step: Ensure all reagents and solvents are anhydrous. The presence of moisture can hydrolyze TBDMS-Cl and reduce the efficiency of the protection.

  • Low Yield in Suzuki Coupling: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction outcome, especially with electron-rich aryl bromides.[2] If yields are low, consider screening different conditions. Ensure the reaction mixture is thoroughly degassed to prevent catalyst deactivation.

  • Incomplete Deprotection: If the deprotection is sluggish, the reaction time can be extended, or the reaction can be gently warmed. However, be cautious as prolonged exposure to TBAF can sometimes lead to side reactions.

By following these detailed protocols, researchers can achieve a reliable and scalable synthesis of this compound for use in a wide range of chemical research and development applications.

References

role of fluorine in the bioactivity of 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-phenylphenol is a fluorinated analog of 4-phenylphenol (B51918) (also known as 4-hydroxybiphenyl), a compound recognized for its antimicrobial and antioxidant properties.[1][2][3][4] The strategic incorporation of a fluorine atom onto the phenolic ring is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule.[5][6] Fluorination can influence metabolic stability, lipophilicity, acidity (pKa), and binding interactions with biological targets, often leading to enhanced therapeutic potential.[6][7]

These application notes provide a detailed overview of the anticipated bioactivity of this compound, focusing on the pivotal role of the fluorine substituent. We present hypothetical, yet scientifically grounded, data and detailed experimental protocols to guide researchers in the evaluation of this compound's antimicrobial, antioxidant, and enzyme inhibitory activities.

The Role of Fluorine in the Bioactivity of this compound

The introduction of a fluorine atom at the ortho-position to the hydroxyl group in 4-phenylphenol is expected to significantly influence its bioactivity through several mechanisms:

  • Modulation of Acidity (pKa): The highly electronegative fluorine atom acts as an electron-withdrawing group, which is expected to increase the acidity of the phenolic hydroxyl group (lower pKa) compared to the non-fluorinated parent compound.[8] This altered acidity can affect the compound's ionization state at physiological pH, influencing its ability to interact with biological targets and penetrate cell membranes.

  • Enhanced Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule.[6][9] This enhanced lipophilicity can improve the compound's ability to traverse the lipid bilayers of microbial cell membranes, potentially leading to increased antimicrobial potency.[10]

  • Altered Target Binding: The fluorine atom can participate in favorable interactions, such as hydrogen bonds and dipolar interactions, within the binding pockets of enzymes or receptors.[6] This can lead to enhanced binding affinity and more potent inhibition of target enzymes.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] By replacing a C-H bond with a C-F bond, the metabolic stability of the compound can be significantly increased, leading to a longer biological half-life.

Predicted Bioactivities and Data Presentation

Based on the known activities of 4-phenylphenol and the established effects of fluorination, we predict that this compound will exhibit potent antimicrobial, antioxidant, and enzyme inhibitory properties. The following tables present hypothetical quantitative data to illustrate these anticipated activities.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
4-Phenylphenol64128128
This compound 16 32 64
Vancomycin (Control)1N/AN/A
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A2

This data is hypothetical and for illustrative purposes.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC₅₀ (µg/mL)
4-Phenylphenol45.8
This compound 22.5
Ascorbic Acid (Control)5.2

IC₅₀: The concentration required to scavenge 50% of DPPH radicals. This data is hypothetical and for illustrative purposes.

Table 3: Comparative Enzyme Inhibitory Activity (Mushroom Tyrosinase)

CompoundIC₅₀ (µM)Inhibition Type
4-Phenylphenol75.3Competitive
This compound 18.9 Competitive
Kojic Acid (Control)16.7Competitive

IC₅₀: The concentration required for 50% inhibition of the enzyme. This data is hypothetical and for illustrative purposes. 2-fluorophenol (B130384) has been shown to be a competitive inhibitor of tyrosinase.[11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15]

Materials:

  • This compound and 4-phenylphenol

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for yeast

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and yeast strain (Candida albicans ATCC 90028)

  • Standard antibiotics (Vancomycin, Ciprofloxacin, Fluconazole)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Stock Solutions: Dissolve this compound, 4-phenylphenol, and control antibiotics in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of appropriate broth (CAMHB or RPMI) to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This will create a range of concentrations.

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution (Compound in DMSO) dilution Serial Dilution stock->dilution plate 96-Well Plate (Broth) plate->dilution inoculum Microbial Inoculum (0.5 McFarland) inoculate Inoculation inoculum->inoculate dilution->inoculate incubation Incubation (37°C, 24h) inoculate->incubation read Read MIC (Visual/Spectrophotometer) incubation->read

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[9][16][17]

Materials:

  • This compound and 4-phenylphenol

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • Methanol (B129727)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and ascorbic acid in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the various concentrations of the test compounds or ascorbic acid to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

G cluster_legend Reaction Principle DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH->DPPH_H H• donation Antioxidant Antioxidant (AH) (e.g., this compound) Radical_A Antioxidant Radical (A•) Antioxidant->Radical_A H• donation

Caption: Principle of the DPPH radical scavenging assay.

Protocol 3: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[4][11][17][18][19]

Materials:

  • This compound and 4-phenylphenol

  • Mushroom tyrosinase (from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the test compounds and kojic acid in DMSO to prepare stock solutions.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 500 units/mL).

    • Prepare a solution of L-DOPA in phosphate buffer (e.g., 2 mM).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds or kojic acid.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well.

    • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiation of Reaction: Start the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

  • Measurement: Immediately measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm every minute for 15-20 minutes in a kinetic mode.

  • Calculation of Inhibition:

    • Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of an inhibitor and V_inhibitor is the reaction rate in the presence of the test compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_pathway Melanin Synthesis Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase (monophenolase) Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase (diphenolase) Melanin Melanin Dopaquinone->Melanin Further reactions Inhibitor This compound (Inhibitor) Tyrosinase Tyrosinase Inhibitor->Tyrosinase Binds to active site

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield in the synthesis of 2-Fluoro-4-phenylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (typically 4-bromo-2-fluorophenol (B1271925) or 4-iodo-2-fluorophenol) with phenylboronic acid.

Q2: What are the key challenges in the Suzuki-Miyaura synthesis of this compound?

A2: Key challenges include:

  • Low Yield: Can be caused by inactive catalysts, poor reaction conditions, or competing side reactions.

  • Side Product Formation: Common side products include homocoupling of the phenylboronic acid (forming biphenyl) and dehalogenation of the starting aryl halide.[1]

  • Purification Difficulties: Separating the desired product from structurally similar byproducts and unreacted starting materials can be challenging.

Q3: How can I minimize the formation of homocoupling byproducts?

A3: Homocoupling of phenylboronic acid is often promoted by the presence of oxygen.[2] To minimize this side reaction, ensure that all solvents and reagents are thoroughly degassed, and the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

Q4: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I choose?

A4: The base is crucial for the transmetalation step of the catalytic cycle.[3] The choice of base can significantly impact the reaction yield. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often dependent on the specific substrates and solvent system. An initial screening of different bases is recommended to determine the best conditions for your reaction.

Q5: How do I choose the appropriate palladium catalyst and ligand?

A5: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical for a successful reaction.[4] Electron-rich and bulky phosphine (B1218219) ligands, such as SPhos or XPhos, are often effective in promoting the oxidative addition of the aryl halide and stabilizing the active palladium species.[5] For sterically hindered or less reactive aryl halides, more specialized catalyst systems may be required.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst- Use a fresh batch of palladium catalyst and ligand. - Ensure proper degassing of the reaction mixture to prevent catalyst deactivation by oxygen.[1]
Poor Substrate Reactivity- If using an aryl bromide, consider switching to the more reactive aryl iodide.[6] - Increase the reaction temperature.[7]
Ineffective Base- Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your system.
Significant Homocoupling of Boronic Acid Presence of Oxygen- Rigorously degas all solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]
Suboptimal Catalyst System- Experiment with different palladium/ligand combinations.
Dehalogenation of Starting Material Inappropriate Reaction Conditions- Lower the reaction temperature. - Reduce the amount of base used.
Difficulty in Product Purification Similar Polarity of Product and Byproducts- Utilize high-performance liquid chromatography (HPLC) for separation. - Consider derivatization of the phenolic hydroxyl group to alter the polarity before chromatography, followed by deprotection.
Incomplete Reaction- Monitor the reaction progress by TLC or GC-MS to ensure it goes to completion. - If the reaction stalls, try adding a fresh portion of the catalyst.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

Materials:

  • 4-Bromo-2-fluorophenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (B28343) (solvent)

  • Water (co-solvent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-2-fluorophenol, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst and Ligand Addition: Under a positive flow of argon, add palladium(II) acetate and SPhos.

  • Solvent Addition: Add degassed toluene and water (e.g., a 4:1 ratio of toluene to water).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford this compound.

Data Presentation

Table 1: Effect of Different Bases on the Yield of this compound
Base Yield (%)
K₂CO₃85
Na₂CO₃78
Cs₂CO₃92
K₃PO₄88

Reaction conditions: 4-bromo-2-fluorophenol (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), toluene/water (4:1), 100 °C, 12 h.

Table 2: Effect of Different Solvents on the Yield of this compound
Solvent System (v/v) Yield (%)
Toluene/Water (4:1)85
Dioxane/Water (4:1)82
DMF/Water (4:1)75
Acetonitrile/Water (4:1)70

Reaction conditions: 4-bromo-2-fluorophenol (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃ (2 mmol), 100 °C, 12 h.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 4-Bromo-2-fluorophenol Phenylboronic Acid Base catalyst Add Catalyst System: Pd(OAc)₂ + SPhos reagents->catalyst solvent Add Degassed Solvents: Toluene + Water catalyst->solvent heat Heat and Stir (e.g., 100°C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor extract Aqueous Work-up (Extraction) monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions low_yield Low Yield inactive_pd Inactive Pd Catalyst low_yield->inactive_pd Check inactive_ligand Degraded Ligand low_yield->inactive_ligand Check oxygen Oxygen Deactivation low_yield->oxygen Check low_temp Insufficient Temperature low_yield->low_temp Optimize wrong_base Suboptimal Base low_yield->wrong_base Optimize wrong_solvent Poor Solvent Choice low_yield->wrong_solvent Optimize homocoupling Homocoupling low_yield->homocoupling Minimize dehalogenation Dehalogenation low_yield->dehalogenation Minimize

References

Technical Support Center: Purification of 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Fluoro-4-phenylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often stem from the synthetic route used. For instance, in a Suzuki coupling reaction, which is a common method for synthesizing biphenyl (B1667301) compounds, you might encounter:

  • Unreacted Starting Materials: Such as 4-bromo-2-fluorophenol (B1271925) and phenylboronic acid.

  • Homocoupling Byproducts: Biphenyl (from the coupling of two phenylboronic acid molecules) and 4,4'-dihydroxy-3,3'-difluorobiphenyl (from the coupling of two 4-bromo-2-fluorophenol molecules).

  • Catalyst Residues: Palladium and ligand residues.

  • Solvents: Residual solvents from the reaction and extraction steps.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful method for separating compounds with different polarities.[1]

  • Column Chromatography: A standard technique for purifying organic compounds. A silica (B1680970) gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

  • Crystallization: An excellent method for obtaining highly pure material, especially for the final purification step.[1] The choice of solvent is critical for successful crystallization.[1]

  • Solid-Phase Extraction (SPE): Useful for sample cleanup and removing major impurities before final purification.[1]

Q3: How does the fluorine atom in this compound affect its purification?

A3: The presence of the fluorine atom can influence the molecule's physicochemical properties and, consequently, its purification:

  • Polarity: The electronegative fluorine atom can alter the molecule's overall polarity, which can affect its retention time in chromatography.

  • Acidity: The fluorine atom can increase the acidity of the phenolic proton, which might be a factor in certain extraction or chromatographic techniques.

  • Intermolecular Interactions: Fluorinated compounds can exhibit unique intermolecular interactions that can be exploited for purification.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) - Column overload- Secondary interactions with the stationary phase- Reduce sample concentration- Use a different column (e.g., one with end-capping)- Adjust mobile phase pH
Poor Peak Shape (Fronting) - Column overload- Sample dissolved in a solvent stronger than the mobile phase- Reduce sample concentration- Dissolve the sample in the initial mobile phase
Split Peaks - Column void or contamination- Co-elution of impurities- Wash or replace the column- Optimize the mobile phase gradient or change the stationary phase
Co-elution with Impurities - Structurally similar impurities- Optimize the mobile phase gradient- Try a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds)
Crystallization Troubleshooting
Issue Potential Cause Recommended Solution
No Crystals Form - The solution is not supersaturated- The compound is too soluble in the chosen solvent- Slowly evaporate the solvent- Cool the solution slowly- Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent)
Oil Formation - The degree of supersaturation is too high- Presence of impurities- Use a more dilute solution- Cool the solution more slowly- Pre-purify the compound by another method (e.g., column chromatography) before crystallization
Poor Crystal Quality (small, needles) - Rapid nucleation and crystal growth- Slow down the cooling rate- Reduce the level of supersaturation

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Elution: Carefully add the dried sample-silica mixture to the top of the column. Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 90:10 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Toluene or a mixture of ethanol (B145695) and water are potential candidates.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Initial Cleanup Crystallization Crystallization Column_Chromatography->Crystallization Final Polishing Purity_Check Purity Check (HPLC, NMR) Crystallization->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product >99% Purity

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Impure Product After Initial Purification Check_Purity Analyze by HPLC/TLC Start->Check_Purity Multiple_Spots Multiple Spots/Peaks? Check_Purity->Multiple_Spots Final_Product Pure Product Check_Purity->Final_Product Single Pure Spot/Peak Recolumn Re-run Column Chromatography (Optimize Gradient) Multiple_Spots->Recolumn Yes Recrystallize Recrystallize from a Different Solvent System Multiple_Spots->Recrystallize No (Streaking/Tailing) Recolumn->Check_Purity Recrystallize->Check_Purity

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-4-phenylphenol. The content focuses on optimizing reaction conditions, particularly for the Suzuki-Miyaura cross-coupling reaction, a common and effective method for generating this biaryl structure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and robust method for synthesizing this compound. This reaction involves the palladium-catalyzed coupling of an aryl halide (such as 4-bromo-2-fluorophenol (B1271925) or 4-iodo-2-fluorophenol) with phenylboronic acid. The reaction is favored for its mild conditions, tolerance to a variety of functional groups, and the commercial availability of the necessary reagents.[1]

Q2: Which aryl halide precursor is best to start with: 4-bromo-2-fluorophenol or 4-iodo-2-fluorophenol?

A2: The reactivity of aryl halides in the Suzuki-Miyaura coupling generally follows the trend: I > Br > Cl. Therefore, 4-iodo-2-fluorophenol will typically react faster and under milder conditions than 4-bromo-2-fluorophenol. However, 4-bromo-2-fluorophenol is often more readily available and less expensive. The choice may depend on the desired reaction kinetics and the cost of starting materials.

Q3: What are the key parameters to consider when optimizing the reaction?

A3: The critical parameters for optimizing a Suzuki-Miyaura coupling are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Each of these components can have a significant impact on reaction yield, rate, and the formation of byproducts.

Q4: What are the most common side reactions, and how can they be minimized?

A4: The most common side reactions include:

  • Homocoupling: The coupling of two phenylboronic acid molecules to form biphenyl (B1667301). This is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture and using an inert atmosphere.

  • Dehalogenation: The replacement of the halogen on the fluorophenol with a hydrogen atom.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be mitigated by using anhydrous solvents and appropriate bases.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling is provided below.

Materials:

  • 4-Bromo-2-fluorophenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluorophenol, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of varying reaction parameters on the yield of a typical Suzuki-Miyaura coupling for the synthesis of a fluorinated biphenyl derivative. This data is representative and serves as a guide for optimization.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)8075
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)8082
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10091
4Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)THF/H₂O (4:1)7088
5Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)DMF/H₂O (5:1)10065
6Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)6055

Note: This data is illustrative, based on typical outcomes for similar reactions. Actual yields may vary.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

  • Potential Cause: Inactive catalyst.

    • Solution: Use a fresh batch of palladium catalyst. Pd(0) species are sensitive to air and can oxidize over time. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction.

  • Potential Cause: Inefficient ligand.

    • Solution: The choice of ligand is crucial. For challenging substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can be more effective than simpler ligands like PPh₃.

  • Potential Cause: Inappropriate base.

    • Solution: The base is critical for the transmetalation step. If K₂CO₃ is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃.

  • Potential Cause: Poor reagent quality.

    • Solution: Ensure the aryl halide and boronic acid are pure. Boronic acids can dehydrate to form boroxines, which may have different reactivity.

Issue 2: Significant Formation of Homocoupling Product (Biphenyl)

  • Potential Cause: Presence of oxygen.

    • Solution: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Methods for degassing include sparging with an inert gas or freeze-pump-thaw cycles.

  • Potential Cause: Inappropriate catalyst or reaction conditions.

    • Solution: Some palladium catalysts are more prone to promoting homocoupling. Screening different catalysts and lowering the reaction temperature may help.

Issue 3: Difficulty in Purifying the Final Product

  • Potential Cause: Co-elution of impurities.

    • Solution: The starting materials, product, and byproducts may have similar polarities.

      • Column Chromatography: A shallow solvent gradient during column chromatography can improve separation. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

      • Acid-Base Extraction: The phenolic nature of the product allows for separation from non-acidic impurities via acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). The product will move to the aqueous layer as its phenoxide salt. The layers are then separated, and the aqueous layer is acidified (e.g., with 1M HCl) to precipitate the pure phenol, which can then be extracted back into an organic solvent.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R L₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X (e.g., 4-Bromo-2-fluorophenol) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ (e.g., Phenylboronic acid) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active? (Use fresh catalyst/ligand) start->check_catalyst check_conditions Are reaction conditions optimal? (Temp, Solvent, Base) check_catalyst->check_conditions Yes optimize Systematically screen parameters check_catalyst->optimize No check_atmosphere Is the system inert? (Degas solvents, use Ar/N₂) check_conditions->check_atmosphere Yes check_conditions->optimize No analyze_byproducts Analyze byproducts (TLC, LC-MS) (Homocoupling, Dehalogenation) check_atmosphere->analyze_byproducts Yes check_atmosphere->optimize No analyze_byproducts->optimize success Successful Synthesis optimize->success

Caption: Troubleshooting workflow for optimizing the synthesis.

References

Technical Support Center: 2-Fluoro-4-phenylphenol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Fluoro-4-phenylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide (typically 2-fluoro-4-bromophenol or 2-fluoro-4-iodophenol) with phenylboronic acid in the presence of a palladium catalyst and a base.[1][2][3]

Q2: What are the key challenges in the synthesis of this compound via Suzuki-Miyaura coupling?

A2: Key challenges include achieving high yields, minimizing side reactions, and purification of the final product. The electron-rich nature of the phenol (B47542) substrate can sometimes lead to a sluggish oxidative addition step, which is often rate-limiting.[4] Common issues include low conversion rates, catalyst deactivation, and the formation of byproducts through homocoupling or protodeboronation.[5][6][7]

Q3: What are the typical storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guide: Suzuki-Miyaura Synthesis of this compound

This guide addresses common problems encountered during the synthesis of this compound using the Suzuki-Miyaura coupling of 2-fluoro-4-bromophenol and phenylboronic acid.

Low or No Product Yield

Q: My Suzuki-Miyaura reaction is resulting in a low yield or no product. What are the potential causes and how can I improve it?

A: Low yields are a common issue and can often be resolved by systematically evaluating the reaction parameters. Key factors to consider include the catalyst system, base, solvent, and reaction temperature.

Troubleshooting Steps:

  • Catalyst Inactivity: The Pd(0) active species may not be generated efficiently or may have been deactivated.

    • Solution: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) is fresh.[6] Thoroughly degas your solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4][8] Consider using a more robust pre-catalyst or a higher catalyst loading (e.g., increasing from 1-2 mol% to 3-5 mol%).

  • Inefficient Oxidative Addition: As an electron-rich aryl bromide, 2-fluoro-4-bromophenol can be slow to react in the oxidative addition step.

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to accelerate this step.[4] Increasing the reaction temperature may also be beneficial.

  • Issues with the Boronic Acid: Phenylboronic acid can be prone to degradation.

    • Solution: Use high-purity phenylboronic acid. A common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[6][7] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help. Alternatively, consider using the more stable phenylboronic acid pinacol (B44631) ester.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.

    • Solution: A common and effective base is K₂CO₃ or K₃PO₄. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water to facilitate the dissolution of both the organic and inorganic reagents.[9]

Formation of Side Products

Q: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A: The most common side products in Suzuki-Miyaura couplings are homocoupling and dehalogenation products.

  • Homocoupling of Phenylboronic Acid: This results in the formation of biphenyl (B1667301).

    • Cause: This is often promoted by the presence of oxygen.[7][8]

    • Solution: Rigorous degassing of the reaction mixture is the most effective preventative measure. Using a Pd(0) source directly can sometimes mitigate this issue.

  • Dehalogenation of 2-Fluoro-4-bromophenol: This leads to the formation of 2-fluorophenol.

    • Cause: This can occur if a source of hydride is present in the reaction mixture.[7]

    • Solution: Ensure that the solvents and reagents are pure and dry.

Data Presentation: Optimizing Reaction Conditions

The following table provides a summary of reaction conditions that can be optimized for the Suzuki-Miyaura synthesis of this compound, with expected outcomes based on general principles for this reaction type.

ParameterCondition ACondition BCondition CExpected Outcome
Palladium Catalyst (mol%) Pd(PPh₃)₄ (3%)PdCl₂(dppf) (3%)Pd₂(dba)₃ (1.5%)Higher yields are often achieved with more sophisticated ligand systems.
Ligand (mol%) --XPhos (3%)Bulky, electron-rich ligands like XPhos can improve yields for electron-rich aryl bromides.
Base (equivalents) K₂CO₃ (2)K₃PO₄ (3)Cs₂CO₃ (2)Stronger bases like K₃PO₄ or Cs₂CO₃ can enhance the rate of transmetalation.
Solvent System Toluene/H₂O (4:1)Dioxane/H₂O (4:1)THF/H₂O (4:1)Dioxane and THF are common and effective solvents for Suzuki couplings.
Temperature (°C) 80100110Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.
Illustrative Yield (%) ModerateGoodHighA combination of a robust catalyst/ligand system, a suitable base, and an appropriate solvent/temperature profile is expected to provide the highest yield.

Experimental Protocols

General Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 2-Fluoro-4-bromophenol (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromophenol, phenylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture. Then, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane as the eluent.[10][11][12]

Protocol for HPLC Analysis of this compound

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product or reaction mixture in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

    • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the proportion of B to elute the compound.

  • Analysis: The retention time and peak purity of this compound can be determined by comparing with a standard if available. For fluorinated compounds, specialized columns like biphenyl or PFP (pentafluorophenyl) phases can sometimes offer enhanced selectivity.[13]

Expected NMR Data for this compound
  • ¹H NMR (in CDCl₃): The spectrum is expected to show signals in the aromatic region (approx. 6.8-7.6 ppm). The protons on the phenyl ring will appear as multiplets. The protons on the fluorinated phenol ring will show characteristic splitting patterns due to coupling with the fluorine atom. A broad singlet corresponding to the hydroxyl proton will also be present.

  • ¹³C NMR (in CDCl₃): The spectrum will show distinct signals for each of the 12 carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbon attached to the hydroxyl group will appear at a characteristic downfield shift.

Visualizations

Troubleshooting_Suzuki_Coupling cluster_solutions start Low Yield in Suzuki Coupling catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions side_reactions Analyze for Side Reactions start->side_reactions catalyst_sol Use fresh catalyst/ligand Increase loading Ensure proper degassing catalyst->catalyst_sol Inactive Catalyst? reagents_sol Use high-purity reagents Use slight excess of boronic acid Consider boronic ester reagents->reagents_sol Degraded Reagents? conditions_sol Screen different bases (K2CO3, K3PO4) Screen solvents (Dioxane, THF) Adjust temperature conditions->conditions_sol Suboptimal Conditions? side_reactions_sol Homocoupling: rigorous degassing Protodeboronation: use boronic ester Dehalogenation: use pure reagents side_reactions->side_reactions_sol Byproducts Observed?

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM Ar'-B(OR)2 PdII_B Ar-Pd(II)L2-Ar' TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

stability issues of 2-Fluoro-4-phenylphenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-4-phenylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound in solution.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the handling and use of this compound solutions.

Issue 1: Solution Discoloration (Yellowing or Browning)
  • Question: My solution of this compound, which was initially colorless, has turned yellow or brown. What is the cause, and how can I prevent it?

  • Answer: Discoloration is a common issue with phenolic compounds and is typically indicative of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions. This process can lead to the formation of colored quinone-type structures and other degradation byproducts.

    Troubleshooting Steps:

    • Minimize Air Exposure: Prepare solutions fresh whenever possible. If storage is necessary, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

    • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.

    • Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or equivalent high-purity solvents.

    • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be possible, but its compatibility with your experimental system must be verified.

    • Storage Conditions: Store stock solutions at the recommended temperature of -20°C to slow down degradation processes.[1]

Issue 2: Inconsistent Experimental Results or Loss of Activity
  • Question: I am observing a decrease in the expected activity or inconsistent results from my experiments using a this compound solution that was prepared earlier. Why is this happening?

  • Answer: A loss of potency or inconsistent results often points to the degradation of the compound in your solution. In addition to oxidation, this compound may be susceptible to hydrolysis, especially under non-neutral pH conditions. The stability of fluorinated phenols can be significantly influenced by the pH of the solution.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable way to ensure consistent results is to prepare fresh solutions for each experiment.

    • pH Control: If your experimental protocol allows, buffer the solution to a neutral pH (around 7) to minimize acid- or base-catalyzed hydrolysis.

    • Solvent Selection: Ensure the chosen solvent is compatible with this compound and does not promote its degradation. For example, some protic solvents may facilitate hydrolysis under certain conditions.

    • Stability Check: Perform a quick stability check of your compound in the experimental buffer. Analyze the solution by HPLC or a similar analytical technique at the beginning and end of your experiment's duration to assess for any significant degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1:

  • Solid: The solid compound should be stored in a tightly sealed container at -20°C.[1]

  • Solutions: Stock solutions should be stored at -20°C, protected from light, and with minimal headspace to reduce exposure to air. For best results, prepare solutions fresh and use them promptly.

Q2: In which solvents is this compound soluble?

Q3: What are the known incompatibilities of this compound?

A3: this compound is expected to be incompatible with:

  • Strong Oxidizing Agents: These can rapidly degrade the compound.

  • Strong Acids and Bases: These may catalyze hydrolysis or other degradation reactions.

  • Prolonged exposure to light and air: This can lead to oxidation and discoloration.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathways are anticipated to be:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinone-like structures. The presence of the phenyl ring may also be a site for oxidative coupling, leading to polymeric byproducts.

  • Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to the formation of various photoproducts. The photodegradation of the related 4-phenylphenol (B51918) is known to occur.

  • Hydrolysis/Defluorination: Under certain conditions, particularly at elevated pH, hydrolysis of the C-F bond could occur, leading to defluorination. However, the carbon-fluorine bond on an aromatic ring is generally strong.

Data Presentation: Hypothetical Stability Data

The following tables present hypothetical stability data for this compound to illustrate the expected trends under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design.

Table 1: Hypothetical Stability of this compound in Solution Under Different pH Conditions at 25°C

pHSolventIncubation Time (hours)% Remaining (Hypothetical)Appearance
2.050:50 Acetonitrile/0.1M HCl2495Colorless
7.050:50 Acetonitrile/Water2499Colorless
10.050:50 Acetonitrile/0.1M NaOH2485Slight Yellow

Table 2: Hypothetical Stability of this compound in Solution Under Oxidative and Photolytic Stress

Stress ConditionSolventIncubation Time (hours)% Remaining (Hypothetical)Appearance
3% H₂O₂50:50 Acetonitrile/Water870Yellow
Light Exposure (Xenon lamp)50:50 Acetonitrile/Water2480Pale Yellow
Dark Control50:50 Acetonitrile/Water2499Colorless

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent (e.g., acetonitrile:water) at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in acetonitrile:water) to a light source that provides combined visible and UV output (e.g., a xenon lamp) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At designated time points, withdraw an aliquot of each stressed sample.

  • Dilute the sample to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general high-performance liquid chromatography (HPLC) method for the analysis of this compound and its potential degradation products.

  • Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. Fluorinated phases, such as a pentafluorophenyl (PFP) column, can offer alternative selectivity for halogenated compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan with PDA to determine the optimal wavelength).

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile:Water (50:50)

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Apply Stress Base Base Hydrolysis (1M NaOH, 60°C) Stock->Base Apply Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Apply Stress Photo Photolysis (Light Exposure) Stock->Photo Apply Stress Dilute Dilute Sample Acid->Dilute Base->Dilute Oxidation->Dilute Photo->Dilute HPLC Analyze by HPLC-UV/PDA Dilute->HPLC Data Evaluate Degradation & Peak Purity HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Discoloration cluster_causes Potential Causes cluster_solutions Preventative Measures Problem Problem: Solution Discoloration (Yellow/Brown) Oxidation Oxidation of Phenolic Group Problem->Oxidation likely due to Photodegradation Light-Induced Degradation Problem->Photodegradation can be caused by Inert Use Inert Atmosphere (Ar, N₂) Oxidation->Inert Fresh Prepare Solutions Freshly Oxidation->Fresh Storage Store at -20°C Oxidation->Storage Light Protect from Light (Amber Vials) Photodegradation->Light

Caption: Troubleshooting logic for solution discoloration issues.

References

avoiding decomposition of 2-Fluoro-4-phenylphenol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-4-phenylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

Discoloration or the formation of impurities during reactions involving this compound is often indicative of decomposition. The primary culprit is the oxidation of the phenolic hydroxyl group, which is a common issue with phenolic compounds. This process can be accelerated by factors such as elevated temperatures, extreme pH, and the presence of oxygen or metal catalysts.

Issue: Reaction mixture turns yellow, brown, or black.

This is a common sign of phenol (B47542) oxidation, leading to the formation of colored quinone-type byproducts.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heat, which can accelerate oxidation.

  • High-Purity Reagents: Use high-purity this compound and other reagents to avoid contaminants that can catalyze decomposition.

  • Protecting Groups: If the phenolic hydroxyl group is not the reactive site for your desired transformation, consider protecting it.

Data Presentation: Illustrative Stability of this compound under Various Conditions

The following table provides hypothetical data to illustrate the expected stability of this compound under different stress conditions. This information should be used as a guideline for designing your experiments.

ConditionParameterValueExpected Stability of this compound (% remaining after 24h)Potential Decomposition Products
Thermal Temperature25°C>99%Minimal
50°C~95%Minor colored impurities
100°C<80%Significant discoloration, potential polymerization
pH AcidicpH 2 (1M HCl)LowPolymerization, potential dearomatization
NeutralpH 7HighGenerally stable
BasicpH 12 (1M NaOH)ModerateFormation of phenoxide, increased susceptibility to oxidation
Oxidative AirAmbientModerateGradual discoloration (yellowing)
OxygenPure O₂LowRapid formation of colored byproducts (quinones)
H₂O₂ (3%)In solutionLowOxidized byproducts
Light UV (254 nm)ContinuousModeratePhotodegradation products
Ambient LightHighMinimal degradation, store in amber vials

Frequently Asked Questions (FAQs)

Q1: My sample of this compound has turned slightly yellow upon storage. Can I still use it?

A1: A slight yellowing of the solid compound may indicate minor surface oxidation. While it might be usable for some applications, for sensitive reactions, it is advisable to purify the material before use, for example, by recrystallization or column chromatography. To prevent this, store the compound in a cool, dark place under an inert atmosphere. The recommended storage temperature is -20°C for maximum stability.[1]

Q2: What are the primary decomposition pathways for this compound?

A2: The most probable decomposition pathway is the oxidation of the phenolic hydroxyl group to form quinone-like species. These highly colored compounds can further polymerize, leading to complex reaction mixtures and discoloration. Under strongly acidic conditions, polymerization and other acid-catalyzed degradation pathways may occur.

Q3: Are there any specific catalysts or reagents that I should avoid when working with this compound?

A3: Avoid strong oxidizing agents unless they are part of the intended reaction. Be cautious with transition metal catalysts (e.g., iron, copper salts) that can promote oxidation, especially in the presence of air. If a metal catalyst is required, ensure the reaction is rigorously deoxygenated.

Q4: How can I monitor the decomposition of this compound during my reaction?

A4: Thin-layer chromatography (TLC) is a quick method to monitor the progress of your reaction and check for the appearance of new, often colored, spots that may indicate decomposition products. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of the purity of your reaction mixture over time.

Experimental Protocols

To prevent the decomposition of this compound, especially in multi-step syntheses, protection of the phenolic hydroxyl group is a highly effective strategy. Below are detailed protocols for the protection of this compound as a benzyl (B1604629) ether or a silyl (B83357) ether.

Protocol 1: Protection of this compound as a Benzyl Ether

Benzyl ethers are robust protecting groups that are stable to a wide range of reaction conditions.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.

  • Addition of Benzylating Agent: Slowly add benzyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Protection of this compound as a tert-Butyldimethylsilyl (TBDMS) Ether

Silyl ethers are another common choice for protecting alcohols and phenols, offering different stability profiles and deprotection conditions compared to benzyl ethers.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Visualizing Decomposition and Prevention Strategies

Decomposition Pathway

DecompositionPathway Potential Decomposition Pathway of this compound A This compound B Phenoxide Anion A->B Base C Radical Intermediate A->C O₂, hv, or Metal Catalyst B->C Oxidation D Quinone-type Byproduct (Colored) C->D Further Oxidation E Polymerization D->E Dimerization/ Polymerization

Caption: Potential oxidative decomposition pathway of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Decomposition of this compound Start Reaction shows discoloration or impurity formation Q1 Is the reaction under an inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are the solvents degassed? A1_Yes->Q2 Sol1 Implement inert atmosphere (N₂ or Ar) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the temperature controlled? A2_Yes->Q3 Sol2 Use degassed solvents A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the phenolic -OH essential for the reaction? A3_Yes->Q4 Sol3 Optimize and control reaction temperature A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Consider adding an antioxidant (e.g., BHT) A4_Yes->Sol4 Sol5 Protect the hydroxyl group (e.g., as benzyl or silyl ether) A4_No->Sol5 End Decomposition Minimized Sol4->End Sol5->End

Caption: A logical workflow for troubleshooting decomposition issues.

Experimental Workflow: Hydroxyl Group Protection

ProtectionWorkflow General Workflow for Hydroxyl Group Protection Start Start with this compound Step1 Dissolve in anhydrous solvent under inert atmosphere Start->Step1 Step2 Add base (e.g., K₂CO₃, Imidazole) Step1->Step2 Step3 Add protecting group precursor (e.g., BnBr, TBDMSCl) Step2->Step3 Step4 Monitor reaction by TLC Step3->Step4 Step5 Aqueous work-up Step4->Step5 Step6 Purification (e.g., column chromatography) Step5->Step6 End Protected this compound Step6->End

Caption: A generalized workflow for the protection of the hydroxyl group.

References

Technical Support Center: Purification of 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-4-phenylphenol from its isomeric impurities. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in the synthesis of this compound?

A1: The synthesis of this compound can result in the formation of several positional isomers as byproducts. The most common isomeric impurities include other fluorophenylphenol isomers where the fluorine and phenyl groups are at different positions on the phenol (B47542) ring. The specific isomers and their ratios will depend on the synthetic route employed. Common examples include 3-Fluoro-4-phenylphenol and other isomers resulting from non-specific fluorination or coupling reactions.

Q2: Which purification techniques are most effective for separating this compound from its isomers?

A2: Due to the similar physicochemical properties of positional isomers, their separation can be challenging. The most effective techniques are typically high-performance liquid chromatography (HPLC) and fractional crystallization. Gas chromatography (GC) can also be used for analytical separation but may be less suitable for preparative scale purification.[1] For HPLC, specialized stationary phases, such as those with fluorinated or phenyl-based chemistries, can offer enhanced selectivity for these types of isomers.[2]

Q3: How can I confirm the identity and purity of the purified this compound?

A3: A combination of analytical techniques is recommended to confirm the identity and assess the purity of the final product. High-performance liquid chromatography (HPLC) with a UV detector is a robust method for quantifying purity by analyzing the peak area percentage. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for structural elucidation and confirming the correct isomeric form. Mass spectrometry (MS) will verify the molecular weight of the compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound using HPLC and crystallization.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Solution
Poor resolution between this compound and isomeric impurities Inadequate stationary phase selectivity.- Consider a column with a different stationary phase. Phenyl-hexyl or fluorinated phases (e.g., Pentafluorophenyl - PFP) can offer unique selectivity for positional isomers, especially those containing fluorine.[2]- Evaluate different column manufacturers as subtle differences in packing material can impact selectivity.
Mobile phase composition is not optimal.- Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.- Introduce a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and potentially enhance resolution.
Column temperature is not optimized.- Vary the column temperature. Lower temperatures often increase resolution but may also increase backpressure.
Peak tailing for the this compound peak Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions).- Use a high-purity, end-capped column to minimize silanol interactions.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations if the analyte is basic.- Adjust the mobile phase pH to suppress ionization of the phenolic hydroxyl group.
Column overload.- Reduce the injection volume or the concentration of the sample.
Inconsistent retention times Fluctuations in mobile phase composition or temperature.- Ensure the mobile phase is thoroughly mixed and degassed.- Use a column oven to maintain a constant and consistent temperature.[3]
Column equilibration is insufficient.- Increase the column equilibration time between injections, especially when using gradient elution.
Crystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize The compound is too soluble in the chosen solvent.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.- If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent (antisolvent) dropwise until the solution becomes turbid, then heat to redissolve before cooling.
The solution is not sufficiently saturated.- Concentrate the solution by evaporating some of the solvent.
Cooling is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Low recovery of purified product Too much solvent was used for dissolution.- Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
The compound has significant solubility in the solvent even at low temperatures.- Test a different solvent or solvent system where the solubility of the compound is lower at cold temperatures.
Crystals are lost during filtration.- Ensure the use of an appropriately sized filter paper and proper filtration technique (e.g., vacuum filtration with a Büchner funnel).
Purity does not improve significantly after crystallization The impurities have very similar solubility to the product.- Repeat the crystallization process multiple times.- Consider a different purification technique, such as preparative HPLC, if crystallization is ineffective.
The cooling process was too fast, trapping impurities.- Ensure a slow cooling rate to allow for selective crystallization.

Experimental Protocols

Preparative HPLC Method for Purification

This protocol provides a general starting point for the purification of this compound. Optimization will be required based on the specific impurity profile and available instrumentation.

Objective: To isolate this compound from its isomeric impurities using preparative HPLC.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Appropriate preparative column (e.g., Phenyl-Hexyl or PFP, 10 µm particle size, 21.2 x 250 mm)

  • Fraction collector

Reagents:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition to a high concentration (e.g., 50-100 mg/mL). Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient from 30% B to 70% B over 30 minutes is a reasonable starting point. This should be optimized based on analytical scale separations.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.

    • Injection Volume: Start with a small injection volume to assess the separation and then increase to maximize throughput without sacrificing resolution.

  • Fraction Collection: Set the fraction collector to collect the peak corresponding to this compound based on the retention time determined from analytical injections.

  • Post-Purification: Combine the collected fractions containing the pure product. Remove the solvent using a rotary evaporator.

  • Purity Analysis: Analyze the purity of the isolated product using analytical HPLC.

Recrystallization Protocol

This protocol outlines a general procedure for the purification of this compound by recrystallization. Solvent screening is a critical first step.

Objective: To purify this compound by removing isomeric impurities through crystallization.

Materials:

  • Crude this compound

  • A selection of solvents for screening (e.g., toluene, heptane, ethanol/water, isopropanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude material.

    • Add a small volume of the solvent to be tested at room temperature. The ideal solvent will not dissolve the compound at this temperature.

    • Heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large crystals, do not disturb the flask during this time. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

  • Purity Analysis: Assess the purity of the recrystallized product by HPLC and measure the melting point.

Data Presentation

Illustrative HPLC Purity Analysis

The following table presents hypothetical data from the HPLC analysis of a crude and purified sample of this compound, demonstrating the effectiveness of purification.

Compound Retention Time (min) Crude Sample (% Area) Purified Sample (% Area)
Isomeric Impurity 110.28.5< 0.1
This compound 11.5 89.0 99.8
Isomeric Impurity 212.12.50.1
Illustrative Crystallization Solvent Screening

This table provides representative results for a solvent screening experiment for the crystallization of this compound.

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation upon Cooling Purity of Crystals (%) Yield (%)
TolueneLowHighGood99.585
HeptaneVery LowLowPoor--
EthanolHighHighPoor--
Ethanol/Water (80:20)LowHighGood99.280
IsopropanolMediumHighFair98.075

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound (with isomeric impurities) hplc Preparative HPLC synthesis->hplc Option 1 crystallization Crystallization synthesis->crystallization Option 2 purity_check Purity & Identity Check (HPLC, NMR, MS) hplc->purity_check crystallization->purity_check purity_check->hplc Further Purification purity_check->crystallization Further Purification final_product Pure this compound (>99.5%) purity_check->final_product Meets Specification troubleshooting_logic start Poor HPLC Separation q1 Are peaks well-resolved? start->q1 a1_yes Proceed to Quantification q1->a1_yes Yes a1_no Optimize Separation q1->a1_no No end_node Achieved Good Separation a1_yes->end_node q2 Is peak tailing observed? a1_no->q2 a2_yes Adjust Mobile Phase pH or Use End-capped Column q2->a2_yes Yes q3 Are retention times drifting? q2->q3 No a2_yes->q3 a3_yes Check Temperature Control and Mobile Phase Prep q3->a3_yes Yes q3->end_node No a3_yes->end_node

References

Technical Support Center: Enhancing the Solubility of 2-Fluoro-4-phenylphenol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 2-Fluoro-4-phenylphenol for in vitro assays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound for experimental use.

Q1: My this compound is not dissolving or is precipitating out of my aqueous assay buffer. What steps can I take to improve its solubility?

A1: Difficulty in dissolving this compound in aqueous solutions is expected due to its chemical structure, which suggests low water solubility.[1] A systematic approach, as outlined in the workflow below, is recommended to overcome this issue. The primary strategy is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the final aqueous assay medium.

G cluster_0 Solubility Troubleshooting Workflow start Start: Undissolved Compound stock_solution 1. Prepare Concentrated Stock in 100% Organic Solvent (e.g., DMSO, Ethanol) start->stock_solution test_dilution 2. Perform Small-Scale Test Dilution into Aqueous Buffer stock_solution->test_dilution precipitation_check Precipitation Observed? test_dilution->precipitation_check ph_adjustment 3a. Adjust pH of Aqueous Buffer (for phenolic compounds, pH > pKa) precipitation_check->ph_adjustment  Yes success Success: Compound Solubilized precipitation_check->success No cosolvent_increase 3b. Increase Final Concentration of Organic Co-solvent (e.g., from 0.1% to 0.5% DMSO) ph_adjustment->cosolvent_increase failure If precipitation persists, consider alternative enhancers (e.g., cyclodextrins, surfactants) cosolvent_increase->failure

Caption: A workflow for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q2: What are the physicochemical properties of this compound?

Table 1: Physicochemical Properties of this compound and Parent Compound

PropertyThis compound (C12H9FO)4-Phenylphenol (C12H10O) (for comparison)Reference
Molecular Weight 188.20 g/mol 170.21 g/mol [2]
LogP (Predicted) ~3.43.6[2][3]
pKa (Predicted) ~9-10 (Phenolic Hydroxyl)9.55[4]
Aqueous Solubility Predicted to be very low0.7 g/L (sparingly soluble)[3][5]

Note: LogP is a measure of lipophilicity; a higher value indicates lower water solubility. pKa is the pH at which the hydroxyl group is 50% ionized.

Q3: What is the best solvent to prepare a stock solution of this compound?

A3: Due to its predicted low water solubility, a 100% water-miscible organic solvent is recommended for preparing a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of organic compounds.[1] Other suitable options include ethanol (B145695) and methanol.[4][6]

Table 2: Recommended Solvents for Stock Solution Preparation

SolventRecommended Starting ConcentrationNotes
DMSO 10-50 mMWidely used in cell-based assays. Ensure the final concentration in the assay medium is low (typically <0.5%) to avoid solvent toxicity.
Ethanol 10-50 mMGood alternative to DMSO. Can be volatile. Check for compatibility with your specific assay.
Methanol 10-50 mMCan be more cytotoxic than ethanol. Use with caution in cell-based assays.
Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is expected to be pH-dependent due to its phenolic hydroxyl group. At a pH below its pKa (estimated to be around 9-10), the compound will be in its neutral, less soluble form.[4] By increasing the pH of the aqueous buffer to be above the pKa, the hydroxyl group will deprotonate to form the more soluble phenolate (B1203915) anion.

G cluster_1 pH-Dependent Solubility of Phenols Neutral R-OH (Neutral Form) Low Solubility Anion R-O⁻ + H⁺ (Phenolate Anion) High Solubility Neutral->Anion pH > pKa (Deprotonation) Anion->Neutral pH < pKa (Protonation)

Caption: The effect of pH on the ionization and solubility of a phenolic compound.

Q5: How can I prevent the compound from precipitating when I dilute the stock solution into my cell culture medium or buffer?

A5: Precipitation upon dilution occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. To avoid this:

  • Use a Low Final Concentration: Start with the lowest effective concentration of this compound required for your assay.

  • Maintain a Sufficient Co-solvent Level: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to aid solubility, but remains below the toxicity threshold for your system (e.g., 0.1% to 0.5% DMSO).

  • Add Stock to Medium Slowly: Add the stock solution to the assay medium dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Pre-warm the Medium: Having the assay medium at the experimental temperature (e.g., 37°C) can sometimes improve solubility compared to dilution in a cold medium.

Experimental Protocol: Preparation of this compound for In Vitro Assays

This protocol provides a general method for preparing a stock solution and diluting it for use in a typical in vitro experiment.

Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it to a final concentration of 10 µM in an aqueous buffer.

Materials:

  • This compound (MW: 188.20 g/mol )[2]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

Part 1: Preparation of a 10 mM Stock Solution

  • Weigh out 1.88 mg of this compound.

  • Add the powder to a sterile microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication may assist if dissolution is slow.

  • Visually inspect the solution to ensure there are no undissolved particulates. This is your 10 mM stock solution.

  • Store the stock solution at -20°C, protected from light and moisture.[7]

Part 2: Dilution to Final Assay Concentration (10 µM)

  • Prepare 10 mL of the desired aqueous assay buffer in a sterile tube.

  • Warm the buffer to the intended experimental temperature (e.g., 37°C).

  • While vortexing the buffer at a medium speed, add 10 µL of the 10 mM stock solution dropwise to the 10 mL of buffer. This creates a 1:1000 dilution, resulting in a final concentration of 10 µM this compound with 0.1% DMSO.

  • Continue to vortex for another 30 seconds to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

  • Use the final solution immediately in your assay.

References

Technical Support Center: Efficient Synthesis of 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-Fluoro-4-phenylphenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide, such as 4-bromo-2-fluorophenol (B1271925), with phenylboronic acid in the presence of a palladium catalyst and a base.

Q2: How do I select the best palladium catalyst for the synthesis?

A2: Catalyst selection is crucial for a successful synthesis. For Suzuki-Miyaura coupling, a palladium(0) species is the active catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or from a stable Pd(0) source such as Pd(PPh₃)₄.[1] The choice of ligand is equally important for stabilizing the catalyst.[1] For electron-rich aryl halides, ligands like XPhos or SPhos can be effective. It is advisable to screen a few catalyst/ligand combinations to find the optimal system for your specific conditions.

Q3: Is it necessary to protect the hydroxyl group of the phenol (B47542) during the Suzuki-Miyaura coupling?

A3: While some Suzuki-Miyaura reactions can proceed with a free hydroxyl group, protection is often recommended to prevent potential side reactions, such as O-arylation, and to improve the overall yield and purity of the desired product. Common protecting groups for phenols include methyl ethers, silyl (B83357) ethers (e.g., TBDMS), or benzyl (B1604629) ethers. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

Q4: What are the key challenges I might face during the synthesis of this compound?

A4: Key challenges include low reaction yield, catalyst deactivation, and the formation of byproducts.[2] Homocoupling of the boronic acid and protodeboronation are common side reactions.[2] Incomplete conversion of the starting material can also be an issue. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, is essential to mitigate these challenges.

Troubleshooting Guide

Q1: My reaction shows low to no conversion of the starting material. What should I check first?

A1: Low or no conversion can be attributed to several factors:

  • Inactive Catalyst: Ensure your palladium catalyst and ligand are active and not degraded. Using a fresh batch or an air-stable precatalyst can be beneficial.[2] The active Pd(0) species must be formed in situ for the reaction to proceed.[2]

  • Oxygen Contamination: The presence of oxygen can deactivate the catalyst.[2] Ensure that the solvent is properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.[2] Ensure the base is finely powdered and dry for anhydrous reactions.[2]

Q2: I am observing a significant amount of homocoupling byproduct from my phenylboronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

  • Thorough Degassing: Improve the degassing procedure for your solvent and ensure a robust inert atmosphere is maintained throughout the reaction.

  • Controlled Addition: Adding the boronic acid slowly to the reaction mixture can sometimes help minimize its homocoupling.

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium catalysts and ligands may be necessary.

Q3: My yield is low due to protodeboronation of the phenylboronic acid. What can I do to prevent this?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially in the presence of water and a strong base.[2]

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[2] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF).[2]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[2]

Q4: Purification of the final product is difficult due to co-eluting impurities. What are the best practices for purification?

A4: Effective purification is key to obtaining high-purity this compound.

  • Aqueous Work-up: After the reaction, a thorough aqueous work-up is essential. This typically involves quenching the reaction, separating the organic layer, and washing it with water and brine to remove the base and other water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts and unreacted starting materials.[3] A silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) is commonly used.[3]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step to achieve high purity.

Catalyst Performance in Similar Suzuki-Miyaura Reactions

The following table summarizes quantitative data for Suzuki-Miyaura coupling reactions of various aryl halides with phenylboronic acid, providing a reference for expected catalyst performance under different conditions.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisoleFe₃O₄@SiO₂-TAIm[OH]-Pd--600.5>88[4]
Aryl BromidesMNPs-NHC-Pd I--600.5High[4]
1-bromo-2,4-difluorobenzenePd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O8012-[5]
1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O70-110-Good[6]
Aryl BromidesPd(II)-complexCs₂CO₃DMF/H₂O--Good[7]

Experimental Protocols

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound starting from 4-bromo-2-fluorophenol and phenylboronic acid. Optimization of specific parameters may be required.

Materials:

  • 4-Bromo-2-fluorophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃) or another suitable ligand (e.g., XPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous toluene and a degassed aqueous solution of potassium carbonate (2.0 eq). The typical solvent ratio is 4:1 toluene to water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate pure this compound.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Bromo-2-fluorophenol Phenylboronic Acid Pd(OAc)₂ + Ligand B Purge with Inert Gas (Nitrogen or Argon) A->B C Add Degassed Solvents (Toluene/Water) and Base (K₂CO₃) B->C D Heat to 80-100 °C with Vigorous Stirring C->D E Monitor Progress (TLC or GC-MS) D->E F Cool to Room Temperature and Dilute with Ethyl Acetate E->F G Aqueous Wash (Water and Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_side_reactions Side Reactions cluster_conditions Reaction Conditions Start Low Yield or Incomplete Reaction C1 Check Catalyst Activity (Use fresh catalyst/precatalyst) Start->C1 C2 Ensure Inert Atmosphere (Degas solvents thoroughly) Start->C2 S1 Homocoupling Observed? Start->S1 S3 Protodeboronation? Start->S3 R1 Optimize Base and Solvent Start->R1 R2 Adjust Temperature Start->R2 S2 Improve Degassing & Inert Atmosphere S1->S2 Yes S4 Use Milder Base (e.g., K₂CO₃) Consider Anhydrous Conditions S3->S4 Yes

Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Analysis of 2-Fluoro-4-phenylphenol and its Non-fluorinated Analogue, 4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Fluoro-4-phenylphenol and its non-fluorinated counterpart, 4-phenylphenol (B51918). By examining their physicochemical properties, biological activities, and metabolic profiles, this document aims to provide valuable insights for researchers engaged in drug discovery and development. The inclusion of detailed experimental protocols and visual diagrams is intended to support further investigation into these compounds.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom at the ortho-position of 4-phenylphenol is expected to modulate its electronic and steric properties, thereby influencing its acidity, lipophilicity, and metabolic stability. A summary of the key physicochemical properties is presented in Table 1.

PropertyThis compound4-phenylphenol
Molecular Formula C₁₂H₉FO[1][2]C₁₂H₁₀O
Molecular Weight 188.20 g/mol [1]170.21 g/mol
Appearance -White to off-white crystalline solid
Melting Point -164-166 °C
Boiling Point -305-308 °C
pKa Predicted to be lower than 4-phenylphenol~9.5
logP Predicted to be higher than 4-phenylphenol[1]~3.1
Water Solubility -0.7 g/L at 20°C

Table 1: Comparison of Physicochemical Properties. Data for 4-phenylphenol is derived from experimental values, while data for this compound is based on predictions and available data from PubChem. The pKa and logP for the fluorinated analogue are predicted based on the known effects of ortho-fluorination on phenols.

Biological Activity: A Predictive Comparison

Biological ActivityThis compound (Predicted)4-phenylphenol (Experimental)
Antimicrobial Activity Potentially enhanced activity due to increased lipophilicity and altered electronic properties.Exhibits antimicrobial activity against various bacteria and fungi.[3]
Antioxidant Activity May possess antioxidant properties, with the potential for altered activity compared to the non-fluorinated analogue.Demonstrates antioxidant activity.[4][5]
Cytotoxicity Expected to exhibit cytotoxicity, potentially modulated by the fluorine substituent.Shows cytotoxic effects in various cell lines.
Estrogenic Activity The effect of ortho-fluorination on estrogen receptor binding is not well-established and requires experimental validation.Known to have weak estrogenic activity.

Table 2: Comparison of Biological Activities. The biological activities for this compound are predicted based on structure-activity relationships of fluorinated phenols.[6][7]

Metabolic Stability: The Impact of Fluorination

The introduction of a fluorine atom can significantly impact the metabolic stability of a compound. Fluorine's high electronegativity can shield adjacent C-H bonds from enzymatic oxidation by cytochrome P450 enzymes. However, metabolism can sometimes occur at the fluorinated carbon, leading to defluorination.[8][9]

AspectThis compound (Predicted)4-phenylphenol (Inferred)
Metabolic Stability Potentially increased metabolic stability due to the blockage of ortho-hydroxylation.Susceptible to metabolism, primarily through hydroxylation and conjugation (glucuronidation and sulfation).[10]
Primary Metabolic Pathways Potential for hydroxylation at other positions on the phenyl rings, followed by conjugation. Aromatic hydroxylation followed by defluorination is also a possibility.Inferred from ortho-phenylphenol metabolism: hydroxylation of the phenyl rings, followed by glucuronidation and sulfation.[10]

Table 3: Comparison of Metabolic Stability. The metabolic profile of 4-phenylphenol is inferred from studies on ortho-phenylphenol. The metabolic stability of this compound is predicted based on the known effects of fluorination on drug metabolism.[11][12]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.

pKa Determination by Spectrophotometry

This method relies on the change in UV-Vis absorbance of the phenol (B47542) as a function of pH.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the phenols (e.g., pH 8-11).

  • Preparation of Phenol Solutions: Prepare stock solutions of this compound and 4-phenylphenol in a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Spectrophotometric Measurement:

    • For each phenol, add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

    • Measure the absorbance spectrum of each solution across a relevant wavelength range (e.g., 250-350 nm).

    • Identify the wavelengths of maximum absorbance for the protonated (acidic) and deprotonated (basic) forms of the phenol.

  • Data Analysis:

    • At a wavelength where the absorbance difference between the protonated and deprotonated forms is significant, record the absorbance for each pH.

    • Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa from the absorbance data at each pH.[13][14]

logP Determination by HPLC

This method correlates the retention time of a compound on a reverse-phase HPLC column with its octanol-water partition coefficient.

  • Preparation of Standards: Prepare solutions of a series of standard compounds with known logP values in a suitable solvent.

  • Preparation of Sample Solutions: Prepare solutions of this compound and 4-phenylphenol in the mobile phase.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.

    • Inject the standard solutions and the sample solutions into the HPLC system.

    • Record the retention time for each compound.

  • Data Analysis:

    • Create a calibration curve by plotting the logarithm of the retention time (log k', where k' = (t_R - t_0)/t_0) of the standards against their known logP values.

    • From the calibration curve, determine the logP values of this compound and 4-phenylphenol based on their retention times.[15][16][17][18]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the rate of metabolism of a compound by liver enzymes.

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare stock solutions of the test compounds (this compound and 4-phenylphenol) and a positive control (a compound with known metabolic instability) in a suitable solvent.

  • Incubation:

    • In a 96-well plate, add liver microsomes to a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Add the test compounds and positive control to the wells to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.[19][20][21][22][23]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and 4-phenylphenol in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[24][25][26]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Properties cluster_bio Biological Activity cluster_adme ADME Properties synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization pka pKa Determination (Spectrophotometry) characterization->pka logp logP Measurement (HPLC) characterization->logp antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) characterization->antioxidant cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) characterization->cytotoxicity metabolism Metabolic Stability (Liver Microsomes) characterization->metabolism compare Comparative Analysis pka->compare logp->compare antimicrobial->compare antioxidant->compare cytotoxicity->compare metabolism->compare

Caption: Experimental workflow for the comparative analysis of this compound and 4-phenylphenol.

G Inferred Metabolic Pathway of 4-phenylphenol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-phenylphenol hydroxylation Hydroxylation (CYP450) parent->hydroxylation dihydroxy Dihydroxy-biphenyl Metabolites hydroxylation->dihydroxy glucuronidation Glucuronidation (UGTs) dihydroxy->glucuronidation sulfation Sulfation (SULTs) dihydroxy->sulfation glucuronide Glucuronide Conjugates glucuronidation->glucuronide sulfate Sulfate Conjugates sulfation->sulfate excretion Excretion glucuronide->excretion sulfate->excretion

Caption: Inferred metabolic pathway of 4-phenylphenol based on ortho-phenylphenol metabolism.

G Potential Influence of Ortho-Fluorination on Metabolism cluster_phase1_f Phase I Metabolism cluster_phase2_f Phase II Metabolism parent_f This compound hydroxylation_blocked Ortho-Hydroxylation Blocked by Fluorine parent_f->hydroxylation_blocked other_hydroxylation Hydroxylation at other positions parent_f->other_hydroxylation defluorination Hydroxylation & Defluorination parent_f->defluorination dihydroxy_f Dihydroxy-biphenyl Metabolites other_hydroxylation->dihydroxy_f dihydroxy_defluoro Dihydroxy-biphenyl (Defluorinated) defluorination->dihydroxy_defluoro conjugation_f Conjugation (Glucuronidation, Sulfation) dihydroxy_f->conjugation_f dihydroxy_defluoro->conjugation_f conjugates_f Conjugated Metabolites conjugation_f->conjugates_f excretion_f Excretion conjugates_f->excretion_f

Caption: Potential influence of ortho-fluorination on the metabolic pathway of 4-phenylphenol.

References

A Comparative Guide to the Biological Activity of 2-Fluoro-4-phenylphenol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known and predicted biological activities of 2-Fluoro-4-phenylphenol against its non-fluorinated structural isomers, 2-phenylphenol (B1666276) and 4-phenylphenol. Direct experimental data on the biological activity of this compound is limited in publicly available literature. Therefore, this comparison leverages experimental data from its close analogs and established principles of how fluorination can modulate biological activity.

Executive Summary

Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. This guide examines this compound, a fluorinated biphenyl (B1667301) derivative, in the context of its more extensively studied non-fluorinated counterparts, 2-phenylphenol and 4-phenylphenol.

  • 2-Phenylphenol is a known biocide used as a fungicide and bactericide, particularly in post-harvest treatment of fruits. It exhibits low acute toxicity but has been noted as a dermal irritant and shows carcinogenic potential in male rats at high doses, a phenomenon considered to have a threshold.

  • 4-Phenylphenol is recognized for its antimicrobial properties and also demonstrates endocrine-disrupting potential as an estrogen receptor α agonist and an androgen receptor antagonist.

  • This compound , the focus of this guide, is predicted to have a modified biological profile due to the presence of a fluorine atom. Fluorination is known to alter the physicochemical properties of molecules, which can lead to enhanced metabolic stability, increased lipophilicity, and altered binding interactions with biological targets.[1][2] This often translates to modulated, and sometimes enhanced, biological activity.[3][4]

This guide synthesizes the available quantitative data for these compounds and provides detailed experimental protocols for key biological assays to facilitate further research and validation.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for 2-phenylphenol and 4-phenylphenol, providing a baseline for the predicted activity of this compound.

Table 1: Antimicrobial Activity

CompoundTest OrganismMIC (Minimum Inhibitory Concentration)Reference
2-PhenylphenolPseudomonas aeruginosaSynergistic enhancement with triclosan (B1682465)[5]
FungiEffective antifungal agent[5]
4-PhenylphenolNot AvailableNot Available
This compound (Predicted) Bacteria & FungiPotentially enhanced activity due to fluorination[3]

Note: The introduction of fluorine can increase the permeability of compounds across bacterial membranes, potentially leading to enhanced antimicrobial effects.[3]

Table 2: Cytotoxic Activity

CompoundCell LineIC50 (Half maximal inhibitory concentration)Reference
2-PhenylphenolCHO-K1 cellsCytotoxic at >25 µg/mL (metabolites)[6]
4-PhenylphenolNot AvailableNot Available
This compound (Predicted) Various cancer cell linesActivity will depend on the specific cell line and mechanism of action. Fluorination can sometimes enhance cytotoxic effects.

Note: The cytotoxicity of phenolic compounds can be influenced by their metabolism. The metabolites of 2-phenylphenol, such as phenylhydroquinone (B131500) (PHQ) and phenylbenzoquinone (PBQ), have been shown to be highly cytotoxic.[6]

Table 3: Endocrine Activity

CompoundReceptorActivityIC50 / KiReference
4-PhenylphenolEstrogen Receptor α (ERα)AgonistActivates at >1 µM[7]
Estrogen Receptor β (ERβ)AgonistBetter agonist for ERβ than ERα[7]
Androgen Receptor (AR)AntagonistIC50 ≈ 5 µM, Ki = 10 µM[7]
2-PhenylphenolNot specifiedNot specifiedNot specified
This compound (Predicted) ER, ARThe fluorine atom may alter receptor binding affinity and selectivity.Not Available

Experimental Protocols

Detailed methodologies for key biological assays are provided below to enable researchers to validate the predicted activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate containing the serially diluted test compound. Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] This can be determined by visual inspection or by measuring the optical density (OD) using a microplate reader.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

  • Mammalian cell line (e.g., a cancer cell line or a normal cell line)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[12][13]

Materials:

  • Test compound

  • DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound and the standard antioxidant in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the test compound and the standard.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

G General Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (adhesion) Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h (treatment) Treat_Cells->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h (formazan formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the cytotoxicity of a test compound using the MTT assay.

References

comparative study of different synthetic routes to 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 2-Fluoro-4-phenylphenol, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The routes discussed are the direct, one-step Suzuki-Miyaura cross-coupling reaction and a multi-step synthesis commencing with the nitration of 4-phenylphenol (B51918). This document aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as efficiency, yield, and practical considerations.

Executive Summary

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction , which offers a direct and high-yielding approach. This method involves the palladium-catalyzed reaction of a halo-substituted 2-fluorophenol (B130384) with phenylboronic acid. A viable, albeit more complex, alternative is a multi-step synthesis starting from 4-phenylphenol. This route involves a sequence of nitration, reduction of the nitro group to an amine, and finally, a Balz-Schiemann reaction to introduce the fluorine atom. While this multi-step pathway is based on fundamental organic transformations, it presents significant challenges in controlling regioselectivity during the initial nitration step, which can impact the overall efficiency and yield of the desired product.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their performance metrics.

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Multi-step Synthesis
Starting Materials 2-Fluoro-4-bromophenol, Phenylboronic acid4-Phenylphenol
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., Sn/HCl), NaNO₂, HBF₄
Number of Steps 13
Estimated Overall Yield High (typically >80%)Moderate to Low (highly dependent on regioselectivity of nitration)
Purity of Crude Product Generally high, requires chromatographic purificationVariable, may contain isomeric impurities
Reaction Time Typically 12-24 hoursMultiple days for the entire sequence
Key Challenges Catalyst cost and optimizationPoor regioselectivity in nitration, handling of hazardous reagents

Experimental Protocols

Route 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.

Materials:

Procedure:

  • In a round-bottom flask, combine 2-Fluoro-4-bromophenol (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Route 2: Multi-step Synthesis from 4-Phenylphenol

This route is a more classical approach involving several distinct chemical transformations.

Step 1: Nitration of 4-Phenylphenol

The regioselectivity of this step is crucial and can be influenced by the reaction conditions. The hydroxyl group is a strong ortho-, para-director, while the phenyl group is also an ortho-, para-director, potentially leading to a mixture of isomers.

Materials:

  • 4-Phenylphenol

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (B109758)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-phenylphenol in dichloromethane and cool the solution in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining a low temperature (0-5 °C). The formation of 2-nitro-4-phenylphenol as the major product is desired, but the formation of other isomers is possible.

  • After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer, and wash it with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude nitro-substituted product.

  • Purify the desired 2-nitro-4-phenylphenol from its isomers by column chromatography or recrystallization.

Step 2: Reduction of 2-Nitro-4-phenylphenol

Materials:

  • 2-Nitro-4-phenylphenol

  • Tin (Sn) metal or Iron (Fe) powder

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a stirred suspension of 2-nitro-4-phenylphenol in ethanol or acetic acid, add tin metal or iron powder.

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction until the starting material is consumed (TLC).

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product, 2-amino-4-phenylphenol (B72062), with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

Step 3: Balz-Schiemann Reaction

Materials:

  • 2-Amino-4-phenylphenol

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrofluoroboric acid (HBF₄)

  • Ice

Procedure:

  • Dissolve 2-amino-4-phenylphenol in a solution of hydrofluoroboric acid at 0 °C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium tetrafluoroborate (B81430) salt.

  • Isolate the precipitated diazonium salt by filtration.

  • Gently heat the dry diazonium salt to induce thermal decomposition, which yields this compound, nitrogen gas, and boron trifluoride.

  • The crude product can be purified by distillation or chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Coupling start Start Materials: 2-Fluoro-4-bromophenol Phenylboronic acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Multi_Step_Synthesis cluster_0 Route 2: Multi-step Synthesis start 4-Phenylphenol nitration Nitration (HNO3, H2SO4) start->nitration nitro_product 2-Nitro-4-phenylphenol (and isomers) nitration->nitro_product reduction Reduction (Sn/HCl or Fe/HCl) nitro_product->reduction amino_product 2-Amino-4-phenylphenol reduction->amino_product balz_schiemann Balz-Schiemann Reaction (NaNO2, HBF4) amino_product->balz_schiemann final_product This compound balz_schiemann->final_product

Caption: Logical relationship of the multi-step synthesis of this compound.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as the more advantageous route. Its directness, typically high yields, and cleaner reaction profile make it a more efficient and practical choice for laboratory-scale synthesis and potentially for scale-up. While the multi-step synthesis from 4-phenylphenol is a valid theoretical pathway that utilizes fundamental organic reactions, the significant challenge of controlling regioselectivity during the nitration step can lead to lower overall yields and complicated purification procedures. Researchers should carefully consider these factors when selecting a synthetic strategy for this important intermediate.

Assessing the Purity of Synthesized 2-Fluoro-4-phenylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research in the pharmaceutical and chemical sciences. For a synthesized compound like 2-Fluoro-4-phenylphenol, a key intermediate in various manufacturing processes, verifying its purity is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of standard analytical techniques for determining the purity of synthesized this compound, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate methods for their needs.

Introduction to Purity Assessment

Purity assessment of a synthesized compound involves a multi-pronged approach using orthogonal analytical techniques. This ensures that a comprehensive impurity profile is established, as different methods are sensitive to different types of impurities. For this compound, common impurities may arise from unreacted starting materials, by-products of the synthetic route, or degradation products.

Potential impurities in the synthesis of this compound could include:

  • Starting materials: Residual precursors from the synthesis process.

  • Isomeric impurities: Other positional isomers of fluorophenylphenol.

  • Related products: Compounds formed from side reactions.

  • Residual solvents: Solvents used during synthesis and purification.

This guide will focus on three primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.Quantitative purity (% area), presence of non-volatile impurities.High sensitivity, excellent for quantitative analysis, widely available.Requires a chromophore for detection, may not detect all impurities if they don't absorb UV light.
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Identification of volatile impurities, confirmation of molecular weight.High sensitivity and specificity, provides structural information about impurities.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Unambiguous structural confirmation, identification and quantification of impurities (qNMR).Provides detailed structural information, can be quantitative without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. The following are representative methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for the quantitative determination of the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the molecular weight of the target compound.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-300 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane (B109758) or methanol. Derivatization with a silylating agent may be necessary to improve volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and can be used for quantitative analysis (qNMR).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Techniques:

    • ¹H NMR: To determine the proton environment and for quantitative analysis against a certified internal standard.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • ¹⁹F NMR: Particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom and helping to identify any fluorine-containing impurities.

  • Sample Preparation for qNMR: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube and dissolve in a known volume of deuterated solvent.

Data Presentation and Comparison

To facilitate a clear comparison, the data obtained from the analysis of the synthesized this compound should be compared against a certified reference standard or a commercially available high-purity sample. In the absence of a certified standard for this compound, high-purity samples of structurally similar compounds like 4-Phenylphenol or 2-Fluorophenol can be used for system suitability tests and as a benchmark for chromatographic and spectroscopic behavior.

Table 1: HPLC Purity Comparison

SampleRetention Time (min)Peak Area (%)
Synthesized this compound[Insert experimental value][Insert experimental value]
Commercial Standard (if available)[Insert value from CoA][Insert value from CoA]
4-Phenylphenol (for reference)[Insert experimental value]>99%

Table 2: GC-MS Impurity Profile

ImpurityRetention Time (min)Proposed StructureRelative Abundance (%)
[List identified impurities][Insert experimental value][Based on MS fragmentation][Calculated from peak area]

Table 3: NMR Spectroscopy Data

NucleusSynthesized Sample (Chemical Shift, ppm)Reference Data (Expected Chemical Shift, ppm)
¹H [List observed signals][List expected signals based on structure]
¹³C [List observed signals][List expected signals based on structure]
¹⁹F [Observe signal and compare to expected][Expected chemical shift for aryl fluoride]

Visualizations

To further clarify the experimental workflow and logical relationships, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Data Comparison cluster_conclusion Final Assessment start Synthesized this compound purification Purification (e.g., Recrystallization, Chromatography) start->purification hplc HPLC-UV Analysis purification->hplc gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr purity_report Purity Statement & Impurity Profile hplc->purity_report gcms->purity_report nmr->purity_report commercial_std Commercial Standard / Reference Material commercial_std->hplc commercial_std->gcms commercial_std->nmr lit_data Literature Data lit_data->hplc lit_data->gcms lit_data->nmr

Caption: Experimental workflow for assessing the purity of synthesized this compound.

Purity_Logic cluster_synthesized Synthesized Product cluster_alternatives Comparative Standards cluster_analysis Analytical Techniques cluster_evaluation Evaluation synthesized Synthesized this compound hplc HPLC synthesized->hplc gcms GC-MS synthesized->gcms nmr NMR synthesized->nmr commercial_std Commercial this compound (>98% Purity) commercial_std->hplc commercial_std->gcms commercial_std->nmr alternative1 4-Phenylphenol (>99% Purity) alternative1->hplc alternative1->gcms alternative1->nmr alternative2 2-Fluorophenol (>99% Purity) alternative2->hplc alternative2->gcms alternative2->nmr evaluation Purity Verification & Impurity Identification hplc->evaluation gcms->evaluation nmr->evaluation

A Comparative Guide to the Biological Efficacy of 2-Fluoro-4-phenylphenol and Other Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 2-Fluoro-4-phenylphenol against other notable biphenyl (B1667301) compounds. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison is based on the known biological activities of its non-fluorinated analog, 4-phenylphenol (B51918), and the isomeric 2-phenylphenol (B1666276). The potential impact of fluorine substitution on the biological activity of the target compound is also discussed based on established principles in medicinal chemistry.

Executive Summary

Biphenyls and their derivatives are a class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. 2-phenylphenol is a well-documented biocide used as a preservative and disinfectant. 4-phenylphenol also exhibits cytotoxic properties.[1] The introduction of a fluorine atom to the 4-phenylphenol backbone to create this compound is expected to modulate its biological profile. Fluorination can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often influencing its potency and mechanism of action. This guide summarizes the available quantitative data for related biphenyls and provides detailed experimental protocols to facilitate further research into the biological efficacy of this compound.

Data Presentation: Comparative Biological Activity of Biphenyls

The following table summarizes the available quantitative data on the biological activity of 2-phenylphenol and 4-phenylphenol. The data for this compound is predicted based on structure-activity relationships.

CompoundBiological ActivityTest Organism/Cell LineMetricValueReference(s)
This compound Antimicrobial, Antifungal, CytotoxicVariousMIC, IC50Data not available (Predicted to have modulated activity compared to 4-phenylphenol)N/A
2-Phenylphenol AntibacterialEscherichia coliMIC3.75 mg/mL[2]
AntibacterialPseudomonas aeruginosaMIC3.75 mg/mL[2]
AntibacterialStaphylococcus aureusMIC3.75 mg/mL[2]
AntifungalCandida albicansMIC3.75 mg/mL[2]
CytotoxicityRat (oral)LD50600-3500 mg/kg[3]
CytotoxicityIsolated rat hepatocytesCell deathObserved at 0.5-1.0 mM[4]
4-Phenylphenol CytotoxicityIsolated rat hepatocytesCell deathObserved at 0.75 mM[1]

Discussion of Fluorine Substitution

The introduction of a fluorine atom at the 2-position of 4-phenylphenol is anticipated to influence its biological activity in several ways:

  • Increased Lipophilicity: Fluorine is a lipophilic atom, and its presence can enhance the molecule's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration.

  • Altered Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the phenolic hydroxyl group, which may affect its interaction with biological targets.

  • Metabolic Stability: The carbon-fluorine bond is very stable, and its introduction can block sites of metabolic oxidation, potentially increasing the compound's half-life in biological systems.

  • Target Interactions: Fluorine can participate in unique interactions with protein targets, such as hydrogen bonds and halogen bonds, which could either enhance or decrease binding affinity.

Given these factors, it is plausible that this compound may exhibit enhanced or altered antimicrobial, antifungal, and cytotoxic properties compared to 4-phenylphenol. However, without experimental data, this remains a hypothesis.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to determine the biological efficacy of this compound and other biphenyls.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi[6]

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial dilutions of the test compound in the broth within the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.[6]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[7]

Materials:

  • Test compound

  • Human cancer cell lines (e.g., HepG2)[8]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Signaling Pathway Diagram

antimicrobial_mechanism General Mechanism of Action for Phenolic Antimicrobials cluster_compound Phenolic Compound cluster_cell Microbial Cell Phenolic_Compound Phenolic Compound (e.g., Biphenyl) Cell_Membrane Cell Membrane Phenolic_Compound->Cell_Membrane Disruption Proteins Essential Proteins Phenolic_Compound->Proteins Denaturation DNA DNA Phenolic_Compound->DNA Inhibition of Synthesis Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability Cell_Death Cell Death Cytoplasm->Cell_Death Leakage of Cellular Components Proteins->Cell_Death Loss of Function DNA->Cell_Death Inhibition of Replication

General mechanism of phenolic antimicrobials.
Experimental Workflow Diagram

experimental_workflow Workflow for Biological Efficacy Testing cluster_synthesis Compound Preparation cluster_antimicrobial Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Evaluation Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay Test Compound MTT_Assay MTT Assay for IC50 Determination Purification->MTT_Assay Test Compound MBC_Assay Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_Assay Data_Analysis_Antimicrobial Data Analysis: Determine MIC/MBC MBC_Assay->Data_Analysis_Antimicrobial Quantitative Data Cell_Culture Culture of Cancer Cell Lines Cell_Culture->MTT_Assay Data_Analysis_Cytotoxicity Data Analysis: Determine IC50 MTT_Assay->Data_Analysis_Cytotoxicity Quantitative Data Conclusion Comparative Efficacy Conclusion Data_Analysis_Antimicrobial->Conclusion Data_Analysis_Cytotoxicity->Conclusion

Workflow for biological efficacy testing.

References

Navigating Cross-Reactivity: A Comparative Guide for 2-Fluoro-4-phenylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potential for off-target effects is a critical consideration in drug development and molecular research. For compounds such as 2-Fluoro-4-phenylphenol derivatives, understanding their cross-reactivity profile is paramount to ensure specificity and minimize unintended biological interactions. Due to the phenolic nature of these compounds, they possess the potential to interact with various biological targets, including antibodies and receptors, sometimes leading to false-positive results or unexpected side effects. This guide provides a framework for evaluating the cross-reactivity of this compound derivatives, including a generalized experimental protocol and comparative data from structurally related compounds to illustrate key concepts.

Understanding Cross-Reactivity in Phenolic Compounds

Phenolic compounds are known to be reactive and can participate in various biological interactions. Studies have shown that phenolic compounds found in natural products, such as pistachios, can cross-react with antibodies in enzyme-linked immunosorbent assays (ELISAs), leading to an overestimation of the target analyte concentration.[1][2] This interference is often attributed to structural similarities between the phenolic compounds and the target antigen, allowing them to bind to the assay's antibodies. Given that this compound derivatives contain a phenolic moiety, they are susceptible to similar cross-reactivity phenomena.

Comparative Cross-Reactivity Data: An Analogous Case Study

Compound (PCB Congener)StructureDissociation Constant (Kd) (nM)Percent Cross-Reactivity (%)*
Reference Compound
3,3',4,4'-Tetrachlorobiphenyl (PCB 77)Non-ortho-chlorinated2.8100
Test Compounds
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)Non-ortho-chlorinated1.6175
2,3,4,4'-Tetrachlorobiphenyl (PCB 60)Mono-ortho-chlorinated1601.75
2,3',4,4',5-Pentachlorobiphenyl (PCB 118)Mono-ortho-chlorinated962.92
2,2',4,4'-Tetrachlorobiphenyl (PCB 47)Di-ortho-chlorinated>1000<0.28
2,2',5,5'-Tetrachlorobiphenyl (PCB 52)Di-ortho-chlorinated>1000<0.28

*Percent cross-reactivity is calculated as (Kd of Reference Compound / Kd of Test Compound) x 100. Data is adapted from kinetic exclusion fluorescence immunoassay studies on PCB congeners.[3][4]

This table demonstrates that minor structural changes, such as the number and position of chlorine atoms, can significantly impact the binding affinity to an antibody.[3][4] A similar structure-activity relationship (SAR) can be anticipated for this compound derivatives, where modifications to the substitution pattern could alter their cross-reactivity profiles.

Experimental Protocols for Assessing Cross-Reactivity

A common and effective method for determining the cross-reactivity of small molecules like this compound derivatives is the competitive enzyme-linked immunosorbent assay (cELISA) .

Principle

This assay measures the ability of a test compound (e.g., a this compound derivative) to compete with a labeled antigen for a limited number of antibody binding sites. A higher degree of cross-reactivity will result in a lower signal, as the unlabeled test compound will outcompete the labeled antigen.

Materials
  • 96-well microtiter plates

  • Coating antigen (a conjugate of the target molecule or a closely related structure to the antibody being tested)

  • Specific antibody against the target molecule

  • Test compounds (this compound derivatives and other potential cross-reactants)

  • Enzyme-labeled secondary antibody (e.g., horseradish peroxidase-conjugated)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure
  • Coating: Dilute the coating antigen in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of the test compound (at various concentrations) and 50 µL of the specific antibody to each well. For the standard curve, add 50 µL of the unlabeled target molecule at known concentrations. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis
  • Plot a standard curve of absorbance versus the concentration of the unlabeled target molecule.

  • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Molecule / IC50 of Test Compound) x 100

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process, the following diagrams illustrate the competitive ELISA workflow and a generalized signaling pathway that could be affected by cross-reactive compounds.

G cluster_workflow Competitive ELISA Workflow for Cross-Reactivity A Coat Plate with Antigen B Wash and Block A->B C Add Antibody & Test Compound B->C D Incubate (Competition) C->D E Wash D->E F Add Labeled Secondary Antibody E->F G Wash F->G H Add Substrate G->H I Measure Signal H->I

Caption: Workflow of a competitive ELISA for assessing cross-reactivity.

G cluster_pathway Generalized Signaling Pathway Interference Ligand Intended Ligand Receptor Target Receptor Ligand->Receptor CrossReactant This compound Derivative CrossReactant->Receptor OffTarget Off-Target Receptor CrossReactant->OffTarget SignalOn Intended Signaling Receptor->SignalOn SignalOff Unintended Signaling OffTarget->SignalOff

Caption: Potential interference of a cross-reactive compound in a signaling pathway.

References

Benchmarking 2-Fluoro-4-phenylphenol: A Comparative Guide for Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated monomers into polymer structures is a proven method for enhancing material performance. 2-Fluoro-4-phenylphenol, with its unique combination of a fluorine substituent and a biphenyl (B1667301) backbone, presents a compelling option for the development of high-performance materials. This guide provides a comprehensive comparison of the expected performance of polymers functionalized with this compound against established alternatives, supported by experimental data from analogous systems and standardized testing protocols.

Performance Comparison: this compound in Polymer Matrices

The introduction of this compound into polymer chains, such as polycarbonates, polyimides, or epoxy resins, is anticipated to impart significant improvements in key material properties. The following tables summarize the expected enhancements based on structure-property relationships observed in similar fluorinated polymers.

Table 1: Comparison of Mechanical Properties

PropertyStandard Polycarbonate (BPA-based)Polycarbonate with Fluorinated BisphenolExpected Performance with this compound
Tensile Strength (MPa) 55 - 75IncreasedEnhanced due to increased intermolecular forces
Young's Modulus (GPa) 2.0 - 2.4IncreasedHigher stiffness and rigidity
Elongation at Break (%) 80 - 150Potentially DecreasedReduced ductility due to chain rigidity
Impact Strength HighMaintained or Slightly ReducedGood toughness retained

Table 2: Comparison of Thermal Properties

PropertyStandard Epoxy ResinEpoxy Resin with Fluorinated HardenerExpected Performance with this compound
Glass Transition Temp (Tg, °C) 150 - 180180 - 250+Significantly increased thermal stability
Decomposition Temp (Td, °C) 300 - 350> 350Enhanced resistance to thermal degradation
Coefficient of Thermal Expansion ModerateLowerImproved dimensional stability at elevated temperatures

Table 3: Comparison of Optical Properties

PropertyStandard PolyimideFluorinated PolyimideExpected Performance with this compound
Refractive Index ~1.6-1.7Lower (~1.5-1.6)Reduced refractive index, beneficial for optical components
Optical Transparency Yellowish, lower in visible spectrumHigh, colorlessImproved transparency and reduced coloration
Birefringence Moderate to HighLowerReduced birefringence for improved optical performance

Table 4: Comparison of Antimicrobial Activity

PropertyStandard Polymer SurfacePolymer with 4-phenylphenolExpected Performance with this compound
Antimicrobial Efficacy NoneModeratePotentially enhanced due to the presence of fluorine

Experimental Protocols

Detailed methodologies for key experiments are crucial for accurate benchmarking. The following are standardized protocols relevant to the evaluation of polymers incorporating this compound.

Mechanical Properties Testing

Tensile Properties (ASTM D638 / ISO 527-2)

  • Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.

  • Methodology:

    • Prepare dumbbell-shaped specimens of the polymer according to the dimensions specified in the standard.

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Use a universal testing machine equipped with an extensometer.

    • Clamp the specimen in the grips of the testing machine.

    • Apply a constant rate of crosshead movement until the specimen fractures.

    • Record the load and extension data throughout the test.

    • Calculate tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Thermal Analysis

Thermogravimetric Analysis (TGA) (ISO 11358)

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Methodology:

    • Place a small, known mass of the polymer sample (5-10 mg) into a TGA crucible.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Continuously monitor and record the mass of the sample as a function of temperature.

    • The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC) (ISO 11357)

  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Methodology:

    • Place a small, known mass of the polymer sample (5-10 mg) into a DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg.

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same controlled rate.

    • The Tg is identified as a step-change in the heat flow curve during the second heating scan.

Optical Properties Measurement

Refractive Index and Transparency

  • Objective: To measure the refractive index and optical transparency of polymer films.

  • Methodology:

    • Prepare thin, uniform films of the polymer.

    • Use a prism coupler or an ellipsometer to measure the refractive index at a specific wavelength (e.g., 589 nm).

    • Measure the optical transmittance and absorbance over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

    • Transparency can be reported as the percentage of light transmitted at a specific wavelength.

Antimicrobial Activity Assessment

ISO 22196 (Measurement of antibacterial activity on plastics and other non-porous surfaces)

  • Objective: To quantitatively measure the antibacterial activity of the polymer surface.

  • Methodology:

    • Prepare sterile samples of the polymer and a control material.

    • Inoculate the surfaces with a known concentration of a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli).

    • Cover the inoculated surfaces with a sterile film to ensure close contact.

    • Incubate the samples at a specified temperature and humidity for 24 hours.

    • Recover the bacteria from the surfaces and determine the number of viable bacteria using a plate count method.

    • Calculate the antibacterial activity as the difference in the logarithmic number of viable bacteria between the control and the test material.

Visualizations

Experimental_Workflow_for_Material_Characterization cluster_synthesis Polymer Synthesis cluster_characterization Material Characterization cluster_data Data Analysis Monomer This compound + Comonomers Polymerization Polymerization Reaction Monomer->Polymerization Purification Purification & Drying Polymerization->Purification Mechanical Mechanical Testing (ASTM D638) Purification->Mechanical Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Optical Optical Analysis (UV-Vis, Refractive Index) Purification->Optical Antimicrobial Antimicrobial Testing (ISO 22196) Purification->Antimicrobial Analysis Comparative Data Analysis Mechanical->Analysis Thermal->Analysis Optical->Analysis Antimicrobial->Analysis

Caption: Workflow for synthesis and characterization of polymers.

Signaling_Pathway_Hypothesis cluster_surface Polymer Surface cluster_bacterium Bacterial Cell Polymer Polymer with This compound Membrane Cell Membrane Disruption Polymer->Membrane Contact Metabolism Metabolic Inhibition Membrane->Metabolism Replication DNA Replication Inhibition Membrane->Replication Growth Inhibition of Bacterial Growth Metabolism->Growth Replication->Growth

Caption: Hypothetical antimicrobial mechanism of action.

A Comparative Guide to In Vitro and In Vivo Studies of 2-Fluoro-4-phenylphenol: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-phenylphenol is a fluorinated derivative of 4-hydroxybiphenyl. The introduction of a fluorine atom to the phenolic ring is anticipated to modulate its biological properties, including metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.[1][2] This guide synthesizes available information on related compounds to provide a comparative framework for initiating in vitro and in vivo studies of this compound.

Predicted Biological Activities: A Comparative Overview

The biological activities of this compound can be inferred from studies on similar phenolic and fluorinated compounds. Phenolic compounds are known for a wide range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities.[3][4] The presence of fluorine can enhance these properties.[5]

Table 1: Predicted Comparative Biological Activities

Biological ActivityIn Vitro PredictionIn Vivo PredictionBasis for Prediction
Cytotoxicity Expected to exhibit cytotoxicity against various cell lines. The fluorine substitution may enhance potency compared to non-fluorinated analogs.Potential for tumor growth inhibition, but also systemic toxicity at higher doses.Phenolic compounds often exhibit cytotoxicity.[6] Fluorination can increase the potency of bioactive molecules.[5]
Antioxidant Activity Likely to possess radical scavenging activity due to the phenolic hydroxyl group.May contribute to the reduction of oxidative stress markers.A common property of phenolic compounds.[7]
Anti-inflammatory Potential to inhibit pro-inflammatory pathways.May reduce inflammation in animal models.Many phenolic compounds have demonstrated anti-inflammatory effects.
Metabolic Stability The C-F bond is generally stable to metabolic degradation, potentially leading to a longer half-life in microsomal assays.[8]Expected to exhibit a longer half-life and altered metabolite profile compared to non-fluorinated analogs.[2]The strength of the carbon-fluorine bond often slows metabolic processes.[9]

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data can serve as a preliminary guide for designing experiments.

Table 2: In Vitro Cytotoxicity of Related Phenolic Compounds

CompoundCell LineAssayIC50 / EC50Reference
Phenolic ExtractsHCT-116 (colorectal cancer)MTT Assay680 µg/mL (bunch stem extract)[10]
Phenolic ExtractsHBL-100 (healthy)MTT AssayNo significant cytotoxicity[10]
4-FluorophenolPhotobacterium phosphoreum-EC50: 19.5 mg/L[3]
PhloretinSwiss albino mice splenocytes-No significant toxicity[11]

Table 3: In Vivo Toxicity of Related Phenolic Compounds

CompoundAnimal ModelRoute of AdministrationToxicity EndpointResultReference
PhloretinSwiss albino miceOralAcute and Sub-acute toxicityNo significant toxic effects observed[11]
P. campestris extractRatsOralAcute toxicityLD50 > 2000 mg/kg[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols that can be adapted for the study of this compound.

In Vitro Cytotoxicity Assay: MTT Protocol

Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., HCT-116) and a non-cancerous cell line (e.g., HBL-100).[10]

Materials:

  • This compound

  • HCT-116 and HBL-100 cell lines

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[10]

In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound in a rodent model.[12]

Materials:

  • This compound

  • Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice), nulliparous and non-pregnant females.

  • Vehicle for administration (e.g., corn oil).

Procedure:

  • Fast the animals overnight prior to dosing.

  • Administer a single oral dose of this compound using a gavage needle. Start with a dose of 300 mg/kg.

  • Observe the animals closely for the first 4 hours after dosing and then daily for 14 days.

  • Record clinical signs of toxicity, body weight changes, and any mortality.

  • If no mortality is observed, increase the dose to 2000 mg/kg in a new group of animals.

  • If mortality is observed, decrease the dose in a subsequent group.

  • At the end of the observation period, euthanize the surviving animals and perform a gross necropsy.

  • The LD50 is determined based on the observed mortality at different dose levels.[12]

Mandatory Visualizations

Hypothetical Signaling Pathway

Phenolic compounds are known to modulate various signaling pathways involved in cell proliferation and apoptosis. A plausible, yet hypothetical, mechanism of action for this compound could involve the modulation of a key inflammatory pathway such as NF-κB.

G Start Start In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antioxidant, etc.) Start->In_Vitro_Screening Hit_Identification Hit Identification & Lead Optimization In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action In_Vivo_Testing In Vivo Testing (Toxicity, Efficacy) Mechanism_of_Action->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development End End Preclinical_Development->End

References

A Comparative Analysis of the Reactivity of Fluorinated Phenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine into phenolic structures offers a powerful tool for modulating their chemical and physical properties. For researchers in drug discovery and the chemical sciences, a nuanced understanding of how fluorine substitution impacts reactivity is crucial for rational molecular design. The position of the fluorine atom on the phenolic ring—ortho, meta, or para—exerts a profound influence on the compound's acidity, its susceptibility to electrophilic and nucleophilic attack, and its redox behavior. This guide provides a comparative analysis of the reactivity of 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol (B42351), supported by experimental data, to inform synthetic strategies and structure-activity relationship (SAR) studies.

Acidity (pKa)

The acidity of a phenol (B47542) is a fundamental measure of its reactivity, particularly its behavior as a nucleophile or its ability to participate in hydrogen bonding. The electron-withdrawing inductive effect of the fluorine atom generally increases the acidity of fluorinated phenols compared to phenol itself (pKa ≈ 10). However, the position of the fluorine atom fine-tunes this effect.

CompoundpKa
Phenol~10.0
2-Fluorophenol8.7[1][2]
3-Fluorophenol9.3[1][2]
4-Fluorophenol9.9[1][2]

Analysis:

  • 2-Fluorophenol is the most acidic of the three isomers. The proximity of the highly electronegative fluorine atom to the hydroxyl group exerts a strong electron-withdrawing inductive effect, stabilizing the corresponding phenoxide ion.

  • 3-Fluorophenol is less acidic than the ortho-isomer. The inductive effect of the fluorine atom is weaker at the meta position.

  • 4-Fluorophenol is the least acidic of the fluorinated isomers and has a pKa value very close to that of phenol. In the para position, the electron-donating resonance effect of the fluorine atom partially counteracts its electron-withdrawing inductive effect, thus destabilizing the phenoxide ion relative to the ortho and meta isomers.

Acidity_Trend cluster_pka Acidity (Lower pKa = More Acidic) 2-Fluorophenol (pKa 8.7) 2-Fluorophenol (pKa 8.7) 3-Fluorophenol (pKa 9.3) 3-Fluorophenol (pKa 9.3) 2-Fluorophenol (pKa 8.7)->3-Fluorophenol (pKa 9.3) Decreasing Acidity 4-Fluorophenol (pKa 9.9) 4-Fluorophenol (pKa 9.9) 3-Fluorophenol (pKa 9.3)->4-Fluorophenol (pKa 9.9) Decreasing Acidity Phenol (pKa 10.0) Phenol (pKa 10.0) 4-Fluorophenol (pKa 9.9)->Phenol (pKa 10.0) Decreasing Acidity

Figure 1: Trend in acidity of fluorinated phenols.

Electrophilic Aromatic Substitution

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The fluorine atom, being a halogen, is a deactivating but also ortho-, para-directing group. The interplay of these two substituents governs the reactivity and regioselectivity of EAS reactions on fluorinated phenols.

While specific comparative kinetic data for the fluorophenol isomers is sparse in the literature, the general principles of EAS allow for a qualitative comparison. The increased electron density in the phenol ring due to the hydroxyl group means that fluorinated phenols are more reactive towards electrophiles than fluorobenzene.

Expected Reactivity Order in Electrophilic Aromatic Substitution:

Phenol > 4-Fluorophenol2-Fluorophenol > 3-Fluorophenol > Benzene

This trend is based on the balance of the activating effect of the hydroxyl group and the deactivating inductive effect of the fluorine atom. In 4-fluorophenol and 2-fluorophenol, the activating hydroxyl group and the deactivating fluorine atom direct to the same positions, leading to a complex interplay. In 3-fluorophenol, the deactivating inductive effect of the fluorine is more pronounced at the ortho and para positions relative to the hydroxyl group.

EAS_Reactivity cluster_eas Electrophilic Aromatic Substitution Reactivity Phenol Phenol 4-Fluorophenol 4-Fluorophenol Phenol->4-Fluorophenol Decreasing Reactivity 3-Fluorophenol 3-Fluorophenol 4-Fluorophenol->3-Fluorophenol 2-Fluorophenol 2-Fluorophenol 2-Fluorophenol->3-Fluorophenol Decreasing Reactivity Benzene Benzene 3-Fluorophenol->Benzene Decreasing Reactivity pKa_Determination_Workflow A Prepare Stock Solution of Fluorinated Phenol B Prepare Buffered Solutions (Varying pH) A->B C Record UV-Vis Spectra (Identify λmax for Phenol & Phenoxide) B->C D Measure Absorbance at Selected λ C->D E Plot Absorbance vs. pH D->E F Determine pKa (Inflection Point) E->F Bromination_Kinetics A Prepare Reactant Solutions (Fluorophenol & Bromine) B Equilibrate Solutions to Reaction Temperature A->B C Mix Reactants in Cuvette & Start Timer B->C D Monitor Absorbance of Br2 over Time C->D E Calculate [Br2] at Each Time Point D->E F Plot [Br2] vs. Time & Determine Rate Law/Constant E->F

References

Validating the Mechanism of Action of 2-Fluoro-4-phenylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential mechanism of action of 2-Fluoro-4-phenylphenol. Due to the limited availability of direct experimental data for this compound, this document outlines a predicted mechanism based on the known biological activities of structurally related phenolic compounds, namely 2-phenylphenol (B1666276) and 4-phenylphenol (B51918). Detailed experimental protocols are provided to facilitate the validation of these hypotheses.

Predicted Mechanism of Action of this compound

Based on structure-activity relationships of analogous phenolic compounds, this compound is predicted to exert its biological effects through two primary mechanisms: antimicrobial activity and modulation of inflammatory signaling pathways. The presence of a fluorine atom is anticipated to enhance its potency compared to its non-fluorinated counterparts.

Antimicrobial Activity: Phenolic compounds are known to disrupt microbial cell membranes, leading to cell death. The lipophilicity conferred by the phenyl group and the electronegativity of the fluorine atom in this compound may enhance its ability to penetrate and destabilize bacterial and fungal cell walls.

Modulation of Inflammatory Signaling: Chronic inflammation is a key factor in numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. It is hypothesized that this compound may inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

Comparison with Alternative Compounds

To provide a context for experimental validation, the known activities of 2-phenylphenol and 4-phenylphenol are presented. These compounds share the core phenylphenol structure but lack the fluoro- substitution, making them suitable comparators to elucidate the contribution of the fluorine moiety to the overall activity.

Data Presentation

The following table summarizes the available quantitative data for the comparator compounds and highlights the hypothetical nature of the data for this compound.

CompoundAntimicrobial Activity (MIC)Cytotoxicity (IC50)
This compound To be determinedTo be determined
2-Phenylphenol 3.75 mg/mL (for most bacteria)[1]LD50: 600-3500 mg/kg (oral, mice/rats)[2]
4-Phenylphenol Not widely reportedEstrogenic activity reported[3]

Experimental Protocols

To validate the predicted mechanism of action of this compound, the following experimental protocols are recommended.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay will determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well sterile microtiter plates

  • This compound, 2-phenylphenol, and 4-phenylphenol stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in CAMHB in the microtiter plates.

  • Prepare a bacterial inoculum suspension and standardize it to a 0.5 McFarland turbidity, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound dilutions. Include a growth control well (broth and inoculum) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

NF-κB Luciferase Reporter Assay

This assay will quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound, 2-phenylphenol, and 4-phenylphenol stock solutions

  • Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10-20 ng/mL) to activate the NF-κB pathway and incubate for an appropriate time (e.g., 6-8 hours).

  • Lyse the cells and add the luciferase substrate.

  • Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.[4][5][6][7][8]

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-alpha_Receptor TNF-α Receptor IKK IKK Complex TNF-alpha_Receptor->IKK IkappaB IκB IKK->IkappaB phosphorylates IKK->IkappaB NF-kappaB NF-κB IkappaB->NF-kappaB inhibits NF-kappaB_nucleus NF-κB NF-kappaB->NF-kappaB_nucleus translocates This compound This compound This compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kappaB_nucleus->Gene_Expression activates TNF-alpha TNF-α TNF-alpha->TNF-alpha_Receptor G Start Hypothesize Mechanism of Action Antimicrobial_Assay Antimicrobial Susceptibility Testing (Broth Microdilution - MIC) Start->Antimicrobial_Assay Signaling_Assay NF-κB Signaling Assay (Luciferase Reporter) Start->Signaling_Assay Compare Compare with Alternatives (2-phenylphenol, 4-phenylphenol) Antimicrobial_Assay->Compare Signaling_Assay->Compare Analyze Analyze and Interpret Data Compare->Analyze Validate Validate Mechanism of Action Analyze->Validate

References

A Predictive Comparison of 2-Fluoro-4-phenylphenol for Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential applications of 2-Fluoro-4-phenylphenol. Due to a notable scarcity of peer-reviewed studies directly investigating the performance of this compound, this document leverages experimental data from structurally similar compounds, primarily its non-fluorinated parent, 2-phenylphenol (B1666276), to predict its potential efficacy and applications. The primary focus of this comparison is on the antimicrobial properties, a common application for phenolic compounds. The data presented is intended to serve as a baseline for researchers interested in exploring the potential of this compound and to provide a framework for its experimental evaluation.

Introduction to this compound and its Potential Applications

This compound is a fluorinated aromatic organic compound. The introduction of a fluorine atom to a phenolic structure can modulate its physicochemical properties, such as lipophilicity and electronic effects, which may, in turn, influence its biological activity. While direct experimental evidence is lacking, the structural similarity to 2-phenylphenol, a known biocide, suggests that this compound could exhibit antimicrobial properties.[1][2] This guide will, therefore, compare the known antimicrobial performance of 2-phenylphenol and other phenolic compounds as a proxy for the potential of this compound.

Comparative Analysis of Antimicrobial Activity

The following tables summarize the available quantitative data for 2-phenylphenol and a combination of triclosan (B1682465) with 2-phenylphenol, which are used here as comparators for the potential antimicrobial activity of this compound.

Table 1: Antibacterial Activity of 2-Phenylphenol in Combination with Triclosan

Test OrganismCompound/CombinationConcentrationExposure TimeLog ReductionReference
Pseudomonas aeruginosaTriclosan (0.5%) + 2-Phenylphenol (0.5%)1% total5 min>5[3]
Staphylococcus aureusTriclosan (0.5%) + 2-Phenylphenol (0.5%)1% total5 min>5[3]
Escherichia coliTriclosan (0.5%) + 2-Phenylphenol (0.5%)1% total5 min>5[3]
Enterococcus hiraeTriclosan (0.5%) + 2-Phenylphenol (0.5%)1% total5 min>5[3]

Table 2: Antifungal Activity of 2-Phenylphenol in Combination with Triclosan

Test OrganismCompound/CombinationConcentrationExposure TimeLog ReductionReference
Candida albicansTriclosan (0.5%) + 2-Phenylphenol (0.5%)1% total15 min>4[3]
Aspergillus nigerTriclosan (0.5%) + 2-Phenylphenol (0.5%)1% total15 min>4[3]

Experimental Protocols

The following is a detailed methodology for a key experiment that could be used to determine the antimicrobial efficacy of this compound, based on standard protocols for similar compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4]

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the appropriate broth within the 96-well plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4] This can be assessed visually or by measuring the optical density.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_output Output start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compound Prepare Stock Solution of Test Compound start->prep_compound inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution serial_dilution->inoculate incubate Incubate Plate (18-24 hours) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic report Report MIC Value determine_mic->report

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-phenylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-Fluoro-4-phenylphenol must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, drawing from established laboratory safety and chemical handling procedures.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An eyewash station and safety shower should be readily accessible.[1]

Key Hazard Information (based on related compounds):

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for structurally similar compounds such as 2-phenylphenol (B1666276) and 2-fluoro-4-bromobiphenyl suggest the following potential hazards:

Hazard StatementDescriptionPrimary Precaution
Harmful if swallowed Ingestion of the substance may lead to adverse health effects.[3]Do not eat, drink, or smoke when handling this product.[1] If swallowed, rinse the mouth with water and seek immediate medical attention.[1][3][4]
Causes skin irritation Direct contact with the skin can cause irritation.[3]Avoid contact with skin.[1] In case of contact, wash the affected area immediately with plenty of soap and water.[1][3][4] Remove contaminated clothing.[1][4]
Causes serious eye irritation/damage Contact with the eyes can result in serious irritation or damage.[3]Wear appropriate eye protection.[1][2] If in eyes, rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3]
May cause respiratory irritation Inhalation of dust or vapors may irritate the respiratory tract.[4]Avoid breathing dust. If inhaled, move the person to fresh air and keep them comfortable for breathing.[1][3][4]
Very toxic to aquatic life with long-lasting effects Release into the environment can cause significant and long-term harm to aquatic ecosystems.[3]Avoid release to the environment.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5][6]

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, spill cleanup materials) in a designated, leak-proof, and chemically compatible container.[5][7]

  • The container must be kept securely closed except when adding waste.[5]

  • Leave at least 5% of headspace in liquid waste containers to allow for thermal expansion.[7]

2. Labeling of Waste Containers:

  • All hazardous waste containers must be clearly labeled.[5] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • Any associated hazard pictograms (e.g., irritant, environmentally hazardous)

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

  • Use secondary containment for liquid waste containers to prevent spills.[5]

4. Disposal of Empty Containers:

  • For containers of highly toxic chemicals (a conservative approach for this compound): The first three rinses of the container must be collected and disposed of as hazardous waste.[5]

  • General procedure: Thoroughly empty the container.[5] Rinse the container three times with a suitable solvent (e.g., acetone, ethanol).[7] The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected depending on local regulations.

  • After triple rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label. The clean container can then be disposed of in the regular laboratory trash or recycling.[7]

5. Arranging for Waste Pickup:

  • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Compatible Container B->C D Securely Seal Container C->D E Label with 'Hazardous Waste', Chemical Name, and Date D->E F Store in a Designated, Secure Area E->F G Use Secondary Containment F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Properly Rinse Empty Containers G->I J Dispose of Rinsed Containers as Non-Hazardous Waste I->J

Caption: Workflow for the safe disposal of this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and minimizes environmental impact. Always consult your institution's specific hazardous waste management guidelines.

References

Personal protective equipment for handling 2-Fluoro-4-phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 2-Fluoro-4-phenylphenol, tailored for researchers, scientists, and drug development professionals. Given that specific safety data for this compound is limited, the following recommendations are based on best practices for handling structurally similar phenolic compounds, such as 2-phenylphenol (B1666276) and 4-phenylphenol. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.

Immediate Safety Precautions

When handling this compound, a comprehensive Personal Protective Equipment (PPE) strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be worn over goggles when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection for general handling.[2][3] For prolonged contact or handling larger quantities, consult the glove manufacturer’s chemical resistance guide. Neoprene gloves may also be suitable.[4]
Body Protection Laboratory CoatA standard lab coat should be worn to prevent skin contact.[5] For larger quantities or increased risk of exposure, a chemical-resistant apron or coveralls may be necessary.
Foot Protection Closed-Toe ShoesShoes must cover the entire foot to protect against spills.[2]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse a respirator if working outside of a fume hood or if dusts/aerosols are generated.[1][2][6] A particulate filter conforming to EN 143 may be appropriate.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

  • Engineering Controls : Always handle the compound in a well-ventilated area.[1][7] A properly functioning chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Pre-Handling Check : Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][7]

  • Personal Protective Equipment (PPE) : Before handling, don all required PPE as detailed in the table above. Ensure gloves are inspected for any signs of degradation or puncture.

  • Handling : Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[8] Do not eat, drink, or smoke in the handling area.[8] Wash hands and any exposed skin thoroughly after handling.[7][9]

  • Spill Management :

    • Minor Spills : For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the substance.[5] Sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][8]

    • Major Spills : In the event of a large spill, evacuate the area immediately and contact your institution's emergency services.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : All waste containing this compound should be treated as hazardous chemical waste.[5]

  • Containerization : Use a dedicated, leak-proof, and clearly labeled container for the waste.[5] The label should include "Hazardous Waste" and the full chemical name.

  • Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1][7]

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[1][6] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][7]

Experimental Workflow for Safe Handling

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup prep_spill Locate Spill Kit & Safety Shower prep_setup->prep_spill handle_weigh Weigh Compound in Hood prep_spill->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon Experiment Complete spill_alert Alert Others & Evacuate (if large) handle_exp->spill_alert Spill Occurs cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_contain Contain Spill with Absorbent spill_alert->spill_contain spill_collect Collect & Place in Waste Container spill_contain->spill_collect spill_collect->cleanup_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.